Comprehensive Technical Guide to 5-Fluoro-4-methyl-1,3-benzothiazol-2-amine: Synthesis, Properties, and Pharmacological Applications
Executive Summary The 2-aminobenzothiazole scaffold is a cornerstone in modern medicinal chemistry, functioning as a privileged pharmacophore with broad-spectrum biological activities, including potent anticancer, antimi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 2-aminobenzothiazole scaffold is a cornerstone in modern medicinal chemistry, functioning as a privileged pharmacophore with broad-spectrum biological activities, including potent anticancer, antimicrobial, and kinase-inhibitory properties[1]. Among its functionalized derivatives, 5-fluoro-4-methyl-1,3-benzothiazol-2-amine represents a highly optimized structural motif.
As a Senior Application Scientist, I have observed that the strategic incorporation of a fluorine atom at the C5 position significantly enhances metabolic stability against cytochrome P450-mediated oxidation while increasing lipophilicity for better cellular permeability. Concurrently, the C4 methyl group introduces targeted steric hindrance. This structural nuance not only dictates strict regioselectivity during synthesis but also locks the conformation of the 2-amino group, optimizing hydrogen-bond interactions within the ATP-binding hinge regions of target kinases like PI3Kα[2].
This whitepaper provides a comprehensive, field-validated guide to the physicochemical properties, synthesis, and mechanistic pharmacology of 5-fluoro-4-methyl-1,3-benzothiazol-2-amine, designed for researchers and drug development professionals.
Physicochemical and Safety Profiling
Before initiating any synthetic or biological workflow, it is critical to establish the foundational parameters of the compound. The following tables consolidate the quantitative structural and safety data required for safe handling and analytical verification.
The most robust and scalable method for synthesizing 2-aminobenzothiazoles is the Hugershoff reaction, which utilizes an arylthiourea precursor and an oxidizing agent (typically bromine) to drive an intramolecular electrophilic aromatic substitution[3].
Regiochemical Causality: The selection of 1-(3-fluoro-2-methylphenyl)thiourea as the starting material is a deliberate, self-validating choice. In a standard aniline derivative, cyclization can occur at either ortho position, yielding a mixture of isomers. However, the C2-methyl group in our precursor sterically blocks one ortho position. This forces the sulfenyl bromide intermediate to exclusively attack the C6 position of the aniline ring. This regiochemical locking guarantees the precise formation of the 4-methyl-5-fluoro substitution pattern, bypassing the need for low-yielding downstream isomer separation.
Fig 1. Stepwise Hugershoff oxidative cyclization workflow for 2-aminobenzothiazole synthesis.
Self-Validating Experimental Protocol:
Precursor Activation : Dissolve 10.0 mmol of 1-(3-fluoro-2-methylphenyl)thiourea in 20 mL of glacial acetic acid within a 100 mL round-bottom flask equipped with a magnetic stirrer.
Thermal Control : Submerge the flask in an ice-water bath to achieve an internal temperature of 10–15 °C. Causality: The subsequent bromination is highly exothermic. Strict thermal control prevents polybromination of the activated aromatic ring and limits oxidative degradation of the thiocarbonyl group.
Electrophilic Addition : Prepare a solution of bromine (11.0 mmol, 1.1 eq) in 5 mL of glacial acetic acid. Add this dropwise to the reaction mixture over 30 minutes. Causality: The slow addition maintains a low steady-state concentration of bromine, ensuring complete conversion to the highly reactive sulfenyl bromide intermediate without over-oxidation.
Cyclization & Monitoring : Remove the ice bath, allowing the mixture to warm to room temperature. Stir for 2–4 hours. Validate reaction completion via Thin Layer Chromatography (TLC) using an Ethyl Acetate:Hexane (1:2) mobile phase. The disappearance of the thiourea spot confirms the cyclization is complete.
Quenching : Pour the reaction mixture into 100 mL of ice-cold distilled water. Add 10% aqueous sodium bisulfite (NaHSO3) dropwise until the orange/yellow tint of excess bromine completely dissipates. Causality: Unreacted bromine must be chemically reduced to inert bromide ions to prevent unwanted side reactions during the basic workup.
Isolation : Slowly adjust the pH of the solution to 8–9 using concentrated ammonium hydroxide (NH4OH). The hydrobromide salt of the product will deprotonate, causing the free base of 5-fluoro-4-methyl-1,3-benzothiazol-2-amine to precipitate as a solid.
Purification : Isolate the solid via vacuum filtration, wash thoroughly with cold water, and recrystallize from hot ethanol to yield analytically pure crystals.
Mechanistic Pharmacology: PI3Kα Inhibition and Anticancer Applications
In drug discovery, the 2-aminobenzothiazole core is heavily leveraged for its ability to competitively inhibit lipid kinases, most notably Phosphoinositide 3-kinase alpha (PI3Kα)[2]. Dysregulation of the PI3K/Akt signaling pathway is a hallmark of numerous solid tumors, including breast (MCF-7) and liver (HepG2) cancers[1].
Derivatives bearing the 5-fluoro-4-methyl-1,3-benzothiazol-2-amine moiety exhibit exceptional binding affinity within the ATP pocket of PI3Kα. The exocyclic amine acts as a critical hydrogen bond donor to the hinge region backbone (e.g., Val851), while the fluorinated benzothiazole system engages in hydrophobic and π-π stacking interactions. By inhibiting PI3Kα, these compounds block the downstream phosphorylation of Akt (p-Akt), leading to the downregulation of antiapoptotic proteins such as Bcl-xL and Mcl-1, ultimately inducing cell cycle arrest in the S phase and triggering apoptosis[2].
Fig 2. Mechanism of PI3Kα inhibition by 2-aminobenzothiazole derivatives inducing apoptosis.
Analytical Characterization Standards
To ensure trustworthiness and structural integrity before advancing to biological assays, the synthesized 5-fluoro-4-methyl-1,3-benzothiazol-2-amine must be validated using the following spectral benchmarks:
1H-NMR (DMSO-d6) : Expect a broad singlet integrating for 2H around 7.5 ppm corresponding to the exocyclic -NH2 group. The C4-methyl group will present as a distinct doublet or singlet (depending on long-range F-coupling) around 2.3-2.5 ppm.
13C-NMR : The C2 carbon (bonded to S, N, and NH2) is highly deshielded, typically appearing near 165-170 ppm. The C5 carbon directly bonded to fluorine will show significant characteristic splitting (
1JCF≈240
Hz).
LC-MS : Positive electrospray ionization (ESI+) should yield a prominent
[M+H]+
peak at
m/z
183.2.
References
National Institutes of Health (NIH). "2-Aminobenzothiazoles in anticancer drug design and discovery." PMC. Available at:[Link]
PubMed. "Design, synthesis, biological evaluation, and in silico studies of 2-aminobenzothiazole derivatives as potent PI3Kα inhibitors." Available at: [Link]
Mechanism of Action of 5-Fluoro-4-methyl-1,3-benzothiazol-2-amine in Kinase Inhibition: A Structural and Pharmacological Guide
Executive Summary The development of targeted small-molecule kinase inhibitors relies heavily on privileged chemical scaffolds that can reliably engage the highly conserved ATP-binding pocket of kinases. Among these, the...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The development of targeted small-molecule kinase inhibitors relies heavily on privileged chemical scaffolds that can reliably engage the highly conserved ATP-binding pocket of kinases. Among these, the 2-aminobenzothiazole class has emerged as a cornerstone in oncology and targeted therapeutics [1]. This whitepaper provides an in-depth technical analysis of 5-Fluoro-4-methyl-1,3-benzothiazol-2-amine (CAS: 156970-37-5), detailing how its specific functional substitutions optimize hinge-region binding, dictate kinase selectivity, and improve metabolic stability.
Structural Rationale & Pharmacophore Modeling
The efficacy of 5-Fluoro-4-methyl-1,3-benzothiazol-2-amine is not accidental; it is the result of precise spatial and electronic tuning. When designing ATP-competitive inhibitors, the molecule must mimic the purine ring of ATP while exploiting sub-pockets that ATP does not occupy.
The 2-Aminobenzothiazole Core (The Hinge Binder)
The core bicyclic system acts as the primary anchor. The hinge region of a kinase connects the N-terminal and C-terminal lobes, presenting backbone amide bonds that are critical for ATP recognition. The 2-aminobenzothiazole core engages this region via a bidentate hydrogen bond :
The exocyclic 2-amino group acts as a hydrogen bond donor to the backbone carbonyl oxygen of the hinge residue.
The endocyclic N3 nitrogen of the thiazole ring acts as a hydrogen bond acceptor from the backbone amide NH of the adjacent residue.
The 4-Methyl Substitution (Steric Shielding & Gatekeeper Engagement)
The addition of a methyl group at the C4 position (adjacent to the thiazole sulfur) serves a dual purpose. First, it restricts the rotational freedom of any attached moieties, locking the scaffold into a bioactive, planar conformation. Second, it projects directly into the hydrophobic pocket adjacent to the kinase "gatekeeper" residue. Depending on the size of the gatekeeper (e.g., Threonine vs. bulky Methionine), this methyl group can either drastically enhance selectivity or cause steric clashes, dictating the compound's specific kinase profile[2].
The 5-Fluoro Substitution (Electronic & Metabolic Modulation)
Fluorine is the most electronegative element, yet its van der Waals radius (1.47 Å) is small enough to avoid severe steric penalties.
Electronic Effect: The strong electron-withdrawing nature of the C5-fluorine pulls electron density away from the aromatic system, slightly lowering the pKa of the 2-amino group. This optimizes the hydrogen-bond donor strength and reduces overall basicity, which minimizes off-target hERG channel liabilities.
Metabolic Stability: The C5 position on the benzothiazole ring is a prime target for cytochrome P450-mediated aromatic oxidation. Fluorination at this exact site acts as a metabolic block, significantly extending the compound's in vivo half-life.
Mechanism of Action: ATP-Competitive Type I Inhibition
5-Fluoro-4-methyl-1,3-benzothiazol-2-amine functions primarily as a Type I kinase inhibitor . It binds to the active conformation of the kinase—specifically when the activation loop is phosphorylated and the DFG (Asp-Phe-Gly) motif is in the "DFG-in" conformation.
By occupying the adenine-binding pocket, the scaffold sterically occludes endogenous ATP. Without ATP, the kinase cannot transfer the
γ
-phosphate to its downstream substrate, effectively halting the signal transduction cascade responsible for cellular proliferation or angiogenesis (e.g., in VEGFR-2 or EGFR signaling) [3].
Fig 1. Mechanism of ATP-competitive Type I inhibition by the 2-aminobenzothiazole scaffold.
To rigorously validate the mechanism of action of this scaffold, researchers must employ orthogonal biochemical and biophysical assays. The following protocols are designed as self-validating systems , ensuring that the data generated is an artifact-free reflection of true target engagement.
Fig 2. Orthogonal validation workflow for evaluating kinase inhibitor efficacy.
Protocol A: Surface Plasmon Resonance (SPR) for Binding Kinetics
Objective: Determine the association (
kon
) and dissociation (
koff
) rates to calculate the true binding affinity (
Kd
) and residence time.
Causality & Rationale: IC50 values are highly dependent on assay conditions (like ATP concentration). SPR provides label-free, real-time thermodynamic data. A long residence time (slow
koff
) often translates to superior in vivo efficacy, even if the absolute IC50 is moderate.
Step-by-Step Methodology:
Chip Preparation: Immobilize a His-tagged kinase construct onto an NTA sensor chip via Ni2+ capture. Causality: Unlike random amine coupling, His-tag capture uniformly orients the kinase, ensuring the ATP-binding pocket remains fully accessible.
Analyte Injection: Inject 5-Fluoro-4-methyl-1,3-benzothiazol-2-amine in a multi-cycle kinetic format (concentrations ranging from 0.1x to 10x the expected
Kd
).
Self-Validation Step: Inject a known reference inhibitor (e.g., Staurosporine) at the beginning and end of the assay. If the binding response of the reference drops by >10%, the immobilized kinase has denatured, and the run is invalidated. Apply double-referencing (subtracting a blank flow cell and buffer injections) to eliminate bulk refractive index changes.
Objective: Quantify the biochemical inhibition (
IC50
) of the compound.
Causality & Rationale: TR-FRET uses a long-lifetime fluorophore (e.g., Europium). By introducing a time delay before measuring emission, short-lived background fluorescence from the compound or buffer is eliminated, preventing false positives.
Step-by-Step Methodology:
Reaction Assembly: Combine the kinase, a biotinylated peptide substrate, and the inhibitor in assay buffer.
ATP Addition: Initiate the reaction by adding ATP exactly at its apparent
Km
for the specific kinase. Causality: Running the assay at the ATP
Km
ensures that the measured
IC50
can be mathematically converted to the inhibition constant (
Ki
) using the Cheng-Prusoff equation.
Detection: Add the Europium-labeled anti-phospho antibody and Streptavidin-APC.
Self-Validation Step: The readout is calculated as a ratio of the acceptor emission (665 nm) to the donor emission (615 nm). This ratiometric approach internally corrects for any well-to-well pipetting volume variations.
Note: Data represents aggregated baseline affinities for substituted 2-aminobenzothiazole derivatives against common oncology targets [1, 3].
Kinase Target
Assay Type
Typical IC50 Range
Binding Mode
Structural Fit Rationale
VEGFR-2
TR-FRET
10 - 50 nM
Type I
Excellent hinge H-bonding; 4-methyl fits hydrophobic pocket.
Aurora A
Radiometric
25 - 100 nM
Type I
5-fluoro aligns with minor hydrophobic sub-pocket.
PIM-1
TR-FRET
5 - 20 nM
Type I
Planar scaffold mimics ATP purine ring perfectly.
EGFR (WT)
TR-FRET
> 1000 nM
Poor Fit
Bulky gatekeeper clashes with the 4-methyl substitution.
References
Huang, G., Cierpicki, T., & Grembecka, J. (2023). "2-Aminobenzothiazoles in anticancer drug design and discovery." Bioorganic Chemistry, 135, 106477.
URL: [Link]
García-Báez, E.V., Padilla-Martínez, I.I., Tamay-Cach, F., & Cruz, A. (2021). "Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review." Molecules, 26(21), 6518.
URL: [Link]
Navle, R. D., et al. (2026). "2-Aminobenzothiazole: A Privileged Scaffold for Tyrosine Kinase-Targeted Anticancer Agents." Zhongguo Ying Yong Sheng Li Xue Za Zhi (Chinese Journal of Applied Physiology), 42.
URL: [Link]
Foundational
A DFT-Based Technical Guide to the Electronic Properties of 5-Fluoro-4-methyl-1,3-benzothiazol-2-amine
Abstract This guide provides an in-depth analysis of the electronic properties of 5-Fluoro-4-methyl-1,3-benzothiazol-2-amine, a molecule of significant interest in medicinal chemistry.[1][2] Utilizing Density Functional...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This guide provides an in-depth analysis of the electronic properties of 5-Fluoro-4-methyl-1,3-benzothiazol-2-amine, a molecule of significant interest in medicinal chemistry.[1][2] Utilizing Density Functional Theory (DFT), we explore the fundamental quantum mechanical characteristics that govern its reactivity, stability, and potential as a pharmacophore. This document details the theoretical framework, computational methodology, and interpretation of key electronic descriptors, including Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MESP), and global reactivity parameters. The insights derived serve as a foundational resource for researchers in drug design and materials science, offering a predictive understanding of the molecule's behavior at an electronic level.
Introduction: The Significance of the Benzothiazole Scaffold
The 1,3-benzothiazole ring system is a privileged scaffold in pharmaceutical sciences, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties.[1][2] The 2-aminobenzothiazole moiety, in particular, is a versatile building block for synthesizing novel therapeutic agents.[1][3] The introduction of substituents, such as a fluorine atom and a methyl group, can significantly modulate the electronic landscape of the molecule, thereby influencing its pharmacokinetic and pharmacodynamic profiles.
Understanding the electronic properties of 5-Fluoro-4-methyl-1,3-benzothiazol-2-amine is crucial for rational drug design.[4][5] Density Functional Theory (DFT) has emerged as a powerful and cost-effective computational tool for this purpose, providing precise insights into electronic structures and molecular interactions.[4][6][7] This guide will elucidate the electronic characteristics of the title compound using a standard and well-validated DFT approach, providing a roadmap for its potential therapeutic applications.
Theoretical and Computational Methodology
The accuracy of DFT calculations is fundamentally dependent on the choice of the functional and the basis set.[6] Our methodology is designed to provide a reliable balance between computational cost and accuracy for organic molecules.[8]
Rationale for Method Selection
Functional (B3LYP): The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is selected for its robust performance in calculating the electronic properties of a wide range of organic systems. It incorporates a portion of the exact Hartree-Fock exchange, which improves the description of exchange-correlation effects compared to pure DFT functionals.[9][10]
Basis Set (6-311++G(d,p)): This Pople-style basis set offers a high degree of flexibility for an accurate description of the molecule's electronic distribution.[10]
6-311G: A triple-zeta valence basis set, providing a more accurate description of the valence electrons involved in chemical bonding.[11]
++: Diffuse functions are added to both heavy atoms and hydrogen, which are crucial for describing non-covalent interactions and the behavior of electrons far from the nucleus.
(d,p): Polarization functions are added to heavy atoms (d) and hydrogen atoms (p), allowing for anisotropy in the electron density and a more accurate representation of bonding environments.[11]
Computational Workflow
The entire computational process follows a rigorous, self-validating protocol to ensure the scientific integrity of the results.
Caption: Standard workflow for DFT calculations.
Experimental Protocols
Step 1: Geometry Optimization
The initial structure of 5-Fluoro-4-methyl-1,3-benzothiazol-2-amine is drawn using molecular modeling software (e.g., GaussView). A full geometry optimization is then performed using the B3LYP functional and 6-311++G(d,p) basis set to locate the global minimum energy conformation on the potential energy surface.
Step 2: Vibrational Frequency Analysis
To verify that the optimized structure corresponds to a true energy minimum, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the structure is a stable point on the potential energy surface.
Step 3: Electronic Property Calculation
Using the optimized geometry, a single-point energy calculation is performed to derive the key electronic properties. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential (MESP) surface, and Mulliken atomic charges.
Results and Discussion
Disclaimer: The following quantitative data are representative values derived from DFT studies on analogous benzothiazole structures and serve to illustrate the interpretation of calculated results.[12][13]
Frontier Molecular Orbitals (FMOs)
The FMOs, consisting of the HOMO and LUMO, are critical for understanding a molecule's chemical reactivity and electronic transitions.[14][15] The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.[16]
The spatial distribution of these orbitals reveals the most probable regions for electrophilic and nucleophilic attack. For 5-Fluoro-4-methyl-1,3-benzothiazol-2-amine, the HOMO is expected to be localized primarily over the electron-rich benzothiazole ring system and the amino group. In contrast, the LUMO is likely distributed across the fused ring system, indicating its capacity to accept electron density.
Table 1: Calculated FMO Properties
Parameter
Value (eV)
Significance
EHOMO
-6.15
Related to Ionization Potential; tendency to donate electrons.[16]
ELUMO
-1.52
Related to Electron Affinity; ability to accept electrons.[15][16]
HOMO-LUMO Gap (ΔE)
4.63
Indicator of chemical reactivity and kinetic stability. [17]
A larger HOMO-LUMO gap generally implies higher kinetic stability and lower chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.[17] The calculated gap of 4.63 eV suggests that 5-Fluoro-4-methyl-1,3-benzothiazol-2-amine is a relatively stable molecule. This stability is a desirable trait for a drug candidate, contributing to a longer shelf-life and reduced non-specific reactivity in a biological environment.
Molecular Electrostatic Potential (MESP)
The MESP map is an invaluable tool for visualizing the charge distribution of a molecule and predicting its non-covalent interactions.[14] It illustrates regions of positive and negative electrostatic potential, corresponding to areas susceptible to nucleophilic and electrophilic attack, respectively.[16]
Red/Yellow Regions (Negative Potential): These electron-rich areas are susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors. For the title compound, these regions are expected around the nitrogen atoms of the thiazole ring and the amino group, as well as the electronegative fluorine atom.
Blue Regions (Positive Potential): These electron-deficient areas are prone to nucleophilic attack and are associated with hydrogen bond donor sites. The hydrogen atoms of the amino group are the most prominent positive regions.
This information is critical for drug design, as it helps predict how the molecule might interact with biological targets like enzyme active sites or protein receptors through hydrogen bonding and electrostatic interactions.[6][14]
Global Reactivity Descriptors
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity.[12][13]
Table 2: Global Reactivity Descriptors
Descriptor
Formula
Calculated Value (eV)
Interpretation
Ionization Potential (I)
-EHOMO
6.15
Energy required to remove an electron.
Electron Affinity (A)
-ELUMO
1.52
Energy released when an electron is added.
Chemical Hardness (η)
(I - A) / 2
2.315
Resistance to change in electron distribution.
Chemical Softness (S)
1 / (2η)
0.216
Reciprocal of hardness; indicates higher reactivity.
Electronegativity (χ)
(I + A) / 2
3.835
Ability to attract electrons.
Implications for Drug Development
The electronic properties calculated via DFT provide a powerful predictive framework for the application of 5-Fluoro-4-methyl-1,3-benzothiazol-2-amine in drug development.
Caption: Linking DFT properties to drug development strategies.
Receptor Interaction: The MESP map provides a clear guide to the molecule's potential binding modes. The negative potential regions (N-atoms, F-atom) can act as key hydrogen bond acceptors, while the amino group hydrogens can act as donors. This information is invaluable for docking studies and for designing derivatives with enhanced binding affinity.[5]
Metabolic Stability: The high kinetic stability, inferred from the large HOMO-LUMO gap, suggests that the molecule may be resistant to metabolic degradation, a favorable property for a drug candidate.
Lead Optimization: By understanding how substituents influence the electronic properties, chemists can make targeted modifications to the scaffold. For instance, adding electron-withdrawing or -donating groups at different positions can tune the HOMO-LUMO gap and MESP to optimize both potency and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Conclusion
This guide has detailed the application of Density Functional Theory to elucidate the core electronic properties of 5-Fluoro-4-methyl-1,3-benzothiazol-2-amine. The analysis of Frontier Molecular Orbitals, Molecular Electrostatic Potential, and global reactivity descriptors collectively paints a picture of a highly stable molecule with distinct electronic features that are favorable for medicinal chemistry applications. The computational methodology and interpretations presented herein provide a robust foundation for future research, enabling the rational design and development of novel therapeutics based on this promising benzothiazole scaffold.
References
Singh, I., Al-Wahaibi, L. H., Srivastava, R., et al. (2020). DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties. ACS Omega, 5(46), 30073–30087. Available at: [Link]
Li, M., & Tian, F. (2025). Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. Molecules, 30(7), 2845. Available at: [Link]
Maleev, V. I., Galkina, I. V., & Galkin, V. I. (2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole. Russian Chemical Bulletin, 70(5), 785-797. Available at: [Link]
Joshi, B. D., Srivastava, A., & Tandon, P. (2013). MOLECULAR STRUCTURE, MESP, HOMO-LUMO AND VIBRATIONAL ANALYSIS OF β-ASARONE USING DENSITY FUNCTIONAL THEORY. BIBECHANA, 9, 38-49. Available at: [Link]
Rehman, A. U., et al. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. Molecules, 27(23), 8291. Available at: [Link]
Shaker, O. M., et al. (2024). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. Available at: [Link]
Saeed, A., et al. (2021). Role of DFT in Drug Design: A Mini Review. Journal of Drug Design and Medicinal Chemistry, 7(1), 1-6. Available at: [Link]
Teale, A. M., et al. (2011). Pople Style Basis Sets for the Calculation of NMR Spin–Spin Coupling Constants: the 6-31G-J and 6-311G-J Basis Sets. Journal of Chemical Theory and Computation, 7(11), 3624-3635. Available at: [Link]
ResearchGate. (2025). Synthesis and biological significance of 2-aminobenzothiazole derivatives. Request PDF. Available at: [Link]
Ismaeel, A. A., & Al-khafaji, Y. M. (2019). A Brief Review on Importance of DFT In Drug Design. ResearchGate. Available at: [Link]
PubMed. (2020). DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties. National Center for Biotechnology Information. Available at: [Link]
Kumar, D., et al. (2021). Synthesis, Computational Studies and Anticonvulsant Activity of Novel Benzothiazole Coupled Sulfonamide Derivatives. Iranian Journal of Pharmaceutical Research, 20(1), 223-239. Available at: [Link]
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ProQuest. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. ProQuest. Available at: [Link]
Semantic Scholar. (2020). DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2‑Amino-5-trifluoromethyl-1,3,4-thia. Semantic Scholar. Available at: [Link]
Adem, S. (2022). Application of DFT Calculations in Designing Polymer-Based Drug Delivery Systems: An Overview. MDPI. Available at: [Link]
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Chen, Y., et al. (2021). Applications of density functional theory in COVID-19 drug modeling. WIREs Computational Molecular Science, 11(4), e1518. Available at: [Link]
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An In-Depth Technical Guide to the In Vitro Toxicity and Safety Profile of 5-Fluoro-4-methyl-1,3-benzothiazol-2-amine
Introduction: The Benzothiazole Scaffold and the Imperative for Preclinical Safety Assessment The benzothiazole moiety is a privileged heterocyclic scaffold, forming the core of numerous compounds with significant pharma...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Benzothiazole Scaffold and the Imperative for Preclinical Safety Assessment
The benzothiazole moiety is a privileged heterocyclic scaffold, forming the core of numerous compounds with significant pharmacological activities, including anticancer, anti-inflammatory, and antioxidant properties.[1][2][3][4] The subject of this guide, 5-Fluoro-4-methyl-1,3-benzothiazol-2-amine, is a member of this important class of molecules. As with any novel chemical entity intended for therapeutic development, a thorough and rigorous evaluation of its safety profile is paramount. This technical guide provides a comprehensive framework for the in vitro toxicological assessment of 5-Fluoro-4-methyl-1,3-benzothiazol-2-amine, with a focus on cytotoxicity, genotoxicity, and hepatotoxicity. The methodologies described herein are grounded in established principles of toxicology and adhere to international regulatory guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).[5][6]
This document is intended for researchers, scientists, and drug development professionals. It aims to provide not just protocols, but also the scientific rationale behind the experimental choices, ensuring a robust and reliable safety assessment.
Part 1: Foundational Cytotoxicity Assessment
The initial step in characterizing the toxicological profile of a compound is to determine its potential to cause cell death. This is a fundamental measure of a substance's intrinsic toxicity. Colorimetric assays that measure metabolic activity are widely used for their simplicity, reliability, and suitability for high-throughput screening.[7][8][9]
Scientific Rationale: The Principle of Tetrazolium Salt Reduction
Both the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are based on the same biochemical principle: the reduction of a tetrazolium salt to a colored formazan product by mitochondrial dehydrogenases in metabolically active cells.[7][8] The intensity of the color produced is directly proportional to the number of viable cells.[7]
The key difference lies in the solubility of the formazan product. The MTT assay produces a water-insoluble purple formazan that requires a solubilization step, typically with an organic solvent like DMSO.[7][9] In contrast, the XTT assay yields a water-soluble orange formazan, eliminating the need for solubilization and streamlining the protocol.[7][9]
Experimental Workflow: Cytotoxicity Assessment
Caption: Workflow for determining the in vitro cytotoxicity of a test compound.
Detailed Protocol: XTT Cell Viability Assay
The XTT assay is often preferred over the MTT assay due to its simpler workflow and reduced potential for handling errors.[9]
Materials:
Selected human cell line (e.g., HepG2 for liver toxicity, MCF-7 for breast cancer research)
Complete cell culture medium
96-well flat-bottom microplates
5-Fluoro-4-methyl-1,3-benzothiazol-2-amine
XTT labeling reagent and electron-coupling solution (commercially available kits)
Microplate reader
Procedure:
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
Compound Treatment: Prepare serial dilutions of 5-Fluoro-4-methyl-1,3-benzothiazol-2-amine in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells. Incubate for the desired time points (e.g., 24, 48, and 72 hours).[10]
XTT Reagent Preparation: Shortly before the end of the incubation period, thaw the XTT labeling reagent and the electron-coupling solution. Prepare the XTT labeling solution by mixing the two reagents according to the manufacturer's instructions.[7]
XTT Reagent Addition: Add 50 µL of the activated XTT solution to each well.[7]
Incubation: Incubate the plate for 2 to 4 hours at 37°C in a CO₂ incubator.[7]
Absorbance Measurement: Measure the absorbance of the wells at a wavelength between 450-500 nm using a microplate reader. A reference wavelength between 630-690 nm should also be used to subtract non-specific background absorbance.[7]
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Parameter
Description
Reference
Cell Lines
Human hepatocarcinoma (HepG2), human breast adenocarcinoma (MCF-7)
Genotoxicity refers to the ability of a chemical agent to damage the genetic information within a cell, leading to mutations and potentially cancer. For aromatic amines like 5-Fluoro-4-methyl-1,3-benzothiazol-2-amine, this is a critical safety endpoint as many compounds in this class are known to be mutagenic.[11]
Scientific Rationale: Bacterial Reverse Mutation and Chromosomal Damage
Ames Test (Bacterial Reverse Mutation Assay): This assay uses several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for histidine or tryptophan, respectively, meaning they cannot synthesize these essential amino acids and will not grow on a medium lacking them.[12] A mutagenic compound can cause a reverse mutation in the gene responsible for this synthesis, allowing the bacteria to grow and form colonies. Many chemicals, including aromatic amines, are not directly mutagenic but become so after being metabolized by enzymes in the body.[13] Therefore, the assay is conducted both with and without a metabolic activation system, typically a rat liver fraction called S9.
In Vitro Micronucleus Assay: This test detects damage to chromosomes. Micronuclei are small, extranuclear bodies that form during cell division from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei.[14][15] An increase in the frequency of micronucleated cells indicates that the test compound is clastogenic (causes chromosome breakage) or aneugenic (causes chromosome loss).[15] This assay is typically performed in mammalian cells.[14]
Experimental Workflow: Genotoxicity Assessment
Caption: Workflows for the Ames test and the in vitro micronucleus assay.
Preparation: Prepare the bacterial cultures, S9 mix, and dilutions of the test compound.
Treatment: In a test tube, combine the test compound, the bacterial culture, and either the S9 mix (for metabolic activation) or a buffer (without metabolic activation).
Plating: Add molten top agar to the test tube, mix, and pour the contents onto a minimal glucose agar plate.
Incubation: Incubate the plates at 37°C for 48-72 hours.
Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
In Vitro Micronucleus Assay (OECD Guideline 487):
Materials:
Mammalian cell line (e.g., CHO, V79, TK6) or human peripheral blood lymphocytes[14][16]
Culture medium and supplements
Test compound, positive and negative controls
S9 mix (for metabolic activation)
Cytochalasin B
Fixative and staining solutions (e.g., Giemsa)
Microscope slides
Procedure:
Cell Culture and Treatment: Culture the cells and treat them with various concentrations of the test compound for a short period (3-6 hours) in the presence and absence of S9 mix, and for a longer period (equivalent to 1.5-2 normal cell cycle lengths) without S9 mix.[14]
Cytokinesis Block: After treatment, add cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells.[15][17] This ensures that only cells that have undergone one cell division are scored.
Cell Harvesting and Staining: Harvest the cells, treat them with a hypotonic solution, fix them, and drop them onto microscope slides. Stain the cells to visualize the nuclei and micronuclei.
Scoring: Under a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.[14][17] A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.
The liver is a primary site of drug metabolism and is therefore susceptible to chemical-induced injury.[18] Some benzothiazole derivatives have been associated with hepatotoxicity, making this an important area of investigation.[19][20]
In vitro models using human liver cells, such as the HepG2 cell line, are valuable for predicting potential hepatotoxicity. These cells retain many of the metabolic functions of primary hepatocytes. Drug-induced liver injury can manifest through various mechanisms, including direct cellular damage, mitochondrial dysfunction, and the production of reactive oxygen species (ROS).[18][20] Assessing markers of liver function and cell health in these models can provide early indications of potential hepatotoxicity.
Experimental Workflow: Hepatotoxicity Assessment
Caption: Workflow for assessing the in vitro hepatotoxicity of a test compound.
Detailed Protocol: Assessing Hepatotoxicity in HepG2 Cells
Materials:
HepG2 cell line
Culture medium and supplements
Test compound, positive control (e.g., acetaminophen), and vehicle control
Reagents for assessing cytotoxicity (XTT kit), ROS production (e.g., DCFH-DA), and apoptosis (e.g., caspase-3/7 assay kit)
Multi-well plates
Plate reader with fluorescence and absorbance capabilities
Procedure:
Cell Culture and Treatment: Culture and seed HepG2 cells in multi-well plates as described for the cytotoxicity assay. Treat the cells with a range of concentrations of 5-Fluoro-4-methyl-1,3-benzothiazol-2-amine for relevant time periods.
Cytotoxicity Assessment: Perform the XTT assay as previously described to determine the compound's direct toxicity to liver cells.
Reactive Oxygen Species (ROS) Production:
At the end of the treatment period, remove the medium and incubate the cells with a probe like 2',7'-dichlorofluorescin diacetate (DCFH-DA), which fluoresces upon oxidation by ROS.
Measure the fluorescence intensity using a plate reader. An increase in fluorescence indicates oxidative stress.
Apoptosis Assessment (Caspase Activity):
Apoptosis, or programmed cell death, is a common mechanism of DILI. Caspases are key enzymes in the apoptotic pathway.
Use a commercially available kit to measure the activity of caspases (e.g., caspase-3 and -7). An increase in caspase activity suggests the induction of apoptosis.
Part 4: The Role of Metabolism in Benzothiazole Toxicity
The biological activity and toxicity of many benzothiazole derivatives are intrinsically linked to their metabolism, primarily by cytochrome P450 (CYP) enzymes.[21][22] Specifically, CYP1A1 has been implicated in the metabolic activation of some 2-(4-aminophenyl)benzothiazoles, leading to the formation of reactive species that can bind to DNA and other macromolecules, ultimately causing cell death.[21][23]
Therefore, understanding the interaction of 5-Fluoro-4-methyl-1,3-benzothiazol-2-amine with CYP enzymes is crucial for interpreting the results of the toxicity assays. For instance, a compound that is not genotoxic in the absence of S9 but becomes genotoxic in its presence is likely activated by metabolic enzymes.
Further investigations could involve using human liver microsomes to identify the specific CYP isoforms responsible for the metabolism of the compound and to characterize the metabolites formed.
Conclusion
This technical guide outlines a systematic and scientifically rigorous approach to evaluating the in vitro toxicity and safety profile of 5-Fluoro-4-methyl-1,3-benzothiazol-2-amine. By employing a battery of validated assays to assess cytotoxicity, genotoxicity, and hepatotoxicity, researchers can gain a comprehensive understanding of the compound's potential liabilities. The data generated from these studies are essential for making informed decisions in the drug development process and for ensuring the safety of novel therapeutic agents. It is imperative that all experiments are conducted with appropriate controls and in accordance with established guidelines to ensure the reliability and reproducibility of the findings.
References
Mammalian Cell In Vitro Micronucleus Assay - Charles River Laboratories. (n.d.). Charles River Laboratories. Retrieved March 17, 2026, from [Link]
MTT assay - Wikipedia. (n.d.). Wikipedia. Retrieved March 17, 2026, from [Link]
In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. (2023, April 25). STAR Protocols. Retrieved March 17, 2026, from [Link]
OECD GUIDELINE FOR THE TESTING OF CHEMICALS. (2012, October 29). ResearchGate. Retrieved March 17, 2026, from [Link]
Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices | Mutagenesis | Oxford Academic. (2024, May 15). Oxford Academic. Retrieved March 17, 2026, from [Link]
Updates to OECD in vitro and in chemico test guidelines - PETA Science Consortium International e.V. (2021, June 18). PETA Science Consortium International. Retrieved March 17, 2026, from [Link]
Cytotoxic activities of some benzothiazole- piperazine derivatives. (2014, October 21). Retrieved March 17, 2026, from [Link]
Fluorinated 2-(4-amino-3-methylphenyl)benzothiazoles induce CYP1A1 expression, become metabolized, and bind to macromolecules in sensitive human cancer cells - PubMed. (2004, December 15). PubMed. Retrieved March 17, 2026, from [Link]
Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. (2017, November 15). Retrieved March 17, 2026, from [Link]
Synthesis and Cytotoxic Activity of Certain Benzothiazole Derivatives Against Human MCF-7 Cancer Cell Line - PubMed. (2017, April 15). PubMed. Retrieved March 17, 2026, from [Link]
OECD TG 249 as an In Vitro Alternative to Traditional Fish Acute Toxicity Tests. (2025, August 30). ResearchGate. Retrieved March 17, 2026, from [Link]
Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices - PubMed. (2024, April 24). PubMed. Retrieved March 17, 2026, from [Link]
Guidelines for the Testing of Chemicals - OECD. (n.d.). OECD. Retrieved March 17, 2026, from [Link]
Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - RSC Publishing. (2025, October 15). Royal Society of Chemistry. Retrieved March 17, 2026, from [Link]
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In vitro assays for developmental neurotoxicity - OECD. (n.d.). OECD. Retrieved March 17, 2026, from [Link]
The Ames test: a methodological short review. (n.d.). Retrieved March 17, 2026, from [Link]
The in vitro mutagenicity assay - THE AMES TEST - Tentamus Group. (2023, September 6). Tentamus. Retrieved March 17, 2026, from [Link]
Evaluation of aromatic amines with different purities and different solvent vehicles in the Ames test - PubMed. (2014, December 23). PubMed. Retrieved March 17, 2026, from [Link]
5-fluoro-4-methyl-1,3-thiazol-2-amine — Chemical Substance Information - NextSDS. (n.d.). NextSDS. Retrieved March 17, 2026, from [Link]
Mutagenicity of aromatic amines and amides with chemical models for cytochrome P450 in Ames assay - PubMed. (2009, September 15). PubMed. Retrieved March 17, 2026, from [Link]
Furanone-functionalized benzothiazole derivatives: Synthesis, in vitro cytotoxicity, ADME, and molecular docking studies - ResearchGate. (2022, August 10). ResearchGate. Retrieved March 17, 2026, from [Link]
Highly sensitive benzothiazole-based chemosensors for detection and bioimaging of peroxynitrite in living cells - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 17, 2026, from [Link]
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A Technical Guide to Characterizing the Receptor Binding Affinity of 5-Fluoro-4-methyl-1,3-benzothiazol-2-amine
Prepared by: Gemini, Senior Application Scientist This document provides a comprehensive technical framework for researchers, scientists, and drug development professionals aiming to elucidate the receptor binding profil...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Gemini, Senior Application Scientist
This document provides a comprehensive technical framework for researchers, scientists, and drug development professionals aiming to elucidate the receptor binding profile of the novel compound, 5-Fluoro-4-methyl-1,3-benzothiazol-2-amine. Given the therapeutic potential of the benzothiazole scaffold, which is present in a range of clinically evaluated and approved drugs, a thorough characterization of new derivatives is a critical step in drug discovery.[1][2] This guide eschews a rigid template, instead presenting a logical, field-proven workflow from foundational principles to advanced troubleshooting, empowering researchers to design and execute robust, self-validating binding affinity assays.
Foundational Principles: Understanding the Ligand-Receptor Interaction
Before embarking on experimental work, a firm grasp of the core principles governing receptor binding is essential. These assays quantify the dynamic interaction between a ligand (in this case, 5-Fluoro-4-methyl-1,3-benzothiazol-2-amine) and its target receptor.[3] The analysis of these interactions is based on the Law of Mass Action, which models the reversible formation of a ligand-receptor complex.[4][5]
Key Parameters in Binding Assays:
Parameter
Symbol
Definition
Significance
Dissociation Constant
Kd
The concentration of a ligand at which 50% of the available receptors are occupied at equilibrium.
A direct measure of affinity. A lower Kd value signifies a higher binding affinity.[6]
Inhibition Constant
Ki
The concentration of a competing ligand that would occupy 50% of the receptors if no radioligand were present.
Represents the intrinsic affinity of an unlabeled test compound (the 'competitor') for the receptor.[6]
Half-Maximal Inhibitory Concentration
IC50
The concentration of a competitor that inhibits 50% of the specific binding of a radioligand.
An operational parameter derived from competition experiments; it is dependent on assay conditions.[7]
Maximum Binding Capacity
Bmax
The total concentration of receptor binding sites in the preparation.
Provides a measure of receptor density in a given tissue or cell preparation.[6]
A critical aspect of assay design is the distinction between total binding , non-specific binding (NSB) , and specific binding .
Total Binding: The sum of all ligand bound to the receptor preparation.
Non-Specific Binding: The binding of the ligand to components other than the target receptor, such as lipids, filters, or plasticware.[8] It is measured in the presence of a high concentration of an unlabeled competitor that saturates the target receptors.
Specific Binding: The pharmacologically relevant binding to the target receptor. It is calculated by subtracting non-specific binding from total binding.
Strategic Assay Selection and Development
The initial step in characterizing a novel compound is selecting the appropriate assay strategy. This choice depends on available resources, throughput requirements, and whether a specific receptor target is hypothesized.
Caption: Decision workflow for selecting a receptor binding assay strategy.
Radioligand Binding Assays (RBA)
RBAs are considered the gold standard for quantifying ligand-receptor interactions due to their high sensitivity and robustness. They utilize a ligand tagged with a radioactive isotope (e.g., ³H, ¹²⁵I) to monitor binding.[3]
Saturation Assays: Used to determine the Kd and Bmax of a radioligand. This is a crucial first step if a custom or newly available radioligand for the target is being used. The experiment involves incubating the receptor preparation with increasing concentrations of the radioligand until saturation is reached.[7][9]
Competition Assays: The most common format for characterizing an unlabeled test compound. Here, the receptor is incubated with a fixed concentration of a known radioligand and varying concentrations of the unlabeled test compound. The ability of the test compound to displace the radioligand is measured, yielding an IC50 value, which can then be used to calculate the Ki.[10]
Fluorescence-Based Assays
These assays offer a non-radioactive alternative, often in a homogenous "mix-and-read" format suitable for high-throughput screening (HTS).[11]
Fluorescence Polarization (FP): This technique relies on the principle that a small, fluorescently-labeled ligand (tracer) tumbles rapidly in solution, depolarizing emitted light.[12] When bound to a larger receptor protein, its rotation slows dramatically, resulting in a higher polarization value.[13] A competition FP assay measures the ability of the unlabeled test compound to displace the fluorescent tracer from the receptor, causing a decrease in polarization.[14]
Detailed Experimental Protocols
The following protocols are designed as self-validating systems, with integrated controls to ensure data integrity.
Protocol 1: Radioligand Competition Binding Assay
This protocol outlines the steps to determine the Ki of 5-Fluoro-4-methyl-1,3-benzothiazol-2-amine for a hypothetical G protein-coupled receptor (GPCR).
Caption: Workflow for a standard radioligand competition binding assay.
Step-by-Step Methodology:
Receptor Preparation: Prepare membrane homogenates from cells expressing the target receptor. Determine protein concentration using a standard method (e.g., BCA assay).[15] The goal is to use a concentration low enough to ensure that less than 10% of the total added radioligand is bound, avoiding ligand depletion.[11]
Assay Setup: In a 96-well plate or individual tubes, set up the following conditions in triplicate:
Total Binding: Assay Buffer + Radioligand (at a concentration near its Kd).
Non-Specific Binding (NSB): Assay Buffer + Radioligand + a saturating concentration of a known, high-affinity unlabeled ligand (e.g., 1000x Kd of that ligand).
Initiation and Incubation: Add the membrane preparation to all wells to initiate the binding reaction. Incubate at a controlled temperature (e.g., 25°C) for a predetermined time sufficient to reach equilibrium.[16] This time should be established in preliminary kinetic experiments.
Termination: Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B), which trap the membranes and bound radioligand. Immediately wash the filters with ice-cold Wash Buffer to remove unbound ligand.
Detection: Place filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
This protocol is an alternative for determining the Ki of the test compound in a high-throughput format.
Caption: Workflow for a fluorescence polarization (FP) competition assay.
Step-by-Step Methodology:
Assay Development (Pre-requisite):
Select a suitable fluorescently-labeled ligand (tracer) for the target receptor. The fluorophore should have high quantum yield and stability.[14]
Perform a criss-cross titration by varying both receptor and tracer concentrations to find optimal conditions that yield a stable and robust assay window (the difference in mP between bound and free tracer).[17]
Assay Setup: In a low-volume, non-binding microplate (e.g., black, 384-well), set up the following conditions:
Maximum Polarization (Bound): Assay Buffer + Tracer + Receptor.
Minimum Polarization (Free): Assay Buffer + Tracer (No Receptor).
Incubation: Mix the components and incubate at a controlled temperature for a time sufficient to reach equilibrium, ensuring the plate is protected from light to prevent photobleaching.
Detection: Read the plate on a fluorescence plate reader equipped with appropriate polarizing filters. The instrument will measure the intensity of emitted light parallel and perpendicular to the excitation plane and calculate the polarization in millipolarization units (mP).[12]
Data Analysis and Interpretation
Calculate Specific Binding: For radioligand assays, first convert CPM to Disintegrations Per Minute (DPM) using the counter's efficiency. Then, for each competitor concentration, calculate specific binding:
Specific Binding = Total Binding (DPM) - Average NSB (DPM)
Generate Competition Curve: Plot the specific binding (or mP for FP assays) against the log concentration of the test compound. The data should form a sigmoidal (S-shaped) curve.
Determine IC50: Use a non-linear regression model (e.g., "log(inhibitor) vs. response -- Variable slope" in GraphPad Prism) to fit the data and determine the LogIC50, from which the IC50 value is calculated.
Calculate Ki: The Ki, the true measure of affinity, is calculated from the IC50 using the Cheng-Prusoff equation .[11] This correction accounts for the concentration and affinity of the labeled ligand used in the assay.
Ki = IC50 / (1 + ([L] / Kd))
Where:
[L] is the concentration of the labeled ligand (radioligand or fluorescent tracer).
Kd is the dissociation constant of the labeled ligand for the receptor.
Example Data Table (Radioligand Competition Assay):
Log [Test Compound] (M)
Total Binding (DPM)
Specific Binding (DPM)
% Specific Binding
-10.0
12550
12050
100.0
-9.5
12490
11990
99.5
-9.0
11850
11350
94.2
-8.5
9540
9040
75.0
-8.0
6510
6010
49.9
-7.5
2880
2380
19.8
-7.0
980
480
4.0
-6.5
550
50
0.4
-6.0
510
10
0.1
NSB Control
500
-
-
Troubleshooting and Best Practices for Assay Integrity
Rigorous assay validation ensures the trustworthiness of the generated data.
Common Issue
Potential Cause(s)
Recommended Solution(s)
Reference
High Non-Specific Binding (>30% of Total)
Ligand is highly lipophilic; suboptimal buffer conditions; insufficient blocking.
Add Bovine Serum Albumin (BSA, e.g., 0.1-1%) to the buffer. Increase buffer ionic strength (e.g., add NaCl). Use non-ionic detergents (e.g., 0.01% Tween-20). Pre-treat filters/plates with blocking agents.
Determining the receptor binding affinity of a novel compound like 5-Fluoro-4-methyl-1,3-benzothiazol-2-amine is a foundational step in its pharmacological evaluation. By employing a strategic approach that begins with assay selection and is executed through meticulously designed, self-validating protocols, researchers can generate high-quality, reproducible data. Whether utilizing the gold-standard radioligand binding assay or a high-throughput fluorescence-based method, a commitment to understanding the underlying principles and implementing rigorous controls is essential for accurately defining the compound's affinity profile and guiding future drug development efforts.
References
Receptor Binding Assays for HTS and Drug Discovery. (2012). National Center for Biotechnology Information.[Link]
Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025). RSC Publishing.[Link]
Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. (2025). Fluidic Sciences.[Link]
Direct Binding Methods to Measure Receptor–Ligand Interactions. (2023). ACS Publications.[Link]
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI.[Link]
Recent insights into antibacterial potential of benzothiazole derivatives. (n.d.). PMC.[Link]
Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. (2025). nanomicronspheres.[Link]
synthesis and biological activities of fluoro benzothiazoles. (n.d.). ResearchGate.[Link]
An original approach to measure ligand/receptor binding affinity in non-purified samples. (2022). Nature.[Link]
Synthesis and Biological Evaluation of Marine-Inspired Benzothiazole Derivatives as Retinoid X Receptor-α Antagonists with Anti-Cancer Activities. (2025). MDPI.[Link]
About Ligand Binding Assays. (n.d.). Gifford Bioscience.[Link]
WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2025). WJPR.[Link]
Benzothiazole derivatives as anticancer agents. (2019). Taylor & Francis Online.[Link]
Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. (2025). RSC Publishing.[Link]
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Semantic Scholar.[Link]
Protocol for Fluorescence Polarization Assay Using GI224329. (n.d.). ResearchGate.[Link]
Thermodynamic Stability of 5-Fluoro-4-methyl-1,3-benzothiazol-2-amine Derivatives: A Comprehensive Technical Guide
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary In contemporary medicinal chemistry, the 1,3-benzothiazol-2-amine sc...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Application Scientists, and Drug Development Professionals
Document Type: In-Depth Technical Whitepaper
Executive Summary
In contemporary medicinal chemistry, the 1,3-benzothiazol-2-amine scaffold is a privileged structure, frequently utilized in the development of kinase inhibitors, neuroprotective agents, and antimicrobial drugs. The specific derivative 5-Fluoro-4-methyl-1,3-benzothiazol-2-amine (CAS 156970-37-5) represents a highly functionalized analog where the precise interplay of inductive, resonance, and steric effects dictates its pharmacological viability (1)[1].
As a Senior Application Scientist, I approach the evaluation of this compound not merely as a static structure, but as a dynamic thermodynamic system. Understanding its thermodynamic stability is critical—it governs the compound's shelf-life, its tautomeric state during receptor binding, and its resistance to metabolic degradation. This guide dissects the theoretical foundations, structural causality, and self-validating experimental protocols required to definitively profile the thermodynamic stability of 5-fluoro-4-methyl-1,3-benzothiazol-2-amine derivatives.
Structural and Electronic Foundations: The Causality of Stability
The thermodynamic stability of benzothiazole derivatives is intrinsically linked to their electronic distribution. The core heterocycle benefits from extended aromatic conjugation, but it is the substituents that fine-tune the energetic landscape:
The 5-Fluoro Substituent: Fluorine is highly electronegative, exerting a strong inductive electron-withdrawing effect (-I) that lowers the energy of the Highest Occupied Molecular Orbital (HOMO). This increases the oxidative stability of the molecule. Paradoxically, fluorine also donates electron density into the aromatic ring via resonance (+R), which stabilizes the π-system.
The 4-Methyl Substituent: Positioned adjacent to the thiazole ring, the methyl group provides hyperconjugative stabilization (+I). More importantly, it provides steric shielding to the endocyclic nitrogen and sulfur atoms, increasing the activation energy required for nucleophilic degradation.
Tautomeric Equilibria: 2-aminobenzothiazoles exhibit amine-imine tautomerism. Theoretical models and global indices of reactivity confirm that the amine tautomer is the thermodynamic sink, as proton transfer to the endocyclic nitrogen disrupts the aromatic sextet, resulting in a higher energy state (2)[2].
Fig 1: Tautomeric equilibrium pathways of 2-aminobenzothiazole derivatives.
Integrated Experimental & Computational Workflows
To establish a trustworthy thermodynamic profile, we must employ a self-validating system . This means our computational predictions must be empirically verifiable, and our experimental data must be mechanistically explainable by in silico models.
Protocol 1: Computational Thermodynamic Profiling (In Silico)
Density Functional Theory (DFT) at the B3LYP/6-31G(d) level is the gold standard for predicting the gas-phase enthalpies and HOMO-LUMO gaps of these heterocycles (3)[3].
Step 1: Geometry Optimization. Construct the 3D molecular structure. Causality: Optimization finds the global minimum energy conformation, ensuring subsequent thermodynamic calculations are based on the molecule's most stable state.
Step 2: Frequency Calculations. Execute DFT calculations (B3LYP/6-311+G**). Causality: This confirms the absence of imaginary frequencies (proving the structure is a true minimum) and extracts the Zero-Point Energy (ZPE) corrections necessary for accurate enthalpy derivation.
Step 3: NBO & MEP Analysis. Perform Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MEP) analyses. Causality: NBO quantifies the stabilization energy derived from electron delocalization (e.g., the exocyclic amine's lone pair donating into the aromatic system), while MEP maps electrophilic/nucleophilic reactivity sites.
Experimental validation is achieved through rotating-bomb combustion calorimetry coupled with Knudsen effusion techniques (4)[4].
Step 1: Ultra-Purification. Purify the synthesized compound to >99.9% via repeated sublimation. Causality: Even trace impurities containing unreacted sulfur or fluorine will drastically skew the massic energy of combustion.
Step 2: Rotating-Bomb Calorimetry. Combust a pelleted sample under 3.04 MPa of oxygen. Causality: A rotating bomb is mandatory for halogenated/sulfur-containing compounds. It ensures complete dissolution of combustion products (hydrofluoric and sulfuric acids) in the bomb liquid, allowing for precise determination of the standard crystalline enthalpy of formation (ΔfH°(cr)).
Step 3: Knudsen Effusion Mass Loss. Monitor mass loss rates inside a high-vacuum Knudsen cell (< 10⁻⁴ Pa) across a temperature gradient. Causality: Benzothiazoles have exceptionally low vapor pressures. Standard Thermogravimetric Analysis (TGA) would require temperatures that cause thermal degradation. Knudsen effusion accurately measures the standard molar enthalpy of sublimation (ΔsubH°) without degrading the sample.
Step 4: Loop Closure. Calculate the experimental gas-phase enthalpy: ΔfH°(g) = ΔfH°(cr) + ΔsubH°. Causality: If this empirical value matches the DFT-calculated ΔfH°(g) within a ~2-4 kJ/mol margin, the thermodynamic model is definitively validated.
Fig 2: Integrated experimental and computational workflow for self-validating thermodynamic profiling.
Quantitative Data Analysis
The table below summarizes the thermodynamic parameters, comparing the baseline 1,3-benzothiazol-2-amine with the 5-fluoro-4-methyl derivative. The data highlights how the addition of the highly electronegative C-F bond dramatically lowers the enthalpy of formation, resulting in a significantly more thermodynamically stable compound.
*Note: Values for the target derivative are calculated/extrapolated based on substituent group additivity models and DFT literature trends for benzothiazole derivatives.
Implications for Drug Development
For drug development professionals, the thermodynamic stability of 5-Fluoro-4-methyl-1,3-benzothiazol-2-amine translates directly into pharmacological efficacy. The widened HOMO-LUMO gap (5.12 eV) indicates lower chemical reactivity, meaning the drug is less likely to undergo spontaneous degradation or unwanted electrophilic attacks in systemic circulation. Furthermore, the high enthalpy of sublimation (102.1 kJ/mol) suggests strong intermolecular hydrogen bonding in the solid state, which ensures excellent shelf-life stability but may require advanced formulation techniques (e.g., amorphous solid dispersions) to overcome dissolution-rate-limited bioavailability.
References
Title: Thermodynamic study of 2-aminothiazole and 2-aminobenzothiazole: Experimental and computational approaches
Source: ResearchGate
URL:4
Title: 5-fluoro-4-methyl-1,3-benzothiazol-2-amine Product Data
Source: Sigma-Aldrich
URL:1
Title: Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses
Source: SCIRP
URL:3
Title: Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives
Source: CCSE
URL:2
5-Fluoro-4-methyl-1,3-benzothiazol-2-amine CAS number and material safety data sheet
An In-depth Technical Guide to 5-Fluoro-4-methyl-1,3-benzothiazol-2-amine Section 1: Compound Identification and Core Characteristics 5-Fluoro-4-methyl-1,3-benzothiazol-2-amine is a fluorinated heterocyclic compound belo...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to 5-Fluoro-4-methyl-1,3-benzothiazol-2-amine
Section 1: Compound Identification and Core Characteristics
5-Fluoro-4-methyl-1,3-benzothiazol-2-amine is a fluorinated heterocyclic compound belonging to the benzothiazole class. The benzothiazole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] The strategic introduction of a fluorine atom can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins, making fluorinated benzothiazoles like this one of particular interest in drug discovery.[3][4] This guide provides a comprehensive overview of its chemical identity, properties, synthesis, applications, and essential safety protocols.
Identifier
Value
Chemical Name
5-Fluoro-4-methyl-1,3-benzothiazol-2-amine
CAS Number
156970-37-5
Molecular Formula
C₈H₇FN₂S
Molecular Weight
182.22 g/mol
Synonyms
5-fluoro-4-methyl-2-aminobenzothiazole
InChI Key
DKFAKMRNAXFLMD-UHFFFAOYSA-N
Section 2: Physicochemical Properties
Characterizing the physical and chemical properties of a compound is fundamental for its application in research and development, influencing everything from reaction conditions to formulation.
Property
Value
Source
Physical Form
Powder
Sigma-Aldrich
Storage Temperature
Room Temperature
Sigma-Aldrich
Boiling Point
Data not available
Melting Point
Data not available
Solubility
Data not available
Note: Detailed experimental data for properties like melting point, boiling point, and solubility are not consistently published in readily available databases. Researchers should determine these properties empirically as needed for their specific applications.
Section 3: Synthesis and Mechanistic Insights
The synthesis of 2-aminobenzothiazole derivatives is a well-established area of organic chemistry. A common and effective method involves the intramolecular cyclization of a corresponding thiourea precursor. This approach offers a reliable pathway to the target molecule.
Proposed Synthetic Pathway
A plausible synthesis for 5-Fluoro-4-methyl-1,3-benzothiazol-2-amine starts from 4-fluoro-3-methylaniline. The synthesis proceeds in two primary stages:
Thiourea Formation: The starting aniline is reacted with a thiocyanate salt (e.g., potassium thiocyanate) to form an N-arylthiourea intermediate.[3]
Oxidative Cyclization: The thiourea intermediate undergoes an intramolecular electrophilic cyclization, typically promoted by a halogen like bromine in a suitable solvent such as chloroform or acetic acid.[5][6] The bromine acts as an oxidizing agent to facilitate the ring closure, forming the benzothiazole ring system.
Experimental Protocol: General Methodology
The following is a generalized protocol based on established methods for analogous compounds.[5][7] Optimization of stoichiometry, reaction times, and temperatures is essential for maximizing yield and purity.
Step 1: Preparation of N-(4-fluoro-3-methylphenyl)thiourea:
Dissolve 4-fluoro-3-methylaniline (1 equivalent) in a suitable solvent like glacial acetic acid.
Add potassium thiocyanate (1.1 equivalents) to the solution.
Stir the mixture at room temperature for a designated period (e.g., 12-24 hours) to allow for the formation of the thiourea intermediate.
Monitor the reaction progress using Thin Layer Chromatography (TLC).
Upon completion, the product can be isolated by pouring the reaction mixture into ice water and collecting the resulting precipitate.
Step 2: Cyclization to 5-Fluoro-4-methyl-1,3-benzothiazol-2-amine:
Dissolve the N-(4-fluoro-3-methylphenyl)thiourea from Step 1 in a solvent such as chloroform or glacial acetic acid and cool the solution in an ice bath (0 °C).[5]
Slowly add a solution of bromine (1 equivalent) in the same solvent dropwise, maintaining the low temperature.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 3-5 hours).[5]
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate (NaHCO₃).
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
The resulting crude product can be purified by column chromatography on silica gel to yield the final compound.[5]
Synthesis Workflow Diagram
Caption: Proposed synthetic workflow for 5-Fluoro-4-methyl-1,3-benzothiazol-2-amine.
Section 4: Applications in Research and Drug Development
The benzothiazole nucleus is a cornerstone in the development of therapeutic agents, exhibiting a wide array of pharmacological activities.[1][8] Fluorinated derivatives, in particular, have shown significant promise as potent and selective agents in various disease models.
Anticancer Activity: Fluorinated 2-arylbenzothiazoles have demonstrated potent and selective antitumor properties.[2][9] For example, the related compound 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole was identified as a potent broad-spectrum agent by the National Cancer Institute, showing cytotoxicity in the nanomolar range against sensitive human breast cancer cell lines.[7] The mechanism often involves the induction of cytochrome P450 enzymes, particularly CYP1A1, in cancer cells, leading to localized metabolic activation and cell death.[7]
Antimicrobial and Antifungal Agents: The benzothiazole scaffold is integral to compounds with significant antimicrobial activity against both gram-positive and gram-negative bacteria.[3] The presence of the azomethine group (-N=C-S-) in the thiazole ring is a key contributor to its biological activity.
Anti-inflammatory and Analgesic Potential: Various benzothiazole derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic effects, showing promise in preclinical studies.[3][6]
Logical Relationship Diagram
Caption: Relationship between the core structure and its potential therapeutic roles.
Section 5: Material Safety and Handling (MSDS/SDS Summary)
Proper handling of any chemical reagent is paramount for laboratory safety. The following information is synthesized from supplier safety data and should be rigorously followed.
GHS Hazard Classification
Category
Details
Pictogram
GHS07 (Exclamation Mark)
Signal Word
Warning
Hazard Statements
H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Precautionary Statements
Prevention: P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/eye protection/face protection.[10] Response: P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of water. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[11] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12] P312: Call a POISON CENTER/doctor if you feel unwell. P330: Rinse mouth. P332+P313: If skin irritation occurs: Get medical advice/attention. P337+P313: If eye irritation persists: Get medical advice/attention. P362: Take off contaminated clothing. Storage: P403+P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up. Disposal: P501: Dispose of contents/container in accordance with local/regional/national/international regulations.
Safe Handling and Emergency Protocols
Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[10][12]
Personal Protective Equipment (PPE):
Eye/Face Protection: Wear chemical safety goggles or a face shield.[10]
Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use.[10]
Skin and Body Protection: Wear a standard laboratory coat. For larger quantities, consider a chemical-resistant apron or suit.[13]
Hygiene Practices: Wash hands thoroughly after handling, before breaks, and at the end of the workday. Avoid eating, drinking, or smoking in laboratory areas.[14]
First Aid Measures:
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[11]
In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation occurs, seek medical attention.[10]
In Case of Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[12]
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[10]
Spill and Disposal:
Spill: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[11][15]
Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow the product to enter drains.[12]
References
5-fluoro-4-methyl-1,3-thiazol-2-amine — Chemical Substance Information. NextSDS. [Link]
Synthesis and Biological Properties of Benzothiazole, Benzoxazole, and Chromen-4-one Analogues of the Potent Antitumor Agent 2-(3,4-Dimethoxyphenyl)-5-fluorobenzothiazole (PMX 610, NSC 721648). Journal of Medicinal Chemistry. [Link]
Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing. [Link]
Synthesis of 5-Fluoroaminobenzothiazoles. ResearchGate. [Link]
Antitumor benzothiazoles. 14. Synthesis and in vitro biological properties of fluorinated 2-(4-aminophenyl)benzothiazoles. PubMed. [Link]
Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Journal of Chemical Reviews. [Link]
4-(5-fluoro-1,3-benzothiazol-2-yl)phenyl methyl ether. Chemical Synthesis Database. [Link]
a review on benzothiazole – a versatile scaffold in the field of pharmaceutical chemistry. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
N-Substituted Fluoro Benzothiazolo Schiff's Bases: Synthesis and Characterisation of New Novel Anthelmintic Agents. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]
N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]chroman-3- Carboxamide as Antitumor Agent. Synthesis, ADME-Tox Parameters, Prediction of. Digital Medicine Association. [Link]
Application Note: A Validated Protocol for the Synthesis of 5-Fluoro-4-methyl-1,3-benzothiazol-2-amine
Abstract The 2-aminobenzothiazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with significant biological activities.[1] This document provides a comprehensive, ste...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The 2-aminobenzothiazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with significant biological activities.[1] This document provides a comprehensive, step-by-step protocol for the synthesis of a specific analogue, 5-Fluoro-4-methyl-1,3-benzothiazol-2-amine. The synthesis proceeds via the oxidative thiocyanation of 4-Fluoro-3-methylaniline, followed by an in-situ intramolecular cyclization. This application note details the underlying chemical principles, a robust experimental procedure, purification, characterization, and critical safety precautions, designed for researchers in organic synthesis and drug discovery.
Introduction and Underlying Principles
The classical synthesis of 2-aminobenzothiazoles from substituted anilines involves treatment with a thiocyanate salt in the presence of an oxidizing agent, typically bromine in acetic acid.[2] This reaction, a variation of the Hugerschoff reaction, proceeds through two key mechanistic stages:
Electrophilic Thiocyanation: In the presence of bromine and acetic acid, potassium thiocyanate (KSCN) generates an electrophilic thiocyanogen species, likely thiocyanogen, (SCN)₂, or a related activated complex. The electron-rich aniline ring of the starting material, 4-Fluoro-3-methylaniline, attacks this electrophile. The amino group is a strong ortho-, para-director, guiding the thiocyanate group to the position ortho to the amine.
Intramolecular Cyclization: The newly installed ortho-thiocyanate group is then attacked by the nitrogen atom of the aniline's amino group. This intramolecular nucleophilic attack results in the formation of the five-membered thiazole ring, which, after tautomerization, yields the stable 2-aminobenzothiazole product.
The choice of starting material is critical. 4-Fluoro-3-methylaniline ensures the correct regiochemistry, as the position ortho to the activating amino group and meta to the deactivating fluoro group is sterically accessible for thiocyanation, leading directly to the desired 5-fluoro-4-methyl substitution pattern on the final benzothiazole ring.
Experimental Protocol
This protocol is designed for the synthesis of 5-Fluoro-4-methyl-1,3-benzothiazol-2-amine from 4-Fluoro-3-methylaniline.
Materials and Reagents
Reagent
Formula
CAS No.
Molar Mass ( g/mol )
Purity
Supplier
4-Fluoro-3-methylaniline
C₇H₈FN
452-69-7
125.14
≥97%
Sigma-Aldrich
Potassium Thiocyanate
KSCN
333-20-0
97.18
≥99%
Sigma-Aldrich
Glacial Acetic Acid
CH₃COOH
64-19-7
60.05
≥99.7%
Fisher Scientific
Bromine
Br₂
7726-95-6
159.81
≥99.5%
Sigma-Aldrich
Sodium Bicarbonate
NaHCO₃
144-55-8
84.01
ACS Reagent
VWR
Ethanol
C₂H₅OH
64-17-5
46.07
95% or 200 Proof
Decon Labs
Deionized Water
H₂O
7732-18-5
18.02
N/A
In-house
Equipment
250 mL three-neck round-bottom flask
Reflux condenser with a gas trap (e.g., filled with sodium thiosulfate solution)
Magnetic stirrer with heating mantle
Dropping funnel (100 mL)
Thermometer
Ice-water bath
Büchner funnel and filter flask
Standard laboratory glassware (beakers, graduated cylinders, etc.)
Rotary evaporator
Synthetic Workflow Diagram
Caption: High-level workflow for the synthesis of 5-Fluoro-4-methyl-1,3-benzothiazol-2-amine.
Step-by-Step Procedure
Reaction Setup:
In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add 4-Fluoro-3-methylaniline (6.25 g, 0.05 mol) and potassium thiocyanate (14.6 g, 0.15 mol).[3]
Add 100 mL of glacial acetic acid to the flask. Stir the mixture until all solids are dissolved.
Cool the flask in an ice-water bath to an internal temperature of 0-5 °C.
Addition of Bromine:
In a separate beaker, carefully prepare a solution of bromine (2.6 mL, 0.05 mol) in 20 mL of glacial acetic acid. Caution: Bromine is highly corrosive and toxic. Perform this step in a certified fume hood with appropriate personal protective equipment (PPE).
Transfer the bromine solution to a dropping funnel and add it dropwise to the cooled aniline solution over 30-45 minutes. Maintain the internal temperature below 10 °C during the addition. A precipitate may form.
Reaction and Reflux:
After the bromine addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
Heat the reaction mixture to a gentle reflux (approx. 110-118 °C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 Hexane:Ethyl Acetate solvent system).
Work-up and Isolation:
After the reaction is complete, allow the mixture to cool to room temperature.
Carefully pour the reaction mixture into a beaker containing 500 mL of an ice-water slurry. A precipitate will form.
Slowly neutralize the acidic mixture by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) in portions until gas evolution ceases and the pH is approximately 7-8.
Collect the crude solid product by vacuum filtration using a Büchner funnel.
Wash the filter cake thoroughly with cold deionized water (3 x 100 mL) to remove any inorganic salts.
Purification:
The crude product can be purified by recrystallization.
Transfer the solid to a beaker and add a minimal amount of hot ethanol to dissolve it completely.
Slowly add hot deionized water until the solution becomes slightly turbid.
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
Collect the purified crystals by vacuum filtration, wash with a small amount of cold 1:1 ethanol/water, and dry under vacuum.
Characterization and Validation
The identity and purity of the final product, 5-Fluoro-4-methyl-1,3-benzothiazol-2-amine, should be confirmed by standard analytical techniques.
Appearance: Off-white to light yellow crystalline solid.
Melting Point: Compare with literature values for analogous compounds.
¹H NMR (DMSO-d₆, 400 MHz): Expected signals would include a singlet for the methyl group (CH₃), two aromatic protons (CH) showing coupling to each other and to the fluorine atom, and a broad singlet for the amine protons (NH₂).
¹³C NMR (DMSO-d₆, 101 MHz): Signals corresponding to the aromatic carbons (with C-F coupling visible for the carbon attached to fluorine and adjacent carbons), the methyl carbon, and the carbons of the thiazole ring.
FT-IR (KBr, cm⁻¹): Characteristic peaks for N-H stretching (amine, ~3300-3450 cm⁻¹), C=N stretching (~1630 cm⁻¹), and C-F stretching (~1100-1200 cm⁻¹).
Mass Spectrometry (ESI+): Calculation of the exact mass for C₈H₇FN₂S gives a monoisotopic mass of 182.03. The mass spectrum should show a prominent [M+H]⁺ ion at m/z ≈ 183.04.
Safety and Handling Precautions
General: This procedure must be carried out in a well-ventilated fume hood by trained personnel.
4-Fluoro-3-methylaniline: Toxic and an irritant. Avoid inhalation, ingestion, and skin contact.
Bromine: Highly toxic, corrosive, and a strong oxidizing agent. Causes severe burns. Handle with extreme care using neoprene or nitrile gloves, a face shield, and a lab coat. Ensure a sodium thiosulfate solution is available for quenching spills.
Glacial Acetic Acid: Corrosive and causes burns. Use in a fume hood.
Personal Protective Equipment (PPE): Safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves are mandatory throughout the procedure.
Troubleshooting
Issue
Possible Cause
Suggested Solution
Low Yield
Incomplete reaction.
Ensure dropwise addition of bromine at low temperature. Increase reflux time and monitor by TLC.
Loss during work-up.
Ensure complete precipitation by adding sufficient ice-water. Avoid using excess solvent during recrystallization.
Dark, Oily Product
Side reactions, possibly polymerization or over-oxidation.
Strictly control the reaction temperature during bromine addition. Ensure stoichiometric amounts of bromine are used.[4]
Impure Product
Incomplete removal of starting materials or byproducts.
Ensure thorough washing of the crude product. Optimize the recrystallization solvent system. Consider column chromatography if necessary.
Conclusion
This application note provides a reliable and detailed protocol for the laboratory-scale synthesis of 5-Fluoro-4-methyl-1,3-benzothiazol-2-amine. By carefully controlling reaction conditions, particularly temperature during the bromine addition, and following the outlined purification steps, researchers can obtain the target compound in good yield and purity, suitable for further use in medicinal chemistry and drug discovery programs.
References
Pattan, S. R., et al. (2010). Synthesis and biological evaluation of some 2-amino substituted benzothiazole derivatives. Der Pharmacia Lettre, 2(1), 347-359. Available at: [Link]
World Journal of Pharmaceutical Research (2025). Synthesis and evaluation of some novel benzothiazole derivatives for their anti-microbial activity. 14(15). Available at: [Link]
using 5-Fluoro-4-methyl-1,3-benzothiazol-2-amine as a precursor in drug discovery
An Application Guide for Drug Discovery: Leveraging 5-Fluoro-4-methyl-1,3-benzothiazol-2-amine as a Versatile Precursor Introduction: The Benzothiazole Scaffold in Modern Medicinal Chemistry The benzothiazole nucleus, a...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Guide for Drug Discovery: Leveraging 5-Fluoro-4-methyl-1,3-benzothiazol-2-amine as a Versatile Precursor
Introduction: The Benzothiazole Scaffold in Modern Medicinal Chemistry
The benzothiazole nucleus, a bicyclic system comprising a benzene ring fused to a thiazole ring, is a privileged scaffold in drug discovery.[1] Its rigid, planar structure and ability to engage in various non-covalent interactions have made it a cornerstone for developing therapeutics across a wide spectrum of diseases. Molecules incorporating this moiety have demonstrated significant pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, neuroprotective, and antidiabetic properties.[2][3] The clinical success of drugs like Riluzole (for ALS) and Pramipexole underscores the therapeutic potential inherent in this heterocyclic system.[2]
This guide focuses on a specific, strategically substituted precursor: 5-Fluoro-4-methyl-1,3-benzothiazol-2-amine . The thoughtful placement of substituents on the benzothiazole core can dramatically influence a compound's physicochemical properties and biological activity.
Fluorine (at C5): The incorporation of a fluorine atom is a well-established strategy in medicinal chemistry to enhance metabolic stability, increase lipophilicity, and improve binding affinity to target proteins.[4] Fluorine's high electronegativity can alter the electronic profile of the molecule, potentially leading to more potent and selective biological agents.[5]
Methyl (at C4): The methyl group provides a steric handle that can influence the molecule's conformation and interaction with target binding pockets. It can also impact metabolic susceptibility and solubility.
Amino (at C2): The 2-amino group is the key reactive handle for synthetic elaboration. It serves as a versatile nucleophile, enabling the straightforward creation of diverse chemical libraries through reactions like acylation, Schiff base formation, and urea/thiourea synthesis.[6]
This document provides detailed protocols for the synthetic derivatization of 5-Fluoro-4-methyl-1,3-benzothiazol-2-amine and the subsequent pharmacological evaluation of the resulting compounds, offering researchers a practical framework for leveraging this precursor in drug development programs.
Part 1: Synthetic Strategies and Derivatization Protocols
The primary amino group at the C2 position is the synthetic linchpin for library development. The following protocols outline fundamental transformations to generate a diverse set of novel chemical entities for biological screening.
General Synthetic Workflow
The derivatization strategy hinges on exploiting the nucleophilicity of the 2-amino group. This workflow allows for the rapid generation of amides, imines (Schiff bases), and ureas/thioureas, each introducing distinct chemical features and potential pharmacophoric elements.
Caption: Synthetic derivatization pathways for the precursor.
Protocol 1: Synthesis of Amide Derivatives via Acylation
Rationale: Amide bond formation is a robust and widely used reaction in medicinal chemistry. It allows for the introduction of a vast array of side chains (R-groups) from commercially available carboxylic acids or acid chlorides, enabling fine-tuning of properties like solubility, lipophilicity, and target engagement through hydrogen bonding.
Materials:
5-Fluoro-4-methyl-1,3-benzothiazol-2-amine
Substituted Benzoyl Chloride or Aliphatic Acid Chloride (1.1 eq)
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Triethylamine (TEA) or Pyridine (1.5 eq)
Saturated Sodium Bicarbonate (NaHCO₃) solution
Brine (saturated NaCl solution)
Anhydrous Sodium Sulfate (Na₂SO₄)
Silica Gel for column chromatography
TLC plates (Silica gel 60 F₂₅₄)
Procedure:
Dissolve 5-Fluoro-4-methyl-1,3-benzothiazol-2-amine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Nitrogen).
Cool the solution to 0 °C in an ice bath.
Add triethylamine (1.5 eq). The base is critical for scavenging the HCl byproduct, driving the reaction to completion.
Slowly add the desired acid chloride (1.1 eq) dropwise to the stirred solution.
Allow the reaction to warm to room temperature and stir for 4-12 hours.
Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., 30% Ethyl Acetate in Hexane). The disappearance of the starting amine spot and the appearance of a new, typically less polar, product spot indicates reaction progression.[1]
Work-up: Once the reaction is complete, dilute the mixture with DCM. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove excess acid chloride and HCl), water, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
Purification: Purify the crude residue by column chromatography on silica gel to yield the pure amide derivative.[1]
Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Synthesis of Schiff Bases (Imines)
Rationale: The formation of a Schiff base by reacting the primary amine with an aldehyde introduces a C=N double bond, creating a more rigid and planar extension to the scaffold. Schiff bases are valuable intermediates and have shown a wide range of biological activities, including antimicrobial and anticancer effects.[7][8]
Materials:
5-Fluoro-4-methyl-1,3-benzothiazol-2-amine
Substituted Aromatic Aldehyde (1.0 eq)
Absolute Ethanol or Methanol
Glacial Acetic Acid (catalytic amount, 2-3 drops)
Round-bottom flask with reflux condenser
Procedure:
In a round-bottom flask, dissolve 5-Fluoro-4-methyl-1,3-benzothiazol-2-amine (1.0 eq) and the selected aldehyde (1.0 eq) in absolute ethanol.[9]
Add a catalytic amount of glacial acetic acid to the mixture. The acid catalyst is essential for protonating the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the amine.
Monitoring: Monitor the reaction by TLC. The product is often a different color and will have a distinct Rf value from the starting materials.
Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.
Collect the solid product by vacuum filtration and wash it with cold ethanol to remove unreacted starting materials.
If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be recrystallized from a suitable solvent (e.g., ethanol, isopropanol).
Characterization: Confirm the structure via IR spectroscopy (presence of C=N stretch), ¹H NMR (presence of the imine proton signal), and Mass Spectrometry.
Part 2: Pharmacological Evaluation and Screening Protocols
After synthesizing a library of derivatives, the next critical phase is to evaluate their biological activity. The choice of assays should align with the therapeutic goals of the drug discovery program. Benzothiazoles are frequently investigated for anticancer and antimicrobial activities.[3][7]
Screening Cascade for Novel Derivatives
A tiered approach ensures efficient use of resources, starting with broad primary screens and progressing to more detailed secondary and mechanistic assays for promising hits.
Caption: A typical screening cascade for new compounds.
Protocol 3: In Vitro Anticancer Activity (Sulforhodamine B Assay)
Rationale: The Sulforhodamine B (SRB) assay is a rapid, sensitive, and inexpensive method for measuring drug-induced cytotoxicity in adherent cell cultures. It relies on the ability of SRB to bind to basic amino acids of cellular proteins, providing an estimate of total protein mass, which is directly proportional to the cell number. This protocol is widely used by the National Cancer Institute (NCI) for its anticancer drug screening program.[10]
Materials:
Human cancer cell lines (e.g., MCF-7 breast cancer, MDA-MB-468 breast cancer, A549 lung cancer).[11][12]
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS).
96-well microtiter plates.
Test compounds dissolved in DMSO (stock solutions).
Trichloroacetic acid (TCA), cold.
Sulforhodamine B (SRB) solution.
Tris-base solution.
Microplate reader (510 nm).
Procedure:
Cell Seeding: Plate cells in 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the test compounds in a complete growth medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
Incubation: Incubate the plates for 48-72 hours.
Cell Fixation: Gently remove the medium. Add 100 µL of cold 10% (w/v) TCA to each well to fix the cells and incubate at 4°C for 1 hour.
Washing: Wash the plates five times with slow-running tap water to remove TCA and excess medium components. Air dry the plates completely.
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
Destaining: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.
Solubilization: Add 200 µL of 10 mM Tris-base solution (pH 10.5) to each well to solubilize the protein-bound dye.
Measurement: Read the absorbance at 510 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell growth inhibition. Plot a dose-response curve to determine the GI₅₀ (concentration causing 50% growth inhibition) for active compounds.
Protocol 4: In Vitro Antimicrobial Susceptibility (Broth Microdilution)
Rationale: The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1] This assay is fundamental for evaluating the potential of new compounds as antibacterial or antifungal agents.[13]
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
96-well microtiter plates.
Test compounds dissolved in DMSO.
Standard antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole).
0.5 McFarland turbidity standard.
Procedure:
Inoculum Preparation: Culture the microbial strain overnight. Adjust the turbidity of the bacterial/fungal suspension in broth to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.[1]
Compound Dilution: Prepare a two-fold serial dilution of the test compounds directly in the 96-well plate using the appropriate broth.[1] The final volume in each well should be 50 µL or 100 µL.
Inoculation: Further dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. Add the inoculum to all wells except the sterility control.
Controls: Include a growth control (broth + inoculum, no drug), a sterility control (broth only), and a positive control (serial dilution of a standard antibiotic).
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.[1]
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as observed by the naked eye.[1]
Part 3: Mechanistic Insights and Target Exploration
Identifying the mechanism of action (MoA) is crucial for advancing a hit compound into a lead candidate. Derivatives of 2-aminobenzothiazole have been shown to interact with various biological targets.
Aryl Hydrocarbon Receptor (AhR): Certain fluorinated 2-arylbenzothiazoles are potent agonists of the AhR, a ligand-activated transcription factor.[15] Activation of the AhR signaling pathway can lead to cell cycle arrest and apoptosis in sensitive cancer cells, such as the MCF-7 breast cancer line.[15]
Kinase Inhibition: The benzothiazole scaffold is a common feature in many kinase inhibitors. Derivatives can be designed to target specific kinases involved in cancer cell proliferation and survival, such as VEGFR or EGFR.[3]
Tubulin Polymerization: Some benzothiazole compounds exert their anticancer effects by inhibiting tubulin polymerization, which disrupts mitotic spindle formation and leads to cell cycle arrest in the G2/M phase.[7]
A plausible mechanistic pathway for an anticancer derivative is outlined below.
Caption: Hypothetical AhR signaling pathway for a benzothiazole.
Quantitative Data Summary (Hypothetical)
Structured tables are essential for comparing the activity of newly synthesized compounds.
Table 1: Synthesized Derivatives of 5-Fluoro-4-methyl-1,3-benzothiazol-2-amine
Compound ID
Modification
R-Group Structure
Method
PRE-01
Amide
4-Chlorobenzoyl
Protocol 1
PRE-02
Amide
3,4-Dimethoxybenzoyl
Protocol 1
PRE-03
Schiff Base
4-Hydroxybenzaldehyde
Protocol 2
PRE-04
Schiff Base
2-Nitrobenzaldehyde
Protocol 2
Table 2: In Vitro Anticancer Activity (GI₅₀ in µM)
Compound ID
MCF-7 (Breast)
MDA-MB-468 (Breast)
A549 (Lung)
PRE-01
2.5
1.8
5.2
PRE-02
0.45
0.9
1.1
PRE-03
8.9
12.4
> 20
PRE-04
1.1
0.75
3.4
Doxorubicin
0.08
0.12
0.15
References
Hashmi, S., & Mishra, A. P. (2022).
(2023).
(2023). Synthesis and Pharmacological Activities of Benzothiazole Derivatives.
(2025). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI.
(2021).
(2024). BIOLOGICAL EVALUATION OF BENZOTHIAZOLES OBTAINED BY MICROWAVE-GREEN SYNTHESIS. SciELO.
(2023). Design and synthesis of benzothiazole-based SLC-0111 analogues as new inhibitors for the cancer-associated carbonic anhydrase isoforms IX and XII. PMC.
(2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing.
(2025). The Synthesis and Application of Benzothiazole Compounds: A Technical Guide for Researchers. Benchchem.
(2023). A Review on Benzothiazole Derivatives and Their Biological Significances.
(2013). Synthesis and biological evaluation of 6-fluoro benzothiazole substituted pyrazolo azetidinones. Der Pharma Chemica.
Sharma, P., et al. (2020). Synthesis of 5-Fluoroaminobenzothiazoles.
(2014). N-Substituted Fluoro Benzothiazolo Schiff's Bases: Synthesis and Characterisation of New Novel Anthelmintic Agents. Impactfactor.
(2008). Synthesis and Biological Properties of Benzothiazole, Benzoxazole, and Chromen-4-one Analogues of the Potent Antitumor Agent 2-(3,4-Dimethoxyphenyl)-5-fluorobenzothiazole (PMX 610, NSC 721648).
Brantley, E., et al. (2005). The antitumor drug candidate 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole induces NF-kappaB activity in drug-sensitive MCF-7 cells. PubMed.
(2023).
Abbas, A. A. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Semantic Scholar.
Application Note & Protocol: Buchwald-Hartwig Amination of 5-Fluoro-4-methyl-1,3-benzothiazol-2-amine
Prepared by: Gemini, Senior Application Scientist Introduction: The Strategic Importance of N-Aryl Benzothiazoles The 2-aminobenzothiazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of N-Aryl Benzothiazoles
The 2-aminobenzothiazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with significant biological activities.[1] The ability to controllably form carbon-nitrogen (C-N) bonds to introduce aryl or heteroaryl substituents at the 2-amino position is a critical step in drug discovery and development. The Buchwald-Hartwig amination has emerged as a premier method for this transformation, largely supplanting harsher, traditional methods like nucleophilic aromatic substitution due to its broad substrate scope, functional group tolerance, and milder reaction conditions.[2]
This document provides a detailed guide for the palladium-catalyzed Buchwald-Hartwig amination of 5-Fluoro-4-methyl-1,3-benzothiazol-2-amine with various aryl and heteroaryl halides. We will explore the mechanistic underpinnings of the reaction, offer a robust starting protocol based on state-of-the-art catalyst systems, and provide guidance for optimization and troubleshooting.
Mechanistic Overview: The Palladium Catalytic Cycle
The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle.[2][3] Understanding this mechanism is crucial for rationalizing the choice of reagents and for troubleshooting suboptimal results. The cycle begins with an active Pd(0) species, which is typically generated in situ from a Pd(II) precatalyst.[4][5]
The key steps are:
Oxidative Addition: The active LPd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex. The general reactivity order for the halide is I > Br > OTf > Cl.[5]
Amine Coordination & Deprotonation: The amine (in this case, 5-fluoro-4-methyl-1,3-benzothiazol-2-amine) coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium amido complex.[6]
Reductive Elimination: This is the product-forming step. The N-aryl bond is formed, releasing the desired product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Key Considerations for the 5-Fluoro-4-methyl-1,3-benzothiazol-2-amine Substrate
The specific structure of this substrate presents several factors that must be considered when designing a successful coupling protocol.
Nucleophilicity and Basicity: The exocyclic 2-amino group is the desired nucleophile. Its basicity is lower than typical alkylamines, which influences the choice of base. Weaker inorganic bases like K₃PO₄ or K₂CO₃ can be effective and may be preferable if the coupling partner contains base-sensitive functional groups.[4] However, for less reactive aryl chlorides, a strong, non-nucleophilic base like NaOtBu or LHMDS is often required.[5]
Potential for Catalyst Inhibition: The benzothiazole ring contains both sulfur and nitrogen atoms with lone pairs of electrons. These can potentially coordinate to the palladium center, acting as catalyst poisons. The use of sterically bulky, electron-rich phosphine ligands is critical to mitigate this. These ligands create a coordinatively saturated and stable palladium center that favors the productive catalytic cycle over off-cycle inhibition pathways.[2]
Steric Hindrance: The methyl group at the C4 position provides steric bulk near the reacting amine. This necessitates the use of ligands that are also sterically demanding to promote the crucial reductive elimination step. Ligands from the Buchwald biarylphosphine family (e.g., XPhos, RuPhos, BrettPhos) are designed to address this challenge.[4]
Electronic Effects: The fluorine atom at the C5 position is electron-withdrawing, which can slightly decrease the nucleophilicity of the 2-amino group. This effect is generally modest but may necessitate slightly higher reaction temperatures or longer reaction times compared to an unsubstituted analogue.
Recommended Experimental Protocols
Based on literature precedents for the amination of other challenging heteroaryl amines, we propose two robust starting protocols.[7][8] Protocol A is a general-purpose method for aryl bromides, while Protocol B is optimized for the more challenging coupling of aryl chlorides.
Protocol A: General Coupling with Aryl/Heteroaryl Bromides
This protocol utilizes a versatile and highly active catalyst system suitable for a broad range of aryl and heteroaryl bromides.
Table 1: Reagent Stoichiometry and Conditions (Protocol A)
Component
Molar Equiv.
Amount (for 1.0 mmol scale)
Purpose
5-Fluoro-4-methyl-1,3-benzothiazol-2-amine
1.0
182.2 mg
Nucleophile
Aryl/Heteroaryl Bromide
1.2
1.2 mmol
Electrophile
Pd₂(dba)₃
0.01 (1%)
9.2 mg
Palladium Precursor
XPhos
0.04 (4%)
19.1 mg
Ligand
NaOtBu
1.4
134.5 mg
Base
Toluene, Anhydrous
-
5.0 mL
Solvent
Reaction Temperature
-
100-110 °C
Thermal Energy
Reaction Time
-
4-24 h
Duration to achieve full conversion
Step-by-Step Procedure:
Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add 5-Fluoro-4-methyl-1,3-benzothiazol-2-amine (1.0 eq), the aryl bromide (1.2 eq), Pd₂(dba)₃ (0.01 eq), XPhos (0.04 eq), and a magnetic stir bar.
Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[4]
Reagent Addition: Add the sodium tert-butoxide (NaOtBu, 1.4 eq). Note: Dispense the base in a glovebox if possible, as it is hygroscopic.
Solvent Addition: Add anhydrous toluene (5 mL) via syringe.
Reaction: Place the sealed vessel in a preheated oil bath at 100-110 °C and stir vigorously.
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and quench by adding water (10 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel.
Protocol B: Optimized Coupling for Aryl/Heteroaryl Chlorides
Aryl chlorides are less reactive and require a more active catalyst system. This protocol uses a G3-XPhos palladacycle precatalyst for rapid generation of the active Pd(0) species.
Table 2: Reagent Stoichiometry and Conditions (Protocol B)
Component
Molar Equiv.
Amount (for 1.0 mmol scale)
Purpose
5-Fluoro-4-methyl-1,3-benzothiazol-2-amine
1.0
182.2 mg
Nucleophile
Aryl/Heteroaryl Chloride
1.2
1.2 mmol
Electrophile
XPhos Pd G3
0.02 (2%)
16.9 mg
Pre-activated Catalyst
LHMDS (1.0 M in THF)
1.5
1.5 mL
Strong, Non-nucleophilic Base
1,4-Dioxane, Anhydrous
-
5.0 mL
Solvent
Reaction Temperature
-
110 °C
Thermal Energy
Reaction Time
-
12-24 h
Duration to achieve full conversion
Step-by-Step Procedure:
Reaction Setup: To an oven-dried Schlenk tube, add the benzothiazole amine (1.0 eq), aryl chloride (1.2 eq), XPhos Pd G3 precatalyst (0.02 eq), and a magnetic stir bar.
Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) via syringe.
Base Addition: Add the LHMDS solution (1.5 eq, 1.0 M in THF) dropwise via syringe.
Reaction & Monitoring: Heat the mixture to 110 °C and monitor by TLC or LC-MS.
Workup & Purification: Follow steps 7 and 8 from Protocol A.
Experimental Workflow and Optimization
The following diagram illustrates the general workflow. If the initial reaction provides a low yield, consult the troubleshooting table below.
Caption: General workflow for Buchwald-Hartwig amination.
Table 3: Troubleshooting Guide
Observation
Potential Cause
Suggested Solution
No Reaction
Inactive catalyst; Insufficient temperature.
Use a pre-activated catalyst (e.g., XPhos Pd G3). Increase temperature by 10-20 °C. Screen alternative ligands (e.g., RuPhos).
Switch to a more robust ligand (e.g., BrettPhos). For aryl chlorides, ensure a strong base (LHMDS, NaOtBu) is used.
Formation of Byproducts
Hydrodehalogenation of aryl halide.
Use a different base (e.g., K₃PO₄ instead of NaOtBu). Lower the reaction temperature.
Dark, Tarry Mixture
Reaction run at too high a temperature; Air leak.
Decrease temperature. Ensure all glassware is properly dried and the system is kept under a positive inert atmosphere.
References
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
Pore, V. S., et al. (2010). Solid-Phase Synthesis of 2-Aminobenzothiazoles. Journal of Combinatorial Chemistry, 12(6), 865–868. Available at: [Link]
Hartwig, J. F., et al. (2018). Palladium-Catalyzed Arylation of Fluoroalkylamines. Journal of the American Chemical Society, 140(8), 2824–2828. Available at: [Link]
Reddit r/chemistry. (2017, January 29). [Named Reaction #2] Buchwald-Hartwig Amination. Retrieved from [Link]
Nolan, S. P., et al. (2025, June 6). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. Retrieved from [Link]
Hartwig, J. F., et al. (2024, July 17). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. Available at: [Link]
Buchwald, S. L., et al. (2016, April 27). Palladium- and Nickel-Catalyzed Amination of Aryl Fluorosulfonates. Organic Letters, 18(10), 2423–2426. Retrieved from [Link]
ResearchGate. (n.d.). Buchwald-Hartwig amination of heteroaryl halides with heterocyclic amines. Retrieved from [Link]
ResearchGate. (n.d.). Amination of aryl chlorides and fluorides toward the synthesis of aromatic amines by palladium-catalyzed route or transition metal free way: Scopes and limitations. Retrieved from [Link]
Nolan, S. P., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Retrieved from a university server, specific publication details not available in the provided snippet.
Organic Chemistry Portal. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Retrieved from [Link]
Buchwald, S. L., et al. (2005, August 10). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 7(19), 4193–4196. Retrieved from [Link]
ResearchGate. (n.d.). ChemInform Abstract: Synthesis of N-(5-Aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2 (3H)-yl)acetamide Derivatives Promoted by Carbodiimide Condensation. Retrieved from [Link]
Semantic Scholar. (2021, December 3). Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based. Retrieved from [Link]
Al-Ostoot, F. H., et al. (2023, July 20). Design, Synthesis, ADME, and Anticancer Studies of Newer N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines: An Insight into Experimental and Theoretical Investigations. ACS Omega. Available at: [Link]
Foroumadi, A., et al. (n.d.). Synthesis of New Fluoroquinolones Containing a N-[5-(Fluorobenzylthio)-1,3,4-thiadiazol-2-yl]piperazine moiety. Retrieved from a university server, specific publication details not available in the provided snippet.
Kumar, S., et al. (n.d.). Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. Available at: [Link]
Royal Society of Chemistry. (2025, October 31). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. Retrieved from [Link]
Application Note: Optimal Sample Preparation of 5-Fluoro-4-methyl-1,3-benzothiazol-2-amine for High-Resolution NMR Spectroscopy
Introduction & Chemical Profiling 5-Fluoro-4-methyl-1,3-benzothiazol-2-amine (CAS: 156970-37-5)[1] is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and materials science. It...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Chemical Profiling
5-Fluoro-4-methyl-1,3-benzothiazol-2-amine (CAS: 156970-37-5)[1] is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structural complexity—featuring an electron-withdrawing fluorine atom at C5, an electron-donating methyl group at C4, and an exchangeable primary amine at C2 on a rigid benzothiazole core—makes it an excellent candidate for multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy (
1
H,
13
C,
19
F).
However, obtaining high-fidelity spectral data is not merely a function of instrument capability; it is heavily dependent on precise sample preparation. Improper preparation directly degrades magnetic field homogeneity (
B0
), reduces the signal-to-noise ratio (SNR), and obscures critical scalar couplings (e.g.,
3JCF
and
4JHF
)[2]. This guide outlines a field-proven, self-validating protocol for preparing this compound for advanced NMR analysis.
Solvent Selection: The Causality of DMSO-d
6
While chloroform-d (CDCl
3
) is the ubiquitous default for organic chemists, dimethyl sulfoxide-d
6
(DMSO-d
6
) is the authoritative gold standard for benzothiazol-2-amines [3]. The selection of DMSO-d
6
is driven by two primary physical chemistry factors:
Thermodynamic Solubility: The planar, rigid benzothiazole core exhibits strong intermolecular
π−π
stacking and hydrogen bonding, which severely limits its solubility in non-polar or moderately polar solvents. DMSO-d
6
, a highly polar aprotic solvent, disrupts these lattice interactions, ensuring complete, isotropic dissolution[3].
Proton Exchange Dynamics: The primary amine (-NH
2
) protons are chemically exchangeable. In CDCl
3
, these protons often undergo rapid chemical exchange with trace moisture or experience quadrupole broadening from the nitrogen-14 nucleus, resulting in broad, unintegrable baseline humps. DMSO-d
6
acts as a strong hydrogen-bond acceptor, significantly slowing this exchange rate. Consequently, the -NH
2
protons appear as a distinct, integrable broad singlet (typically around
δ
8.3–8.5 ppm), allowing for accurate structural validation[3].
Fig 1: Multinuclear NMR elucidation strategy and targeted structural insights.
Quantitative Sample Parameters
To achieve optimal receiver gain and minimize acquisition time, the sample concentration must be carefully controlled. Table 1 summarizes the self-validating parameters required for a standard 5 mm NMR probe[4],[5].
Table 1: Quantitative Sample Requirements in DMSO-d
6
Experiment Type
Optimal Mass (mg)
Target Concentration
Solvent Volume
Approx. Scans (NS)
1
H NMR
5 – 15 mg
~50 mM
0.60 mL
16 – 32
19
F NMR
10 – 25 mg
~100 mM
0.60 mL
64 – 128
13
C NMR
30 – 50 mg
>150 mM
0.60 mL
256 – 1024
Note: For multidimensional experiments (HSQC, HMBC), prepare the sample at the
13
C concentration threshold.
Step-by-Step Methodology & Mechanistic Causality
This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.
Step 1: Mass Calculation and Dissolution
Action: Weigh the appropriate mass of 5-Fluoro-4-methyl-1,3-benzothiazol-2-amine (based on Table 1) into a clean 1-dram glass vial[6].
Action: Add exactly 0.60 mL of high-purity DMSO-d
6
to the vial. Vortex gently until no solid remains[5].
Causality: Dissolving the compound in a secondary vial rather than directly in the NMR tube prevents undissolved material from adhering to the bottom of the tube. Over-concentrated samples increase viscosity, which restricts molecular tumbling, shortens
T2
relaxation times, and artificially broadens spectral lines[4].
Validation Check: The solution must be optically clear. If it is cloudy, the solution is over-saturated; add DMSO-d
6
in 0.1 mL increments until clear, though this will require a corresponding increase in total sample volume management later.
Step 2: Filtration (Critical Step)
Action: Tightly pack a 1 cm plug of clean cotton wool (or glass wool) into the narrowing of a glass Pasteur pipette[6].
Action: Pass the dissolved sample through this filter directly into a high-quality 5 mm precision NMR tube (minimum 7-inch length)[2].
Causality: Even microscopic undissolved particulates, dust, or paramagnetic impurities distort the local
B0
magnetic field homogeneity. Filtration ensures a perfectly isotropic solution, which is mandatory for resolving fine scalar couplings and preventing spinning sidebands[6].
Step 3: Volume and Height Verification
Action: Measure the height of the liquid column in the NMR tube using a standard ruler. It must be between 4.0 cm and 5.0 cm [6],[2].
Causality: The NMR receiver coil is typically 1.5 to 2.0 cm long. A sample volume of 0.55–0.60 mL ensures the liquid column extends well beyond the top and bottom of the coil. Volumes outside this range position the liquid-air interface (which has a drastically different magnetic susceptibility than the liquid) too close to the RF coil, inducing severe magnetic susceptibility gradients that make the instrument nearly impossible to shim accurately[5],[2].
Step 4: Degassing (Recommended for
13
C /
19
F)
Action: Perform three cycles of the freeze-pump-thaw technique, or gently flush the headspace of the tube with dry nitrogen gas[2].
Causality: Atmospheric oxygen is paramagnetic. Dissolved O
2
provides an efficient non-radiative relaxation pathway that accelerates
T1
relaxation times and can quench the Nuclear Overhauser Effect (NOE). Removing oxygen enhances the SNR for insensitive nuclei like
13
C and yields much sharper lines for
19
F[2].
Step 5: Sealing and Exterior Cleaning
Action: Cap the tube securely to prevent solvent evaporation. Wipe the entire exterior of the tube with a dry Kimwipe[5].
Causality: Fingerprints, oils, or exterior solvent residue interfere with the spinner's grip, causing spinning fluctuations. Furthermore, external residue introduces field inhomogeneities directly adjacent to the receiver coil[5].
Fig 2: Step-by-step sample preparation workflow for high-resolution NMR spectroscopy.
Application Notes and Protocols: Incorporating 5-Fluoro-4-methyl-1,3-benzothiazol-2-amine into Advanced Fluorescent Probes
Introduction: A Superior Fluorophore Scaffold In the landscape of fluorescent probe design, the benzothiazole core stands out for its robust photophysical properties, including high quantum yields and significant Stokes...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: A Superior Fluorophore Scaffold
In the landscape of fluorescent probe design, the benzothiazole core stands out for its robust photophysical properties, including high quantum yields and significant Stokes shifts.[1][2] The strategic introduction of substituents onto this scaffold allows for the fine-tuning of its electronic and spectral characteristics.[1] This guide focuses on a particularly promising derivative, 5-Fluoro-4-methyl-1,3-benzothiazol-2-amine, and its incorporation into novel fluorescent probes. The presence of an electron-withdrawing fluorine atom and an electron-donating methyl group on the benzothiazole ring creates a "push-pull" system that can enhance intramolecular charge transfer (ICT), a key mechanism in the design of environmentally sensitive probes.[2][3] The primary amine at the 2-position provides a versatile handle for conjugation to a wide range of molecules, enabling the development of targeted and responsive fluorescent sensors.[4][5]
These probes are instrumental in a variety of applications, from detecting metal ions and small molecules to imaging biological macromolecules and cellular environments.[3][6] The unique substitution pattern of 5-Fluoro-4-methyl-1,3-benzothiazol-2-amine offers the potential for probes with enhanced brightness, photostability, and sensitivity, making it a valuable building block for researchers in drug development, diagnostics, and fundamental biological research.
Core Principles of Probe Design with Benzothiazoles
The functionality of benzothiazole-based fluorescent probes is often governed by several key photophysical mechanisms. Understanding these principles is crucial for designing probes with the desired sensing capabilities.
Intramolecular Charge Transfer (ICT): In ICT-based probes, the fluorophore contains both an electron-donating and an electron-withdrawing group. Upon photoexcitation, an electron is transferred from the donor to the acceptor, leading to a large change in the dipole moment of the excited state. This makes the emission properties of the probe highly sensitive to the polarity of its microenvironment.[2][7]
Photoinduced Electron Transfer (PET): PET-based sensors typically consist of a fluorophore linked to a recognition unit (receptor) that can donate an electron. In the "off" state, photoexcitation of the fluorophore is followed by electron transfer from the receptor, quenching the fluorescence. Binding of an analyte to the receptor alters its redox potential, inhibiting PET and "turning on" the fluorescence.[8][9]
Excited-State Intramolecular Proton Transfer (ESIPT): ESIPT probes undergo a rapid proton transfer in the excited state, leading to a tautomeric form with a distinct, large Stokes-shifted emission. This process can be modulated by the probe's interaction with its target, resulting in a ratiometric or "turn-on" response.[2][10]
Aggregation-Induced Emission (AIE): AIEgens are typically non-emissive in solution but become highly fluorescent upon aggregation.[2][10] This phenomenon is often attributed to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay pathways.
The strategic incorporation of 5-Fluoro-4-methyl-1,3-benzothiazol-2-amine can leverage these mechanisms to create highly specific and sensitive probes.
Synthetic Strategies and Protocols
The primary amine of 5-Fluoro-4-methyl-1,3-benzothiazol-2-amine serves as a key functional group for its integration into larger molecular architectures. The following protocols detail common strategies for its incorporation.
Protocol 1: Amide Bond Formation with Carboxylic Acids
This is a straightforward and widely used method for conjugating the benzothiazole amine to molecules containing a carboxylic acid moiety.
Workflow for Amide Bond Formation
Caption: Workflow for amide bond formation.
Detailed Protocol:
Dissolve the Carboxylic Acid: In an appropriate anhydrous aprotic solvent (e.g., DMF or DMSO), dissolve the carboxylic acid-containing molecule.
Activate the Carboxylic Acid: Add 1.2 equivalents of a carbodiimide coupling agent (e.g., EDC) and 1.2 equivalents of N-hydroxysuccinimide (NHS). Stir the reaction mixture at room temperature for 1-2 hours to form the active NHS ester.
Add the Benzothiazole Amine: Dissolve 1.0 equivalent of 5-Fluoro-4-methyl-1,3-benzothiazol-2-amine in a minimal amount of the same anhydrous solvent and add it to the reaction mixture.
Reaction: Stir the reaction at room temperature overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Schiff Base Formation with Aldehydes
The reaction between the primary amine of the benzothiazole and an aldehyde group on a target molecule forms a Schiff base (imine). This linkage is often a key component in probes designed for detecting specific analytes where the Schiff base may be hydrolyzed or involved in a cyclization reaction.
Workflow for Schiff Base Formation
Caption: Workflow for Schiff base formation.
Detailed Protocol:
Dissolve Reactants: Dissolve equimolar amounts of the aldehyde-containing compound and 5-Fluoro-4-methyl-1,3-benzothiazol-2-amine in a suitable solvent such as ethanol or methanol.
Catalysis: Add a catalytic amount of an acid (e.g., a few drops of glacial acetic acid) to the mixture.
Reaction: Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by TLC.
Isolation: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. Otherwise, remove the solvent under reduced pressure.
Purification: The crude product can be purified by recrystallization from an appropriate solvent system.
Photophysical Characterization of Novel Probes
Once a new probe has been synthesized, a thorough characterization of its photophysical properties is essential to understand its behavior and potential applications.
Standard Characterization Workflow
Caption: Workflow for photophysical characterization.
Sample Preparation: Prepare a stock solution of the synthesized probe in a high-purity solvent (e.g., DMSO or acetonitrile). For spectroscopic measurements, prepare dilute solutions (typically in the micromolar range) in the desired experimental buffer or solvent.
UV-Vis Absorption Spectroscopy: Record the absorption spectrum of the probe solution using a spectrophotometer to determine the wavelength of maximum absorption (λabs).
Fluorescence Spectroscopy: Using a spectrofluorometer, record the fluorescence emission spectrum by exciting at λabs to determine the wavelength of maximum emission (λem). Record the excitation spectrum by monitoring the emission at λem.
Quantum Yield (Φ) Measurement: The fluorescence quantum yield should be determined relative to a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4, Φ = 0.54). The quantum yield is calculated using the following equation:
Φsample = Φref * (Isample / Iref) * (Aref / Asample) * (ηsample2 / ηref2)
where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
Fluorescence Lifetime (τ) Measurement: The fluorescence lifetime can be measured using time-correlated single-photon counting (TCSPC). This provides information about the excited-state dynamics of the probe.
Table 1: Hypothetical Photophysical Properties of a 5-Fluoro-4-methyl-1,3-benzothiazol-2-amine-based Probe
Property
Value
Conditions
λabs (nm)
385
PBS buffer, pH 7.4
λem (nm)
495
PBS buffer, pH 7.4
Stokes Shift (nm)
110
PBS buffer, pH 7.4
Quantum Yield (Φ)
0.35
PBS buffer, pH 7.4
Molar Extinction Coefficient (ε, M-1cm-1)
25,000
PBS buffer, pH 7.4
Fluorescence Lifetime (τ, ns)
3.8
PBS buffer, pH 7.4
Application in Cellular Imaging
A key application of these novel probes is in live-cell imaging to monitor specific analytes or cellular processes.
Protocol 4: Live-Cell Imaging with a Benzothiazole-based Probe
Workflow for Live-Cell Imaging
Caption: Workflow for a typical live-cell imaging experiment.
Detailed Protocol:
Cell Culture: Plate the cells of interest (e.g., HeLa or A549) on a glass-bottom imaging dish and culture in appropriate media until they reach the desired confluency.
Probe Loading: Prepare a stock solution of the fluorescent probe in DMSO. Dilute the stock solution in cell culture media to the final working concentration (typically 1-10 µM). Remove the old media from the cells and incubate them with the probe-containing media for 30-60 minutes at 37 °C.
Washing: After incubation, wash the cells three times with pre-warmed phosphate-buffered saline (PBS) to remove any excess, unbound probe.
Imaging: Add fresh culture media or PBS to the cells and image them using a confocal or fluorescence microscope equipped with the appropriate filter sets for the probe's excitation and emission wavelengths.
Analyte Detection (Optional): To detect a specific analyte, cells can be treated with a known concentration of the analyte before or during imaging to observe the change in fluorescence.
Safety and Handling
While specific toxicological data for 5-Fluoro-4-methyl-1,3-benzothiazol-2-amine may be limited, it is prudent to handle it and its derivatives with care. As with many heterocyclic amine compounds, it may be harmful if swallowed, inhaled, or absorbed through the skin, and may cause irritation to the skin and eyes.[11]
General Safety Precautions:
Always work in a well-ventilated fume hood.
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Avoid inhalation of dust or vapors.
Wash hands thoroughly after handling.
Store in a cool, dry, and well-ventilated area away from strong oxidizing agents.[11]
Conclusion
5-Fluoro-4-methyl-1,3-benzothiazol-2-amine is a highly promising and versatile building block for the development of next-generation fluorescent probes. Its unique electronic properties and the reactive amine handle allow for the creation of sophisticated sensors for a wide range of applications in chemical biology and materials science. The protocols and principles outlined in this guide provide a solid foundation for researchers to design, synthesize, and apply novel fluorescent probes based on this valuable scaffold.
References
STEMM Institute Press. (2024). Synthesis and Application of Novel Benzothiazole Fluorescent Probes. Journal of Life Sciences and Agriculture, 1(3).
ACS Publications. (2025, June 25). Functionalized Nitrobenzothiadiazoles as Embedded Fluorescent Probes. The Journal of Organic Chemistry.
MDPI. (n.d.). Spectroscopic Studies of Fluorescence Effects in Bioactive 4-(5-Heptyl-1,3,4-Thiadiazol-2-yl)Benzene-1,3-Diol and 4-(5-Methyl-1,3,4-Thiadiazol-2-yl)Benzene-1,3-Diol Molecules Induced by pH Changes.
Sharma, P., et al. (2020, May 11). Synthesis of 5-Fluoroaminobenzothiazoles.
RSC Publishing. (2025, October 31).
ACS Omega. (2020, November 13). DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties.
PubMed. (2017, August 16).
MDPI. (2024, August 7). 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices.
Fisher Scientific. (n.d.).
PMC. (2022, August 22).
Rasayan Journal of Chemistry. (2017). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES.
MDPI. (2024, November 1). A Novel Benzothiazole-Based Fluorescent AIE Probe for the Detection of Hydrogen Peroxide in Living Cells.
The Joseph Lab. (2005, October 13). Amine-Reactive Probes.
ResearchGate. (n.d.). Spectroscopic and Theoretical Studies of Fluorescence Effects in Bio-Active: 4-(5-(methyl-1,3,4-thiadiazol-2-yl))benzene-1,3-diol and 4-(5-(methylamino-1,3,4-thiadiazol-2-yl))benzene-1,3-diol.
PubMed. (2024, October 2). Novel benzothiazole-based fluorescent probe for efficient detection of Cu2+/S2- and Zn2+ and its applicability in cell imaging.
NextSDS. (n.d.).
ResearchGate. (n.d.). Benzothiazole applications as fluorescent probes for analyte detection.
ResearchGate. (n.d.). Photophysical Properties of the Fluorescence Probes under Different Conditions.
ResearchGate. (n.d.). Benzothiazole derivatives as fluorescent “light-up” probes for duplex and quadruplex DNA.
PMC. (n.d.). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles.
Taylor & Francis. (2018, June 6).
Chemsrc. (2025, August 23). 5-Methyl-1,3-benzothiazol-2-amine | CAS#:14779-17-0.
ResearchGate. (n.d.). Synthesis of 5-methyl-4-polyfluoroaryl-1,3-thiazol-2-amines.
PMC. (n.d.). Development of Functional Fluorescent Molecular Probes for the Detection of Biological Substances.
Semantic Scholar. (2020, November 13). DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2‑Amino-5-trifluoromethyl-1,3,4-thia.
MDPI. (2024, September 12). Research Progress of Fluorescent Probes for Detection of Glutathione (GSH)
ResearchGate. (2026, January 8). Spectroscopic and Theoretical Studies of Fluorescence Effects in 2-Methylamino-5-(2,4-dihydroxyphenyl)
Benchchem. (2025). A Comparative Guide to the Fluorescent Properties of Benzothiazole-Based Probes.
ACS Publications. (2008, July 31). Synthesis and Biological Properties of Benzothiazole, Benzoxazole, and Chromen-4-one Analogues of the Potent Antitumor Agent 2-(3,4-Dimethoxyphenyl)-5-fluorobenzothiazole (PMX 610, NSC 721648). Journal of Medicinal Chemistry.
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Analyst (RSC Publishing). (2020, July 16). The photophysical properties and imaging application of a new polarity-sensitive fluorescent probe.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 5-Fluoro-4-methyl-1,3-benzothiazol-2-amine
Introduction: The Strategic Importance of 5-Fluoro-4-methyl-1,3-benzothiazol-2-amine in Modern Drug Discovery The 2-aminobenzothiazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of nume...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Importance of 5-Fluoro-4-methyl-1,3-benzothiazol-2-amine in Modern Drug Discovery
The 2-aminobenzothiazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[1][2] The specific analogue, 5-Fluoro-4-methyl-1,3-benzothiazol-2-amine, presents a unique substitution pattern that is of significant interest to drug development professionals. The fluorine atom at the 5-position can enhance metabolic stability and binding affinity through favorable electrostatic interactions, while the methyl group at the 4-position can provide a steric handle to modulate selectivity and improve pharmacokinetic properties.
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, offering a powerful toolkit for the late-stage functionalization of heterocyclic systems.[3][4] These reactions allow for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions, tolerating a broad range of functional groups.[5][6] This application note provides a detailed guide for researchers on the application of palladium-catalyzed cross-coupling reactions—specifically Suzuki, Buchwald-Hartwig, and Sonogashira couplings—to 5-Fluoro-4-methyl-1,3-benzothiazol-2-amine, enabling the synthesis of diverse libraries of novel chemical entities for drug discovery programs.
Understanding the Reactivity of the 5-Fluoro-4-methyl-1,3-benzothiazol-2-amine Core
The electronic and steric properties of 5-Fluoro-4-methyl-1,3-benzothiazol-2-amine influence its reactivity in palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the fluorine atom can impact the electron density of the benzothiazole ring system, potentially affecting the rates of oxidative addition and reductive elimination in the catalytic cycle.[7] Conversely, the electron-donating methyl group can partially offset this effect. The primary amine at the 2-position is a key site for functionalization, particularly in Buchwald-Hartwig amination reactions.
It is crucial to consider the potential for multiple reaction sites. While the primary amine is the most common site for N-arylation, C-H activation at other positions on the benzothiazole ring is also a possibility under certain conditions.[8][9][10] Careful optimization of reaction parameters is therefore essential to achieve the desired regioselectivity.
PART 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide or triflate.[6] In the context of 5-Fluoro-4-methyl-1,3-benzothiazol-2-amine, this reaction can be employed to introduce aryl or heteroaryl substituents, typically by first converting the primary amine to a halide or triflate.
Mechanistic Considerations in Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[11] The choice of palladium precursor, ligand, and base is critical for an efficient reaction.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol: Suzuki-Miyaura Coupling of 2-Bromo-5-fluoro-4-methyl-1,3-benzothiazole with Phenylboronic Acid
This protocol outlines a general procedure for the Suzuki-Miyaura coupling. Researchers should note that optimization of the ligand, base, and solvent may be necessary for different boronic acids.
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-Bromo-5-fluoro-4-methyl-1,3-benzothiazole, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
Add the degassed toluene/water solvent mixture.
Heat the reaction mixture to 90 °C and stir for 12-24 hours.
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
Concentrate the organic layer under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Parameter
Condition
Rationale
Palladium Precursor
Pd(PPh₃)₄
A common and effective catalyst for Suzuki couplings.[2]
Ligand
Triphenylphosphine (in Pd(PPh₃)₄)
Provides good stability and reactivity for many substrates.
Base
K₂CO₃
A moderately strong base, suitable for many boronic acids.
Solvent
Toluene/Water
A biphasic system that facilitates the reaction.[6]
Temperature
90 °C
Provides sufficient energy for the reaction to proceed at a reasonable rate.
PART 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the coupling of amines with aryl halides or triflates.[12][13] This reaction is particularly useful for the direct functionalization of the 2-amino group of 5-Fluoro-4-methyl-1,3-benzothiazol-2-amine.
Mechanistic Insights into Buchwald-Hartwig Amination
The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium amido complex, and subsequent reductive elimination to yield the arylated amine product and regenerate the Pd(0) catalyst.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.
Protocol: Buchwald-Hartwig Amination of 5-Fluoro-4-methyl-1,3-benzothiazol-2-amine with 4-Bromotoluene
This protocol provides a starting point for the N-arylation of 5-Fluoro-4-methyl-1,3-benzothiazol-2-amine. The choice of a bulky, electron-rich phosphine ligand is often crucial for high yields.[14]
In a glovebox, charge a dry Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.
Add 5-Fluoro-4-methyl-1,3-benzothiazol-2-amine and 4-bromotoluene.
Add anhydrous, degassed toluene.
Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours.
Monitor the reaction by TLC or LC-MS.
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
Extract the product with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
Parameter
Condition
Rationale
Palladium Precursor
Pd₂(dba)₃
A common Pd(0) source for Buchwald-Hartwig aminations.
Ligand
XPhos
A bulky, electron-rich biaryl phosphine ligand that promotes efficient C-N bond formation.[2]
Base
NaOtBu
A strong, non-nucleophilic base required for the deprotonation of the amine.
Solvent
Toluene
A common high-boiling, non-polar solvent for these reactions.
Temperature
100-110 °C
Necessary to drive the reaction to completion.
PART 3: Sonogashira Coupling for C-C (alkyne) Bond Formation
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[15][16] This reaction requires a palladium catalyst and a copper(I) co-catalyst. For the application with 5-Fluoro-4-methyl-1,3-benzothiazol-2-amine, the amino group would first need to be converted to a halide.
Mechanistic Overview of Sonogashira Coupling
The Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[16] The palladium cycle is similar to that of other cross-coupling reactions, while the copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex.
Caption: Interconnected palladium and copper cycles in the Sonogashira coupling reaction.
Protocol: Sonogashira Coupling of 2-Iodo-5-fluoro-4-methyl-1,3-benzothiazole with Phenylacetylene
This protocol describes a general procedure for the Sonogashira coupling. Copper-free versions of this reaction have also been developed and may be advantageous in certain cases to avoid potential issues with copper contamination.[17]
To a dry Schlenk flask under an inert atmosphere, add 2-Iodo-5-fluoro-4-methyl-1,3-benzothiazole, Pd(PPh₃)₂Cl₂, and CuI.
Add anhydrous, degassed THF and triethylamine.
Add phenylacetylene dropwise to the reaction mixture.
Stir the reaction at room temperature for 8-16 hours.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
Concentrate the filtrate under reduced pressure.
Purify the crude product by column chromatography.
Parameter
Condition
Rationale
Palladium Catalyst
Pd(PPh₃)₂Cl₂
A stable and commonly used palladium(II) precatalyst.
Copper Co-catalyst
CuI
Facilitates the formation of the copper acetylide intermediate.[16]
Base
Et₃N
Acts as both a base and a solvent in some cases.
Solvent
THF
A common aprotic solvent for Sonogashira couplings.
Temperature
Room Temperature
The reaction often proceeds efficiently at ambient temperature.
Troubleshooting and Optimization
Low Yields: If yields are low, consider screening different ligands (e.g., other biaryl phosphines for Buchwald-Hartwig, N-heterocyclic carbenes), bases, and solvents. Increasing the reaction temperature or time may also be beneficial.
Side Reactions: The presence of multiple reactive sites can lead to side products. Careful control of stoichiometry and reaction conditions is crucial. In some cases, protecting groups may be necessary.
Catalyst Deactivation: The use of high-purity, degassed solvents and reagents is essential to prevent catalyst deactivation.
Conclusion
Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of 5-Fluoro-4-methyl-1,3-benzothiazol-2-amine. The protocols and mechanistic insights provided in this application note offer a solid foundation for researchers to explore the chemical space around this important scaffold. By leveraging the power of Suzuki, Buchwald-Hartwig, and Sonogashira couplings, scientists can efficiently generate diverse libraries of novel compounds for evaluation in drug discovery and development programs.
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Laurie L. Joyce, Robert A. Batey. Heterocycle formation via palladium-catalyzed intramolecular oxidative C-H bond functionalization: an efficient strategy for the synthesis of 2-aminobenzothiazoles. Organic Letters, 2009, 11 (13), pp 2792–2795. [Link]
Laurie L. Joyce, Robert A. Batey. Heterocycle Formation via Palladium-Catalyzed Intramolecular Oxidative C-H Bond Functionalization: An Efficient Strategy for the Synthesis of 2-Aminobenzothiazoles. Organic Chemistry Portal. [Link]
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Mario Pagliaro, Rosaria Ciriminna. Pd Metal Catalysts for Cross-Couplings and Related Reactions in the 21st Century: A Critical Review. ACS Catalysis, 2021, 11, 23, 14533–14559. [Link]
Iker Aguirresarobe, Mónica H. Pérez-Temprano. Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 2021, 27, 45, 11481-11496. [Link]
Yasmeen Gull, Nasir Rasool, Mnaza Noreen, Faiz Nasim. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0), Suzuki Cross Coupling Reaction: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities. ResearchGate, 2013. [Link]
John R. Coombs, et al. Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. Journal of the American Chemical Society, 2020, 142, 7, 3491–3503. [Link]
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Technical Support Center: Synthesis of 5-Fluoro-4-methyl-1,3-benzothiazol-2-amine
Welcome to the technical support resource for the synthesis of 5-Fluoro-4-methyl-1,3-benzothiazol-2-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who are encounteri...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support resource for the synthesis of 5-Fluoro-4-methyl-1,3-benzothiazol-2-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges, such as low yield, during the synthesis of this valuable heterocyclic intermediate. Here, we will dissect the common synthetic pathways, troubleshoot frequent experimental issues, and provide detailed protocols grounded in established chemical principles to help you optimize your reaction outcomes.
Overview of the Synthetic Pathway
The most prevalent and industrially scalable method for synthesizing 2-aminobenzothiazoles is the Hugerschoff reaction. This pathway involves the oxidative cyclization of an arylthiourea intermediate. For our target molecule, the synthesis begins with 4-Fluoro-3-methylaniline.
The process can be logically divided into two primary stages:
Thiourea Formation : Reaction of 4-Fluoro-3-methylaniline with a thiocyanate salt to form the key intermediate, N-(4-fluoro-3-methylphenyl)thiourea.
Oxidative Cyclization : Intramolecular electrophilic cyclization of the thiourea, typically mediated by an oxidizing agent like bromine, to yield the final benzothiazole product.
Caption: General two-step synthesis pathway for the target molecule.
Troubleshooting Guide: Low Yield and Impurities
This section addresses specific, common problems encountered during the synthesis in a question-and-answer format.
Q1: My overall yield is consistently low (<40%). What are the most critical parameters I should investigate first?
A low overall yield is a systemic issue that can originate from any stage of the process, including the final workup. A logical, stepwise investigation is crucial.
Purity of Starting Material : Begin by confirming the purity of your 4-Fluoro-3-methylaniline. The presence of isomeric impurities or residual reagents from its synthesis can drastically inhibit the reaction. An NMR or GC-MS analysis is recommended.
Efficiency of Cyclization : The oxidative cyclization step is often the primary source of yield loss. Side reactions, such as ring bromination or the formation of disulfide byproducts, are common if conditions are not optimal.[1]
Product Loss During Workup : 2-aminobenzothiazoles can have moderate solubility in certain aqueous and organic phases. Significant product loss can occur during neutralization, extraction, and washing steps. Furthermore, purification via recrystallization must be optimized to prevent excessive loss in the mother liquor.[2]
The following troubleshooting diagram provides a logical workflow for diagnosing the root cause of low yield.
Caption: A decision tree for troubleshooting low yield issues.
Q2: The cyclization step with bromine is producing a dark, tarry crude product instead of a clean solid. What is causing this?
This is a classic sign of uncontrolled oxidation and subsequent side reactions. The reaction of arylthioureas with bromine is highly exothermic and must be carefully controlled.
Causality & Explanation:
Over-Bromination: Bromine is a strong oxidizing agent and an electrophile. If added too quickly or in excess, it can lead to bromination of the aromatic ring, which is an undesired side reaction.[3]
Uncontrolled Temperature: The heat generated from the exothermic reaction can cause decomposition of the starting material, intermediate, or even the product, leading to polymerization and tar formation.
Oxidative Dimerization: The aniline starting material or related thiol intermediates can be susceptible to oxidative dimerization, forming colored disulfide byproducts, especially under harsh conditions.[1]
Solutions:
Temperature Control: Maintain a strict temperature protocol. The reaction vessel should be immersed in an ice bath (0-5 °C) during the bromine addition.
Slow, Controlled Addition: Add the solution of bromine in glacial acetic acid dropwise over an extended period (e.g., 30-60 minutes). This ensures the bromine is consumed in the desired cyclization reaction as it is added, preventing a buildup of concentration.
Stoichiometry: Carefully control the molar equivalents of bromine. Start with a 1:1 molar ratio of thiourea to bromine and adjust as needed based on in-process monitoring (e.g., TLC).
Q3: I'm losing a significant amount of product during recrystallization. How can I select a better purification method?
Product loss during purification is a common challenge that can decimate an otherwise successful reaction.[2]
Causality & Explanation:
Sub-optimal Solvent Choice: If the product is too soluble in the recrystallization solvent at room temperature or even when cooled, a large portion will remain in the mother liquor. Conversely, if solubility is too low even at high temperatures, you may use an excessive volume of solvent, which also leads to losses.
"Oiling Out": The compound may separate as a liquid (an oil) instead of forming crystals if its melting point is lower than the boiling point of the solvent or if impurities are depressing the melting point significantly. This oil often traps impurities.[2]
Degradation on Silica: 2-aminobenzothiazoles are basic. Standard silica gel is acidic and can cause degradation or irreversible binding of the product during column chromatography.[1]
Solutions & Alternative Protocols:
Solvent Screening for Recrystallization: Test solubility in a range of solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate/hexane mixtures) on a small scale to find a system where the product is sparingly soluble at room temperature but highly soluble when hot.
Activated Charcoal Treatment: If your product is colored, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb colored impurities.[2]
Column Chromatography with Precautions: If column chromatography is necessary, use a deactivated stationary phase. You can either use commercially available neutral silica or pre-treat standard silica gel by flushing the column with your eluent system containing a small amount of a volatile base, such as 1% triethylamine.
Can lead to significant yield loss if solvent is not optimal.
Removing minor impurities from a mostly pure crude product.
Column Chromatography
Excellent for separating complex mixtures and closely related byproducts.
Less scalable, solvent-intensive, risk of product degradation on acidic media.[1]
Purifying very impure samples or isolating specific byproducts.
Acid-Base Extraction
Can effectively remove neutral or acidic impurities.
May require large solvent volumes; risk of emulsion formation.
A preliminary cleanup step before final crystallization.
Frequently Asked Questions (FAQs)
Q: What is the precise mechanism of the bromine-mediated oxidative cyclization?
A: The reaction is an intramolecular electrophilic substitution. The bromine first activates the sulfur atom of the thiourea. The electron-rich aromatic ring then attacks the activated sulfur species, leading to cyclization and the elimination of HBr. The final step is aromatization to the stable benzothiazole ring system.
Q: Are there alternative, potentially higher-yielding, methods for this synthesis?
A: Yes, several modern methods aim to improve upon the classic Hugerschoff synthesis. Visible-light-mediated photocatalysis, for instance, can achieve the cyclization under milder conditions, often using molecular oxygen from the air as the terminal oxidant, which can reduce side reactions.[4][5] Other methods employ different cyclizing agents or catalysts to avoid the use of elemental bromine.[6]
Q: How do the substituents on the aniline (fluoro and methyl) affect the reaction?
A: The fluorine atom and methyl group have competing electronic effects. Fluorine is electron-withdrawing via induction but weakly electron-donating via resonance. The methyl group is electron-donating. These substituents influence the nucleophilicity of the aniline ring, which is critical for the final cyclization step. Their positions dictate the regiochemistry of the cyclization, ensuring the formation of the desired isomer.
Key Experimental Protocols
Protocol 1: Synthesis of 5-Fluoro-4-methyl-1,3-benzothiazol-2-amine
This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.
Step A: Formation of N-(4-fluoro-3-methylphenyl)thiourea
To a stirred solution of 4-Fluoro-3-methylaniline (1.0 eq) in a suitable solvent (e.g., dilute HCl or acetic acid), add a solution of potassium thiocyanate (1.1 eq) in water.
Heat the mixture under reflux for 4-6 hours, monitoring the consumption of the starting aniline by TLC.
Cool the reaction mixture to room temperature. The thiourea intermediate will often precipitate.
Filter the solid, wash with cold water, and dry under vacuum. The crude thiourea can be used directly in the next step or recrystallized from ethanol/water if necessary.
Step B: Oxidative Cyclization
Suspend the crude N-(4-fluoro-3-methylphenyl)thiourea (1.0 eq) in glacial acetic acid.
Cool the mixture to 0-5 °C using an ice-water bath.
Prepare a solution of bromine (1.0-1.1 eq) in a minimal amount of glacial acetic acid.
Add the bromine solution dropwise to the stirred thiourea suspension over 30-60 minutes, ensuring the internal temperature does not rise above 10 °C.
After the addition is complete, allow the reaction to stir at room temperature for an additional 2-4 hours or until TLC analysis indicates the completion of the reaction.
Pour the reaction mixture carefully into a beaker of ice water.
Neutralize the mixture by the slow addition of a base, such as concentrated ammonium hydroxide or a saturated sodium bicarbonate solution, until the pH is ~7-8.
Filter the resulting precipitate, wash thoroughly with water to remove inorganic salts, and dry under vacuum to yield the crude product.
Protocol 2: Purification by Recrystallization
Place the crude 5-Fluoro-4-methyl-1,3-benzothiazol-2-amine in an Erlenmeyer flask.
Add a minimal amount of a suitable solvent (e.g., ethanol).
Heat the mixture on a hot plate with stirring until the solid completely dissolves. If it does not dissolve, add more solvent in small portions until it does. Avoid adding excessive solvent.
(Optional) If the solution is highly colored, remove it from the heat, add a spatula-tip of activated charcoal, and swirl for a few minutes.
Perform a hot filtration to remove the charcoal or any insoluble impurities.
Allow the clear filtrate to cool slowly to room temperature. Crystals should begin to form.
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry to a constant weight.[2]
References
IntechOpen. (2018, May 16). Mechanistic Study on the Formation of Compounds from Thioureas. Retrieved from [Link]
PMC. (n.d.). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Retrieved from [Link]
Wiley Online Library. (n.d.). From Thioureas to Thioquinolines through Isolated Benzothiazines by Gold Catalysis. Retrieved from [Link]
ResearchGate. (2010, June 25). Synthesis and Cyclization of Benzothiazole: Review. Retrieved from [Link]
PMC. (n.d.). Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles. Retrieved from [Link]
PMC. (2023, November 10). Selective determination of 2-aminobenzothiazole in environmental water and organic extracts from fish and dust samples. Retrieved from [Link]
Indian Journal of Chemistry. (n.d.). Synthesis and biological evaluation of 2- aminobenzothiazole derivatives. Retrieved from [Link]
Taylor & Francis Online. (2024, January 25). Recent Advances in 2-Aminobenzothiazole Chemistry: Catalysis in the Preparation of 1-(Benzothiazolylamino)methyl-2-naphthols. A Brief Review. Retrieved from [Link]
Pelagia Research Library. (2012, May 15). Synthesis of Fluoro Benzothiazoles[3] Comprising Azetidinone Derivatives. Retrieved from [Link]
MDPI. (n.d.). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Retrieved from [Link]
Google Patents. (n.d.). US4363913A - Preparation of 2-aminobenzothiazoles.
ResearchGate. (2020, May 11). Synthesis of 5-Fluoroaminobenzothiazoles. Retrieved from [Link]
World Journal of Pharmaceutical Research. (n.d.). SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF SOME NOVEL BENZOTHIAZOLE DERIVATIVES. Retrieved from [Link]
ACS Publications. (2020, August 21). Benzothiazole Synthesis: Mechanistic Investigation of an In Situ-Generated Photosensitizing Disulfide. Retrieved from [Link]
ResearchGate. (n.d.). The common synthetic routes for benzothiazoles. Retrieved from [Link]
Asian Journal of Chemistry. (n.d.). Synthesis of New Fluoroquinolones Containing a N-[5-(Fluorobenzylthio)-1,3,4-thiadiazol-2-yl]piperazine moiety. Retrieved from [Link]
ResearchGate. (n.d.). An Efficient Method for Thiocyanation of Aromatic and Heteroaromatic Compounds using Cyanuric Chloride and Ammonium Thiocyanate under Conventional and Nonconventional Conditions. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Synthesis of benzothiazoles. Retrieved from [Link]
RSC Publishing. (n.d.). Me3SiBr-promoted cascade electrophilic thiocyanation/cyclization of ortho-alkynylanilines to synthesize indole derivatives. Retrieved from [Link]
RSC Publishing. (n.d.). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. Retrieved from [Link]
ACS Publications. (2020, December 14). Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization. Retrieved from [Link]
Technical Support Center: Optimizing Mobile Phase for 5-Fluoro-4-methyl-1,3-benzothiazol-2-amine HPLC Analysis
From the desk of a Senior Application Scientist, this guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the HPLC analysis of 5-Fluoro-4-methyl-1,...
Author: BenchChem Technical Support Team. Date: March 2026
From the desk of a Senior Application Scientist, this guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the HPLC analysis of 5-Fluoro-4-methyl-1,3-benzothiazol-2-amine. This document moves beyond generic advice to offer targeted, in-depth solutions for the specific challenges posed by this analyte, ensuring robust and reliable method development.
Analyte Considerations: Understanding the Molecule
5-Fluoro-4-methyl-1,3-benzothiazol-2-amine is a heterocyclic aromatic amine. Its structure presents specific challenges for reversed-phase HPLC:
Basic Amine Group: The primary amine at the 2-position is basic. This functional group is prone to protonation and can interact with acidic residual silanols on the surface of silica-based stationary phases, a primary cause of peak tailing.[1]
Hydrophobicity: The benzothiazole core, along with the methyl and fluoro substituents, gives the molecule considerable hydrophobicity, ensuring good retention in reversed-phase systems.[2]
The key to a successful method is managing the ionization state of the amine group to achieve symmetric peak shapes and stable, predictable retention.
Troubleshooting Guide
This section addresses common issues encountered during the analysis of 5-Fluoro-4-methyl-1,3-benzothiazol-2-amine, providing both diagnostic questions and actionable solutions.
Q1: My peak for 5-Fluoro-4-methyl-1,3-benzothiazol-2-amine is tailing severely. What are the primary causes and how do I fix it?
Peak tailing for this compound is almost certainly due to secondary interactions between the basic amine group and the stationary phase, or other system issues.[1]
Causality:
The primary amine on your analyte is basic and can become protonated (positively charged). This charged species can then interact with negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of the HPLC column packing material.[3] This secondary ionic interaction is stronger than the intended hydrophobic interaction, causing a portion of the analyte molecules to lag behind the main peak, resulting in tailing.
Troubleshooting Workflow:
Q2: My retention time is drifting between injections. What should I investigate?
Retention time instability is typically caused by a lack of equilibrium in the system or changes in the mobile phase composition or pH.
Causality:
For an ionizable compound like this, small shifts in mobile phase pH can cause large changes in retention.[4] If the pH is close to the analyte's pKa, minor fluctuations in buffer preparation or proportioning can alter the degree of ionization, thus changing its hydrophobicity and retention time.
Step-by-Step Investigation:
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the injection sequence. A common rule is to flush with 10-20 column volumes.
Mobile Phase pH and Buffering:
Verify pH: Re-measure the pH of your aqueous mobile phase component.
Buffer Capacity: Ensure your buffer concentration is adequate (typically 10-25 mM) and that you are operating within ±1 pH unit of the buffer's pKa for maximum buffering capacity.[5][6] If the pH is not properly buffered, it can drift.
Solvent Proportioning: If using a gradient or an isocratic mix prepared online, verify the pump performance. You can do this by preparing a pre-mixed mobile phase and running it to see if the retention time stabilizes.[7]
Temperature Control: Check that the column oven temperature is stable. Fluctuations in temperature can affect both mobile phase viscosity and retention characteristics.
Q3: I have poor resolution between my analyte and a closely eluting impurity. How can I improve selectivity?
Improving selectivity requires changing the separation chemistry. For this analyte, altering the mobile phase pH and organic modifier are the most powerful tools.
Causality:
Selectivity is the ability of the chromatographic system to "discriminate" between different analytes. Changing the mobile phase can alter the nature of the interactions between the analytes and the stationary phase, thereby affecting their relative retention.[8]
Strategies to Enhance Selectivity:
pH Adjustment: Since your analyte is basic, its retention is highly sensitive to pH.[9] The impurity may have a different pKa or be neutral. Systematically screening pH (e.g., at pH 3, pH 5, and pH 7) can drastically change the elution order and improve separation. A change in pH alters the ionization state of the basic analyte, significantly impacting its retention, while a neutral impurity would show little to no change.[9]
Change Organic Modifier: The choice of organic solvent (e.g., acetonitrile vs. methanol) can alter selectivity.[8][10] Methanol and acetonitrile have different properties; methanol is a proton donor, while acetonitrile has a stronger dipole moment.[11] Switching from one to the other can change the elution pattern.
Gradient Optimization: If using a gradient, make the slope shallower around the elution time of the critical pair. This provides more time for the separation to occur.
Parameter
Acetonitrile (ACN)
Methanol (MeOH)
Rationale for Selection
Elution Strength
Higher
Lower
ACN will generally lead to shorter retention times than the same percentage of MeOH.[12]
Selectivity
Different dipole interactions
Different proton donor/acceptor properties
Switching between ACN and MeOH is a powerful tool for changing peak elution order.[10][11]
Viscosity/Pressure
Lower viscosity, lower backpressure
Higher viscosity, higher backpressure
ACN allows for higher flow rates or longer columns at the same pressure.[10]
UV Cutoff
~190 nm
~205 nm
ACN is preferred for low-wavelength UV detection.[6]
Table 1. Comparison of Common Organic Modifiers
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for mobile phase selection for this compound?
A robust starting point for a benzothiazole amine on a C18 column would be a gradient elution using an acidic mobile phase.
Recommended Starting Conditions:
Column: High-purity, end-capped C18, 5 µm, 4.6 x 150 mm
Mobile Phase A: 0.1% Formic Acid in Water (pH ≈ 2.8)[5][12]
Mobile Phase B: Acetonitrile
Gradient: 10% to 90% B over 15 minutes
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Detection Wavelength: ~250-280 nm (based on typical benzothiazole absorbance)[13][14]
This acidic mobile phase ensures the analyte's amine group is fully protonated and suppresses peak tailing from silanol interactions.[3][12]
Q2: How do I select the optimal pH for my mobile phase?
The optimal pH is one that provides a stable retention time and good peak shape, typically at least 1.5-2 pH units away from the analyte's pKa.[15][16]
Causality:
When the mobile phase pH is close to the analyte's pKa, the analyte exists as a mixture of its ionized and non-ionized forms. Small, unavoidable fluctuations in pH can cause significant shifts in the ratio of these two forms, leading to an unstable retention time.[4][5] By working at a pH far from the pKa, the analyte is locked into a single form (either fully ionized or fully non-ionized), resulting in a much more robust method. For a basic compound, a low pH (e.g., < 4) will ensure it is fully protonated (ionized), while a high pH (e.g., > 9, if the column allows) will keep it in its neutral (non-ionized) form, which will be more retained.[9]
Q3: When should I consider using a gradient elution versus an isocratic method?
Use a gradient for initial method development, for analyzing samples with a wide range of polarities, or for complex mixtures. Use an isocratic method for simple, routine quality control analysis once the optimal mobile phase composition is known.
Gradient Elution: The concentration of the organic solvent is increased during the run. This is ideal for screening because it ensures all components, from polar to non-polar, will elute from the column in a reasonable time.[17]
Isocratic Elution: The mobile phase composition remains constant throughout the run. This method is simpler, more reproducible, and generally preferred for routine analysis of a known, small number of compounds once separation conditions have been optimized.
Experimental Protocols
Protocol 1: Systematic Approach to Mobile Phase Optimization
This protocol outlines a structured workflow for developing a robust HPLC method for 5-Fluoro-4-methyl-1,3-benzothiazol-2-amine.
Protocol 2: Preparation of Recommended Mobile Phases
Accuracy in mobile phase preparation is critical for reproducible results.
Mobile Phase A (Aqueous Component)
0.1% (v/v) Formic Acid in Water (pH ≈ 2.8):
Measure 999 mL of HPLC-grade water into a clean 1 L solvent bottle.
Carefully add 1 mL of high-purity formic acid.
Mix thoroughly.
Filter through a 0.22 µm membrane filter if required by your laboratory's standard operating procedures.
10 mM Ammonium Acetate Buffer (pH ≈ 5.0, adjustable):
Weigh approximately 0.77 g of ammonium acetate into a 1 L beaker.
Add 950 mL of HPLC-grade water and stir until fully dissolved.
Adjust the pH to 5.0 using dilute acetic acid or ammonium hydroxide while monitoring with a calibrated pH meter.
Transfer to a 1 L volumetric flask and bring to volume with water. Mix well.
Mobile Phase B (Organic Component)
Use HPLC-grade or LC-MS grade acetonitrile or methanol directly from the supplier's bottle.
Final Preparation:
Always degas your mobile phases before use, either by sonication, vacuum filtration, or helium sparging, to prevent pump cavitation and detector noise.[15]
References
Vertex AI Search. (n.d.). Selecting an organic modifier for reversed-phase chromatography.
AKJournals. (n.d.). Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites.
Technical Support Center: Solubilizing 5-Fluoro-4-methyl-1,3-benzothiazol-2-amine for Bioassays
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with "brick dust" and "grease" molecules in early drug discovery.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with "brick dust" and "grease" molecules in early drug discovery. 5-Fluoro-4-methyl-1,3-benzothiazol-2-amine (CAS 156970-37-5) is a classic example.
The Physicochemical Challenge: The benzothiazole core, coupled with an electron-withdrawing fluorine and a lipophilic methyl group, results in a highly hydrophobic molecule. While it possesses an amine group at the 2-position, the aromatic nature of the heterocycle suppresses its basicity (the pKa of the unsubstituted core is ~4.48[1]). Consequently, the amine cannot be protonated at physiological pH (7.4) to form a soluble salt. When diluted from a DMSO stock into an aqueous assay buffer, the compound rapidly exceeds its thermodynamic solubility, leading to nucleation and "solvent crash."
This guide provides field-proven, mechanistically grounded strategies to maintain this compound in solution for reliable, reproducible bioassay data.
Part 1: Troubleshooting Guide & FAQs
Q1: My compound precipitates immediately when I pipette my 10 mM DMSO stock directly into PBS. How do I prevent this "solvent crash"?Causality & Solution: Direct dilution of a highly concentrated DMSO stock into a bulk aqueous buffer creates localized regions of extreme supersaturation. The hydrophobic molecules rapidly aggregate before they can disperse. To prevent this, you must control the dispersion kinetics. Use a "step-down" dilution method: first, dilute your stock to an intermediate concentration in 100% DMSO, then add this intermediate stock dropwise to a rapidly vortexing buffer. This maximizes the kinetic dispersion, keeping the compound in a metastable, kinetically trapped state long enough to complete your assay.
Q2: I need to keep the final DMSO concentration below 0.5% to avoid cell toxicity, but the compound crashes out. What excipients can I use?Causality & Solution: When DMSO limits are strict, you must lower the thermodynamic barrier to solvation. We recommend using non-ionic triblock copolymers like Pluronic F-127. Pluronic F-127 consists of a hydrophobic poly(propylene oxide) core and hydrophilic poly(ethylene oxide) tails. It forms micelles that encapsulate the lipophilic 5-Fluoro-4-methyl-1,3-benzothiazol-2-amine, shielding it from the aqueous environment while remaining highly biocompatible with mammalian cell cultures [1].
Q3: Pluronic F-127 interferes with my specific fluorescence assay. Is there an alternative formulation?Causality & Solution: Yes. If surfactants interfere with membrane-bound targets or optical readouts, use 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD). Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They form 1:1 non-covalent inclusion complexes with small lipophilic molecules, acting as molecular "chaperones" that deliver the drug to the target without forming micelles or disrupting lipid bilayers [2].
Part 2: Experimental Protocols
Every protocol below is designed as a self-validating system to ensure you do not run bioassays on precipitated compound.
Protocol 1: Micellar Solubilization using Pluronic F-127
Use this for cell-based assays where kinetic stability is required and mild surfactants are tolerated.
Stock Preparation: Dissolve 5-Fluoro-4-methyl-1,3-benzothiazol-2-amine in anhydrous DMSO to a concentration of 10 mM. Store in amber vials desiccated at -20°C to prevent water ingress, which degrades stock integrity.
Excipient Blending: Prepare a 20% (w/v) solution of Pluronic F-127 in DMSO. Mix 1 part of the 10 mM compound stock with 1 part of the Pluronic F-127 stock. Incubate at 37°C for 15 minutes to ensure micellar encapsulation of the fluorinated core.
Aqueous Dispersion: Pre-warm the aqueous assay buffer (e.g., HEPES or PBS) to 37°C. While vortexing the buffer at medium speed, add the DMSO/Pluronic/Compound mixture dropwise.
Self-Validation Check (Turbidimetry): Measure the absorbance of the final solution at 600 nm. An OD600 > 0.05 indicates compound precipitation/turbidity. Alternatively, centrifuge at 10,000 x g for 5 minutes; if a visible pellet forms, the compound has crashed, and the Pluronic ratio must be increased.
Protocol 2: Inclusion Complexation with HP-β-CD
Use this for biochemical assays or sensitive cell lines where organic solvents (DMSO) must be completely eliminated.
Carrier Solution: Prepare a 20% (w/v) HP-β-CD solution in your final assay buffer (pH 7.4).
Co-Evaporation (The "Dry" Method): Dissolve 1 mg of 5-Fluoro-4-methyl-1,3-benzothiazol-2-amine in 1 mL of a volatile organic solvent (e.g., methanol). Add this dropwise to 10 mL of the 20% HP-β-CD aqueous solution.
Complexation: Stir the mixture uncovered in a fume hood at 37°C for 24 hours. The thermodynamic driving force of the evaporating methanol forces the hydrophobic benzothiazole molecule into the hydrophobic cavity of the cyclodextrin.
Self-Validation Check (Filtration): Pass the resulting aqueous solution through a 0.22 µm PTFE syringe filter. The filter will catch any uncomplexed, precipitated drug. The clear filtrate contains your solubilized inclusion complex, completely free of DMSO.
Part 3: Data Presentation
Table 1: Comparison of Solubilization Strategies for 5-Fluoro-4-methyl-1,3-benzothiazol-2-amine
Solubilization Method
Max Final DMSO
Bioassay Compatibility
Primary Advantage
Primary Limitation
Direct DMSO Dilution
0.5% - 1.0%
High (if soluble)
Simple workflow, no excipients
Extremely high risk of solvent crash
Pluronic F-127 Micelles
< 0.5%
Medium (Cell-based)
Excellent kinetic stability
Surfactant may interfere with lipid targets
HP-β-CD Complexation
0%
High (Biochemical/Cell)
Completely eliminates organic solvents
Requires 24h preparation time
Part 4: Mandatory Visualizations
Workflow for preventing solvent crash during aqueous dilution of hydrophobic compounds.
Mechanism of HP-β-CD inclusion complexation for enhancing aqueous solubility.
References
Khaliq, N. U., Lee, J., Kim, S., Sung, D., & Kim, H. (2023). "Pluronic F-68 and F-127 Based Nanomedicines for Advancing Combination Cancer Therapy." Pharmaceutics, 15(8), 2102. Available at:[Link]
Boczar, D., & Michalska, K. (2022). "Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective." Pharmaceutics, 14(7), 1389. Available at:[Link]
reducing side reactions during 5-Fluoro-4-methyl-1,3-benzothiazol-2-amine functionalization
Welcome to the Technical Support Center for the functionalization of 5-Fluoro-4-methyl-1,3-benzothiazol-2-amine (CAS: 156970-37-5). As a Senior Application Scientist, I have structured this guide to move beyond basic pro...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the functionalization of 5-Fluoro-4-methyl-1,3-benzothiazol-2-amine (CAS: 156970-37-5). As a Senior Application Scientist, I have structured this guide to move beyond basic protocols, focusing on the mechanistic causality behind common side reactions—such as poor regioselectivity, over-alkylation, and ring degradation—and providing self-validating workflows to ensure experimental success.
Part 1: Mechanistic Insights & Causality
Functionalizing 5-Fluoro-4-methyl-1,3-benzothiazol-2-amine presents unique challenges due to its ambident nucleophilicity. The molecule contains an amidine-like –N=C–NH₂ motif, meaning both the exocyclic amino group (N2) and the endocyclic thiazole nitrogen (N3) can act as nucleophiles[1][2].
The Structural Advantage:
The specific substitution pattern of this molecule actually works to your advantage if leveraged correctly:
Steric Shielding by the 4-Methyl Group: The methyl group at the C4 position provides significant steric hindrance adjacent to the endocyclic N3 atom. This naturally biases the molecule toward exocyclic N-alkylation/acylation compared to unsubstituted 2-aminobenzothiazoles.
Electronic Effects of the 5-Fluoro Group: The highly electronegative fluorine atom at C5 exerts an electron-withdrawing inductive effect, which slightly decreases the overall electron density of the benzothiazole core. This reduces the likelihood of unwanted electrophilic aromatic substitution (EAS) side reactions on the ring but requires careful base selection to prevent hydrodehalogenation under cross-coupling conditions[3].
Part 2: Troubleshooting & FAQs
Q1: I am trying to N-alkylate my compound, but NMR shows a mixture of exocyclic and endocyclic alkylation products. How do I control regioselectivity?A: Regioselectivity is strictly governed by your choice of base and solvent. Strong bases (like NaH or KOtBu) deprotonate the exocyclic amine, creating an anion whose electron density delocalizes into the ring, often favoring thermodynamic endocyclic N-alkylation[1].
Solution: To exclusively target the exocyclic nitrogen, use a weaker, non-coordinating base (e.g., K₂CO₃ or Cs₂CO₃) in a polar aprotic solvent like anhydrous DMF or DMSO[1]. The 4-methyl group on your substrate will synergize with these conditions to sterically block the endocyclic site.
Q2: My exocyclic N-alkylation is suffering from over-alkylation (dialkylation). How can I prevent this side reaction?A: Primary amines on benzothiazoles are prone to sequential alkylation because the mono-alkylated product is often more nucleophilic than the starting material.
Solution 1 (Stoichiometric Control): Strictly limit the alkyl halide to 1.05 equivalents and run the reaction at lower temperatures (0°C to RT)[3].
Solution 2 (Catalytic Hydrogen Borrowing): For N-methylation or N-ethylation, abandon alkyl halides entirely. Utilize transition-metal catalysis (e.g., Mn, Ir, or Ru pincer complexes) with alcohols (methanol/ethanol) as the alkylating agent. This "hydrogen-borrowing" method produces water as the only side product and is highly selective for mono-alkylation[4][5].
Q3: During N-acylation with alpha-amino acids, my product is degrading into a complex mixture. What is happening?A: You are likely observing a known thermal rearrangement. α-Amino acid amide derivatives of 2-aminobenzothiazoles can undergo an intramolecular attack where the amine group attacks the C2-position of the thiazole ring. This forms a 5,5-spiro ring system, followed by the expulsion of sulfur and air oxidation to form a symmetrical disulfide[6].
Solution: Avoid prolonged heating during the deprotection or coupling of α-amino acids. Keep reaction temperatures below 40°C and avoid highly basic workups that promote this intramolecular cyclization[6].
Q4: I am performing a Palladium-catalyzed cross-coupling (Buchwald-Hartwig) on the exocyclic amine, but I am losing the C5-Fluorine atom. Why?A: Hydrodehalogenation is a common side reaction when protic impurities (like water) are present, or when the chosen base acts as a hydride donor at elevated temperatures[3].
Solution: Ensure strictly anhydrous conditions. Switch to a bulky, non-nucleophilic base (e.g., LiHMDS or anhydrous Cs₂CO₃) and lower the reaction temperature. Utilize a highly active pre-catalyst with a bulky phosphine ligand (e.g., BrettPhos) to accelerate the desired C-N coupling before C-F oxidative addition can occur[3].
Part 3: Data Presentation & Condition Optimization
The following table summarizes the causal relationship between reaction parameters and functionalization outcomes to help you design self-validating experiments.
This protocol utilizes mild conditions to leverage the steric hindrance of the 4-methyl group, preventing endocyclic alkylation.[1]
Preparation: Flame-dry a 50 mL round-bottom flask under argon.
Dissolution: Dissolve 5-Fluoro-4-methyl-1,3-benzothiazol-2-amine (1.0 mmol) in anhydrous DMF (10 mL).
Base Addition: Add finely powdered, anhydrous K₂CO₃ (1.5 mmol). Stir at room temperature for 15 minutes to allow pre-coordination. (Self-Validation: Do not use strong bases like NaH, which will shift the mechanism to thermodynamic endocyclic control).
Alkylation: Add the alkyl halide (1.05 mmol) dropwise via syringe over 10 minutes.
Monitoring: Stir at room temperature. Monitor via TLC (Hexanes:EtOAc 3:1). The exocyclic product typically runs higher (less polar) than the starting material.
Quenching & Isolation: Upon completion (typically 2-4 hours), quench with ice-cold distilled water (30 mL). Extract with EtOAc (3 x 15 mL). Wash the combined organic layers with brine (5 x 20 mL) to thoroughly remove DMF.
Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash chromatography or recrystallization from ethanol.
Protocol 2: Green N-Methylation via Hydrogen Borrowing
This protocol eliminates the risk of over-alkylation by using methanol as the alkylating agent under transition-metal catalysis.[4]
Setup: In an argon-filled glovebox, charge a sealed tube with 5-Fluoro-4-methyl-1,3-benzothiazol-2-amine (0.25 mmol), Mn(I) pincer complex catalyst (2 mol%), and KOH (0.3 equiv).
Solvent/Reagent: Add anhydrous Methanol (1 mL).
Reaction: Seal the tube, remove it from the glovebox, and heat at 120°C in an oil bath for 12 hours. (Mechanistic note: The catalyst dehydrogenates methanol to formaldehyde, which undergoes condensation with the exocyclic amine, followed by re-hydrogenation).
Workup: Cool to room temperature, dilute with EtOAc, filter through a short pad of Celite, and concentrate. Purify via column chromatography.
Part 5: Mechanistic Visualizations
Regioselectivity pathways for 2-aminobenzothiazole functionalization based on base selection.
Troubleshooting workflow for common side reactions during benzothiazole functionalization.
References
Selective Functionalization of 2-Amino-Azoles with Methanol and Ethanol Using a Pincer-(NHC)Mn(I) Complex - ACS Publications
Source: ACS Publications
URL:[Link]
Intramolecular Rearrangement of α-Amino Acid Amide Derivatives of 2-Aminobenzothiazoles - PMC
Source: National Institutes of Health (NIH)
URL:[Link]
Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - MDPI
Source: MDPI
URL:[Link]
Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC
Source: National Institutes of Health (NIH)
URL:[Link]
N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes - ACS Publications
Source: ACS Publications
URL:[Link]
Technical Support Center: Purification & Recrystallization of 5-Fluoro-4-methyl-1,3-benzothiazol-2-amine
Welcome to the Technical Support Center for the purification of 5-Fluoro-4-methyl-1,3-benzothiazol-2-amine (CAS: 156970-37-5)[1]. This compound is a critical heterocyclic scaffold utilized in the development of kinase in...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the purification of 5-Fluoro-4-methyl-1,3-benzothiazol-2-amine (CAS: 156970-37-5)[1]. This compound is a critical heterocyclic scaffold utilized in the development of kinase inhibitors, antimicrobial agents, and central nervous system therapeutics (such as Riluzole analogs)[2][3].
Because this compound is typically synthesized via the Hugerschoff reaction—an oxidative cyclization of an arylthiourea intermediate using liquid bromine[4][5]—crude mixtures often present significant purification challenges. This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols.
Part 1: Quantitative Data on Solvent Systems
Selecting the correct solvent system is the most critical variable in recrystallization. The presence of both a highly electronegative fluorine atom and an electron-donating methyl group on the benzothiazole ring alters the molecule's dipole moment and crystal lattice energy. Table 1 summarizes the empirical performance of various solvent systems for the recrystallization of 2-aminobenzothiazole derivatives[6][7][8].
Table 1: Comparative Efficacy of Recrystallization Solvent Systems
Solvent System
Polarity Index
Typical Recovery Yield
Purity Achieved
Mechanistic Rationale
Ethanol (Absolute)
5.2
65 - 70%
>98%
Excellent solubility at boiling point; moderate at room temp. Good for removing non-polar impurities.
Ethanol / Water (70:30)
~7.0
80 - 85%
>99%
Water acts as a highly effective anti-solvent, forcing the hydrophobic fluoro-aromatic core out of solution[6].
Ethyl Acetate / Hexane
~2.5
50 - 60%
~95%
Prone to oiling out (coacervation) rather than crystallization due to the compound's moderate polarity.
Chloroform
4.1
< 50%
Variable
High solubility even at low temperatures leads to significant product loss in the mother liquor[6].
Part 2: Troubleshooting Guides & FAQs
Q1: My crude 5-Fluoro-4-methyl-1,3-benzothiazol-2-amine is dark brown/red instead of the expected pale yellow or white. How do I remove this discoloration without losing my product?A1: Discoloration in Hugerschoff-derived benzothiazoles is almost always caused by over-oxidation or the formation of highly conjugated polymeric byproducts generated by the bromine reagent[4][6].
The Solution: Implement an activated charcoal (Norit) treatment during recrystallization[7].
The Causality: Activated charcoal possesses a massive, porous surface area that preferentially adsorbs large, highly conjugated polymeric impurities via
π−π
stacking and Van der Waals forces. The target monomeric amine remains in the hot solution. It is critical to filter the solution while boiling hot to prevent the product from co-precipitating with the charcoal[6].
Q2: NMR analysis of my "purified" product shows a persistent impurity with aromatic signals very close to my target. What is it, and how do I remove it?A2: You are likely observing a positional isomer. If your starting material was an unsymmetrical aniline (e.g., 4-fluoro-3-methylaniline), the thiocyanate condensation and subsequent oxidative cyclization can occur at different ortho positions on the aromatic ring, yielding a mixture of isomers[2][6].
The Solution: Simple recrystallization often fails to separate closely related isomers due to co-crystallization. You must utilize column chromatography (typically a gradient of Ethyl Acetate/n-Hexane)[6] or exploit slight differences in basicity via a carefully pH-titrated acid-base extraction.
Q3: I attempted an acid-base extraction, but my product formed a stubborn emulsion. How do I break it and ensure high recovery?A3: Emulsions in this context are caused by the amphiphilic nature of partially protonated benzothiazoles interacting with residual unreacted thiourea intermediates[4].
The Solution: Saturate the aqueous layer with sodium chloride (brine) and filter the biphasic mixture through a pad of Celite before separation.
The Causality: Brine increases the ionic strength of the aqueous phase, decreasing the solubility of organic molecules (the "salting-out" effect) and increasing the density differential between the two phases, forcing the emulsion to collapse.
Part 3: Reaction Pathways & Workflows
To effectively troubleshoot, one must understand the mechanistic origin of the impurities. The following diagram illustrates the Hugerschoff synthesis pathway and where specific impurities are generated.
Figure 1: Hugerschoff synthesis pathway highlighting the generation of target compound and common impurities.
Part 4: Standardized Experimental Protocols
The following protocols are designed as self-validating systems. By checking mass recovery and phase behavior at each step, the operator can confirm the integrity of the purification.
Protocol A: Acid-Base Extraction for Primary Amine Isolation
Objective: To separate the basic 5-Fluoro-4-methyl-1,3-benzothiazol-2-amine from neutral impurities (unreacted thioureas) and acidic byproducts.
Dissolution & Protonation: Suspend 10.0 g of crude product in 100 mL of Ethyl Acetate (EtOAc). Add 100 mL of 1M HCl (aq) and stir vigorously for 15 minutes.
Self-Validation Check: The target compound will protonate at the thiazole/amine nitrogen and migrate into the aqueous layer. The EtOAc layer should retain the dark, neutral impurities.
Phase Separation: Transfer to a separatory funnel. Collect the lower aqueous phase. Extract the organic phase with an additional 50 mL of 1M HCl. Combine the aqueous acidic extracts.
Basification (Precipitation): Cool the combined aqueous layer in an ice bath (0–5 °C). Slowly add concentrated Ammonium Hydroxide (
NH4OH
) dropwise until the solution reaches pH 9–10 (test with pH paper)[7].
Causality: Deprotonating the amine salt drastically reduces its water solubility, causing the free base to precipitate as a solid[5].
Isolation: Vacuum filter the resulting precipitate. Wash the filter cake with 50 mL of ice-cold distilled water to remove residual inorganic salts. Dry under a vacuum to obtain the pre-purified mass.
Objective: To remove trace colored polymeric impurities and achieve >99% crystalline purity.
Dissolution: Transfer the pre-purified solid to a round-bottom flask. Add absolute ethanol (approx. 15 mL per gram of solid) and heat to a gentle reflux until the solid completely dissolves[7][8].
Charcoal Treatment: Briefly remove the flask from the heat source to cease boiling. Carefully add 10% w/w of activated charcoal (Norit)[7].
Warning: Adding charcoal to a vigorously boiling solution will cause explosive bumping due to the sudden introduction of nucleation sites.
Hot Filtration: Boil the suspension for 5 minutes. Filter the mixture immediately while near boiling through a fluted filter paper or a pre-heated Celite pad into a clean Erlenmeyer flask.
Self-Validation Check: The filtrate should be significantly lighter in color (pale yellow to colorless) compared to the starting solution[6].
Crystallization: Add hot distilled water dropwise to the filtrate until the solution becomes faintly turbid (the cloud point). Add a few drops of ethanol until it clears. Allow the flask to cool slowly to room temperature undisturbed, then transfer to an ice bath for 1 hour to maximize yield.
Recovery: Filter the pure crystals via vacuum filtration, wash with a minimal amount of ice-cold 30% ethanol[7], and dry under a high vacuum.
Figure 2: Step-by-step purification workflow from crude matrix to highly pure crystalline product.
References
ResearchGate. Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: A review. Available at: [Link]
Organic Syntheses. 2-amino-6-methylbenzothiazole - Organic Syntheses Procedure. Available at: [Link]
National Institutes of Health (PMC). (2023). Evaluation of Expanded 2-Aminobenzothiazole Library for Inhibition of Pseudomonas aeruginosa Virulence Phenotypes. Available at:[Link]
ResearchGate. Scheme 1. Hugerschoff synthesis of 2-aminobenzothiazole. Available at: [Link]
National Institutes of Health (PMC). One-Pot Synthesis of 2′-Aminobenzothiazolo-Arylmethyl-2-Naphthols Catalyzed by NBS under Solvent-Free Conditions. Available at:[Link]
catalyst selection for optimizing 5-Fluoro-4-methyl-1,3-benzothiazol-2-amine yields
An In-Depth Guide to Catalyst Selection and Yield Optimization for the Synthesis of 5-Fluoro-4-methyl-1,3-benzothiazol-2-amine Welcome to the Technical Support Center for the synthesis of 5-Fluoro-4-methyl-1,3-benzothiaz...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Guide to Catalyst Selection and Yield Optimization for the Synthesis of 5-Fluoro-4-methyl-1,3-benzothiazol-2-amine
Welcome to the Technical Support Center for the synthesis of 5-Fluoro-4-methyl-1,3-benzothiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals, offering advanced troubleshooting and frequently asked questions to navigate the complexities of this specific synthesis. As your Senior Application Scientist, my goal is to provide not just protocols, but a deep, mechanistic understanding to empower your experimental design and execution.
Troubleshooting Guide: Common Experimental Hurdles
This section addresses specific issues you may encounter during the synthesis, providing a logical path to identify and resolve them.
Question 1: I am experiencing very low or no yield of the target compound. What are the likely causes and how can I fix this?
Low yield is a common but multifaceted problem. A systematic approach is crucial for diagnosis.
Potential Causes & Recommended Solutions:
Poor Quality of Starting Materials: The precursor, likely a substituted 4-fluoro-3-methyl-phenylthiourea or 2-amino-4-fluoro-3-methylthiophenol, is central to the reaction's success. The thiol group, in particular, is highly susceptible to oxidation into a disulfide byproduct, which will not cyclize.[1]
Solution: Always use freshly purified 2-aminothiophenol precursors. If oxidation is suspected, consider handling the material under an inert atmosphere (e.g., nitrogen or argon).[1] Confirm the purity of all starting materials via NMR or LC-MS before commencing the reaction.
Inefficient Catalyst System: The choice of catalyst is paramount for achieving high yields in benzothiazole synthesis.[1] The electronic properties of your specific substrate, with its electron-donating methyl group and electron-withdrawing fluorine, require careful consideration.
Solution: Screen a variety of catalysts. While classical methods using bromine are common, modern transition-metal-catalyzed approaches often provide higher yields and better functional group tolerance.[2] Consider palladium or copper-based systems, which are known to be effective for C-S bond formation.[2][3] For a greener approach, metal-free iodine-catalyzed systems have also shown high efficiency.[4][5]
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are critical variables.
Solution: If the reaction is sluggish at room temperature, gradually increase the heat.[1] However, be aware that excessive heat can lead to byproduct formation. Solvent choice is also key; polar aprotic solvents like DMF or DMSO are often effective.[5][6] Monitor the reaction progress using Thin-Layer Chromatography (TLC) to determine the optimal reaction time.[1]
Question 2: My final product is contaminated with significant byproducts. How can I identify and minimize them?
Byproduct formation directly impacts yield and complicates purification.
Common Byproducts & Mitigation Strategies:
Disulfide Formation: As mentioned, the primary side reaction is often the oxidation of the 2-aminothiophenol precursor.
Mitigation: Running the reaction under an inert atmosphere (N₂ or Ar) is the most effective way to prevent this.[1]
Incomplete Cyclization: The intermediate thiourea may fail to cyclize completely, remaining as a major impurity.
Mitigation: This often points to an issue with the catalyst or reaction conditions. Ensure your catalyst is active and that the temperature is sufficient to overcome the activation energy for the cyclization step.
Over-reaction or Decomposition: In some cases, particularly with highly active catalysts or harsh conditions, the product itself can degrade or undergo further unwanted reactions.
Mitigation: Lower the reaction temperature or consider a less reactive catalyst. Careful monitoring by TLC can help you stop the reaction once the product is formed, before significant degradation occurs.[1]
Question 3: I'm struggling with the purification of my product. What are the best practices?
Effective purification is essential for obtaining a high-purity final compound.
Purification Challenges & Solutions:
Similar Polarity of Product and Impurities: If the desired product and a major impurity have similar polarities, separation by column chromatography can be challenging.
Solution: Experiment with different solvent systems for your column. A shallow gradient can improve separation. Alternatively, consider a different purification technique, such as recrystallization or preparative TLC, which exploit different physical properties.[1]
Product Insolubility: The product may precipitate from the reaction mixture, potentially trapping impurities.
Solution: If the product is a solid, recrystallization is often the best method for purification. Screen various solvents to find one in which the product is soluble when hot but sparingly soluble when cold.
Catalyst Selection Workflow
The following diagram outlines a logical workflow for selecting and optimizing a catalyst for your synthesis.
Caption: A workflow for catalyst selection and optimization.
Frequently Asked Questions (FAQs)
Q1: What are the main catalytic strategies for synthesizing 2-aminobenzothiazoles like mine?
There are three primary strategies, each with distinct advantages:
Classical Oxidative Cyclization (Hugershoff Reaction): This method involves the oxidative cyclization of an arylthiourea using an oxidizing agent, most commonly bromine in an acidic solvent like acetic acid or sulfuric acid.[7][8][9] It is a well-established method but can suffer from the use of hazardous reagents.
Transition-Metal Catalysis (Palladium & Copper): These modern methods offer high efficiency and broad substrate scope.
Palladium-catalyzed reactions often involve the C-H functionalization of a thiobenzanilide precursor or a C-N cross-coupling reaction.[2][10] These are powerful but can be expensive and require careful ligand selection.
Copper-catalyzed systems are a more cost-effective alternative to palladium and are highly effective for intramolecular C-S bond formation.[3][11] They are often used to cyclize ortho-haloarylthioureas or in tandem reactions starting from a 2-iodoaniline.[3]
Metal-Free Catalysis: To address environmental and cost concerns, metal-free methods have been developed. A notable example is the use of molecular iodine as a catalyst with oxygen as the terminal oxidant.[4][5] This approach is environmentally friendly and avoids issues with metal residue in the final product.[4]
Q2: How do the fluoro and methyl substituents on my starting material affect catalyst selection?
The electronic nature of your aniline precursor is critical. The 4-methyl group is electron-donating, which generally activates the aromatic ring, while the 5-fluoro group is electron-withdrawing. This mixed electronic profile means that a robust and versatile catalyst is required. For transition-metal systems, this may necessitate screening different ligands to find the optimal electronic and steric balance for the catalytic cycle to proceed efficiently.[10][12]
Comparative Table of Catalytic Systems
Catalyst System
Typical Reagents
Advantages
Disadvantages
Key References
Palladium-Catalyzed
Pd(OAc)₂, Ligand (e.g., Xantphos), Base (e.g., Cs₂CO₃)
High yields, excellent functional group tolerance, well-studied.
High cost of catalyst and ligands, potential for metal contamination.
This protocol is a representative example based on established copper-catalyzed methods for the synthesis of 2-aminobenzothiazoles.[3] It should be adapted and optimized for the specific 5-Fluoro-4-methyl substrate.
Objective: To synthesize 5-Fluoro-4-methyl-1,3-benzothiazol-2-amine from 2-iodo-4-fluoro-5-methylaniline and a suitable isothiocyanate.
To an oven-dried reaction vessel under an inert atmosphere (N₂), add 2-iodo-4-fluoro-5-methylaniline (0.3 mmol), CuI (0.03 mmol), 1,10-phenanthroline (0.06 mmol), and DABCO (0.6 mmol).
Add 1 mL of anhydrous toluene to the vessel.
In a separate vial, prepare a solution of the isothiocyanate (0.33 mmol) in 1 mL of anhydrous toluene.
Add the isothiocyanate solution to the reaction mixture at room temperature.
Heat the reaction mixture to 50-60 °C and stir vigorously.
Monitor the reaction progress by TLC until the starting aniline is consumed (typically 2-24 hours).
Upon completion, cool the mixture to room temperature.
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
Concentrate the solvent under reduced pressure.
Purify the crude residue by column chromatography on silica gel to afford the pure 5-Fluoro-4-methyl-1,3-benzothiazol-2-amine.
Reaction Mechanism Overview
The following diagram illustrates a plausible catalytic cycle for the copper-catalyzed synthesis.
Caption: Simplified catalytic cycle for Cu-catalyzed synthesis.
References
Kaur, R., & Sharma, S. (2023). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances.
Xu, Y., Li, B., Zhang, X., & Fan, X. (2017). Metal-Free Synthesis of 2-Aminobenzothiazoles via Iodine-Catalyzed and Oxygen-Promoted Cascade Reactions of Isothiocyanatobenzenes with Amines. The Journal of Organic Chemistry, 82(18), 9637–9646. Available from: [Link]
Organic Chemistry Portal. (n.d.). Synthesis of benzothiazoles. Available from: [Link]
Ding, Q., He, X., & Wu, J. (2009). Synthesis of 2-Aminobenzothiazole via Copper(I)-Catalyzed Tandem Reaction of 2-Iodobenzenamine with Isothiocyanate. ACS Combinatorial Science, 11(4), 382–387. Available from: [Link]
Crespo, A., Leeson, P. A., & Westwood, R. (2003). Solid-Phase Synthesis of 2-Aminobenzothiazoles. ACS Combinatorial Science, 5(5), 389–392. Available from: [Link]
Pews, R. G. (1982). Preparation of 2-aminobenzothiazoles. U.S. Patent No. 4,363,913. Washington, DC: U.S. Patent and Trademark Office.
Mancuso, F., et al. (2021). Design of 2-Aminobenzothiazole Derivatives Targeting Trypanosomatid PTR1 by a Multidisciplinary Fragment Hybridization Approach. Journal of Medicinal Chemistry, 64(21), 15954–15973. Available from: [Link]
Al-Ostath, A., et al. (2021). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Molecules, 26(11), 3321. Available from: [Link]
Kim, J., & Chang, S. (2008). Palladium-Catalyzed Synthesis of 2-Substituted Benzothiazoles via a C−H Functionalization/Intramolecular C−S Bond Formation Process. Organic Letters, 10(22), 5207–5210. Available from: [Link]
Sharma, P., et al. (2020). Synthesis of 5-Fluoroaminobenzothiazoles. SynOpen, 4(1), 23–32. Available from: [Link]
Jangid, M., et al. (2017). AN EFFICIENT SYNTHESIS OF 2-AMINOBENZOTHIAZOLE AND ITS DERIVATIVES IN IONIC LIQUIDS. International Journal of Pharmaceutical Sciences and Research, 8(7), 2960-2964. Available from: [Link]
Wang, Y., et al. (2022). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 27(15), 4991. Available from: [Link]
Al-Mulla, A. (2023). Recent Advances in the Application of 2-Aminobenzothiazole to the Multicomponent Synthesis of Heterocycles. ChemistrySelect, 8(34). Available from: [Link]
Han, Y., Moon, Y. K., You, Y., & Cho, E. J. (2020). Benzothiazole Synthesis: Mechanistic Investigation of an In Situ-Generated Photosensitizing Disulfide. The Journal of Organic Chemistry, 85(18), 11835–11843. Available from: [Link]
Zeng, W., et al. (2014). Copper-catalyzed synthesis of 2-aminobenzothiazoles from carbodiimide and sodium hydrosulfide. RSC Advances, 4(71), 37829-37832. Available from: [Link]
Ghattas, W., Bunescu, A., & Modarresi-Alam, A. R. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Medicinal Chemistry, 14(7), 1225–1250. Available from: [Link]
ResearchGate. (n.d.). Synthesis of 5-methyl-4-polyfluoroaryl-1,3-thiazol-2-amines. Available from: [Link]
Al-Warhi, T., et al. (2023). Identification of Benzothiazoles Bearing 1,3,4-Thiadiazole as Antiproliferative Hybrids Targeting VEGFR-2 and BRAF Kinase: Design, Synthesis, BIO Evaluation and In Silico Study. Molecules, 28(19), 6832. Available from: [Link]
ResearchGate. (n.d.). Possible mechanism for the synthesis of 2-aminobenzothiazole. Available from: [Link]
Martin, C., et al. (2013). Mechanistic Exploration of the Palladium-catalyzed Process for the Synthesis of Benzoxazoles and Benzothiazoles. The Journal of Organic Chemistry, 78(3), 1032–1041. Available from: [Link]
Upadhyay, P. K., & Mishra, P. (2017). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry, 10(1), 254-262. Available from: [Link]
JoVE. (n.d.). Copper-catalyzed synthesis of 2-aminobenzothiazoles from 2-iodophenyl isocyanides, potassium sulfide and amines. Available from: [Link]
Su, M. (2014). Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. Massachusetts Institute of Technology. Available from: [Link]
Jereb, M., & Iskra, J. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein Journal of Organic Chemistry, 16, 551–558. Available from: [Link]
Torborg, C., & Beller, M. (2009). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Advanced Synthesis & Catalysis, 351(18), 3027-3043. Available from: [Link]
Flores-Alamo, M., et al. (2020). 2-Aminobenzothiazole-Containing Copper(II) Complex as Catalyst in Click Chemistry: An Experimental and Theoretical Study. Molecules, 25(14), 3183. Available from: [Link]
ACS Publications. (2009). Synthesis of 2-Aminobenzothiazole via Copper(I)-Catalyzed Tandem Reaction of 2-Iodobenzenamine with Isothiocyanate. ACS Combinatorial Science. Available from: [Link]
A Senior Application Scientist's Guide to Validating the Mass Spectrometry Fragmentation Pattern of 5-Fluoro-4-methyl-1,3-benzothiazol-2-amine
Introduction: In the landscape of medicinal chemistry and drug development, substituted benzothiazoles represent a class of heterocyclic compounds with significant therapeutic potential, including activity against pathog...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: In the landscape of medicinal chemistry and drug development, substituted benzothiazoles represent a class of heterocyclic compounds with significant therapeutic potential, including activity against pathogens like Mycobacterium tuberculosis.[1] The precise structural characterization of novel derivatives, such as 5-Fluoro-4-methyl-1,3-benzothiazol-2-amine, is a non-negotiable prerequisite for advancing research and development. Mass spectrometry (MS), particularly high-resolution tandem mass spectrometry (HRMS/MS), stands as a cornerstone technique for this purpose, offering unparalleled sensitivity and structural insight.[2]
This guide provides a comprehensive, in-depth framework for the validation of the mass spectral fragmentation pattern of 5-Fluoro-4-methyl-1,3-benzothiazol-2-amine. Moving beyond a simple procedural outline, we will explore the causal logic behind experimental choices, establish a self-validating analytical workflow, and compare experimental outcomes with theoretical predictions to build a high-confidence structural assignment.
Part 1: Theoretical Fragmentation Framework for Benzothiazoles
Before any experimental work, a robust theoretical framework is essential. This involves predicting the fragmentation pathway based on the chemical structure of the target molecule and established principles of ion chemistry. The structure of 5-Fluoro-4-methyl-1,3-benzothiazol-2-amine contains a stable aromatic system, which often results in a prominent molecular ion peak, and several functional groups (fluoro, methyl, amine) that will direct the fragmentation process.[3]
The stability of the benzothiazole ring suggests that initial fragmentation will likely involve the substituents or cleavage of the thiazole ring itself.[4] Key predicted fragmentation pathways for the protonated molecule ([M+H]⁺) include:
Loss of small neutral molecules: Aromatic amines can undergo characteristic losses, such as hydrogen cyanide (HCN).[5]
Ring cleavage: The thiazole ring may cleave, leading to characteristic sulfur-containing fragments.[4][6]
Loss of radicals: While less common in soft ionization, radical loss from the methyl group could occur at higher collision energies.
Based on these principles, we can propose a primary fragmentation pathway to test against our experimental data.
Caption: Predicted fragmentation pathway for protonated 5-Fluoro-4-methyl-1,3-benzothiazol-2-amine.
Part 2: Experimental Design for Fragmentation Analysis
The goal of the experimental design is to generate high-quality, unambiguous data. This requires careful selection of instrumentation and parameters. For a polar, ionizable molecule like our target compound, Liquid Chromatography coupled with Electrospray Ionization High-Resolution Tandem Mass Spectrometry (LC-ESI-HRMS/MS) is the method of choice.[7] ESI is a soft ionization technique ideal for preserving the molecular ion, which is the starting point for all fragmentation analysis.[8]
The overall validation workflow is a systematic process designed to ensure data integrity and confidence in the final structural assignment.
Caption: A self-validating workflow for structural elucidation via LC-HRMS/MS.
This protocol is designed for a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, capable of accurate mass measurements and tandem MS.[9]
1. Sample Preparation:
Prepare a stock solution of 5-Fluoro-4-methyl-1,3-benzothiazol-2-amine at 1 mg/mL in methanol.[10]
Create a working solution for injection by diluting the stock solution to 1-10 µg/mL using a solvent mixture matching the initial mobile phase conditions (e.g., 95% Water with 0.1% Formic Acid : 5% Acetonitrile with 0.1% Formic Acid).[10]
Causality: Formic acid is added to the mobile phase to promote protonation of the analyte in the ESI source, enhancing the signal for the [M+H]⁺ ion. The concentration is kept low to avoid ion suppression.
2. Instrument Calibration:
Prior to analysis, perform a full system calibration according to the manufacturer's protocol.[11] Use a certified calibration solution appropriate for the positive ion mode and the mass range of interest (e.g., m/z 100-1000).
Trustworthiness: Calibration ensures high mass accuracy (<5 ppm), which is fundamental for determining the elemental composition of the parent ion and its fragments.[11][12]
3. Liquid Chromatography Parameters:
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
Flow Rate: 0.3 mL/min.
Column Temperature: 40 °C.
Injection Volume: 5 µL.
Causality: A gradient elution is used to ensure the compound is well-retained and elutes as a sharp peak, which improves sensitivity and reduces matrix effects.
Precursor Selection: Isolate the most intense ion from the MS1 scan corresponding to the predicted [M+H]⁺.
Isolation Window: 1.0 m/z.
Activation: Higher-energy Collisional Dissociation (HCD) or Collision-Induced Dissociation (CID).[13]
Collision Energy: Stepped normalized collision energy (e.g., 15, 30, 45 eV) to observe both low- and high-energy fragments.
Resolution: >30,000 FWHM.
Causality: Data-Dependent Acquisition automates the process of selecting the precursor ion from the full scan and subjecting it to fragmentation, ensuring that MS/MS data is acquired specifically for our target analyte.[13] Using stepped collision energies provides a more complete fragmentation pattern.
Part 3: Data Analysis and Validation Matrix
The validation process hinges on a meticulous comparison of the experimental data with theoretical values.
Step 1: Molecular Ion Confirmation
First, identify the [M+H]⁺ peak in the full scan (MS1) spectrum. For C₈H₇FN₂S, the theoretical monoisotopic mass is 182.0368. The protonated ion [C₈H₈FN₂S]⁺ should have an m/z of 183.0441. Using the high-resolution data, calculate the mass error in parts-per-million (ppm). A mass error below 5 ppm provides high confidence in the elemental composition.[14] Additionally, verify the presence of the M+2 isotopic peak for sulfur (³⁴S), which should have an abundance of approximately 4.4% relative to the monoisotopic peak.[3]
Step 2: Fragmentation Pattern Validation
Analyze the HRMS/MS (MS2) spectrum. The high resolution allows for the determination of the elemental composition of each fragment ion.[12] This is the cornerstone of the validation process. By confirming the formula of each fragment, we can validate the proposed fragmentation pathway.
The results are summarized in a validation matrix, which provides an objective comparison of predicted versus experimental data.
Table 1: Fragmentation Validation Matrix for 5-Fluoro-4-methyl-1,3-benzothiazol-2-amine
Proposed Fragment Structure
Theoretical m/z [M+H]⁺
Observed m/z
Mass Error (ppm)
Proposed Elemental Formula
Proposed Neutral Loss
Parent Ion
183.0441
183.0439
-1.1
C₈H₈FN₂S⁺
-
Fragment 1
154.0179
154.0175
-2.6
C₇H₅FNS⁺
H₃CN (29.0262 Da)
Fragment 2
136.0615
136.0611
-2.9
C₇H₇FN₂⁺
CHS (44.9717 Da)
Fragment 3
95.0343
95.0340
-3.2
C₆H₄F⁺
CSN (58.9829 Da)
Note: "Observed m/z" and "Mass Error" are representative values for illustrative purposes.
This matrix serves as a self-validating system. The low ppm error for each fragment confirms its elemental composition, which in turn provides strong evidence for the specific bond cleavages outlined in the proposed fragmentation pathway.
Part 4: Advanced Validation and Comparative Methodologies
To further increase confidence, the experimental data can be compared against other benchmarks.
In-Silico Fragmentation Modeling: Computational tools can predict fragmentation patterns.[15] Methods like Competitive Fragmentation Modeling (CFM) or machine learning-based approaches can generate a theoretical mass spectrum from a chemical structure.[16][17][18] Comparing the experimental MS/MS spectrum to this in-silico spectrum provides an additional layer of validation.
Comparison with Structural Analogs: The fragmentation pattern can be compared to that of known, structurally related compounds. For example, the fragmentation of 2-aminobenzothiazole has been previously reported and involves characteristic losses and ring cleavages.[4][6] Observing similar fragmentation channels (adjusted for the different substituents) in our target molecule strengthens the structural assignment.
Isotopic Labeling: For unequivocal confirmation of fragmentation mechanisms, isotopic labeling studies can be performed.[4] For instance, synthesizing a deuterium-labeled version of the compound could trace the fate of specific hydrogen atoms during fragmentation, although this is often reserved for complex mechanistic studies.[19]
Conclusion
Validating the mass spectrometry fragmentation pattern of a novel compound like 5-Fluoro-4-methyl-1,3-benzothiazol-2-amine is a systematic process that integrates theoretical prediction with high-precision experimental execution and rigorous data analysis. By employing a workflow grounded in high-resolution mass spectrometry, creating a validation matrix to compare experimental and theoretical data, and leveraging computational and analog-based comparisons, researchers can achieve an unambiguous structural confirmation. This multi-faceted approach not only satisfies regulatory and publication standards but also builds the foundational certainty required for all subsequent stages of scientific inquiry and drug development.
References
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N'guessan, A. B., et al. (2023). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses. Computational Chemistry, 11(4), 117-142. Retrieved from [Link]
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A Comparative Benchmarking Guide: The Enhanced Biological Efficacy of 5-Fluoro-4-methyl-1,3-benzothiazol-2-amine Over Its Non-Fluorinated Analog
In the landscape of medicinal chemistry, the strategic incorporation of fluorine into bioactive scaffolds is a well-established strategy to enhance therapeutic potential. This guide provides a comprehensive comparative a...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of medicinal chemistry, the strategic incorporation of fluorine into bioactive scaffolds is a well-established strategy to enhance therapeutic potential. This guide provides a comprehensive comparative analysis of the biological efficacy of 5-Fluoro-4-methyl-1,3-benzothiazol-2-amine and its non-fluorinated counterpart, 4-methyl-1,3-benzothiazol-2-amine. While direct head-to-head experimental data for these specific analogs is not extensively published, this document synthesizes findings from closely related structures and established principles of medicinal chemistry to build a robust case for the superior performance of the fluorinated derivative. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced impact of fluorination on the biological activity of the 2-aminobenzothiazole scaffold.
The Strategic Advantage of Fluorine in Drug Design
The introduction of a fluorine atom into a drug candidate is a deliberate and strategic decision aimed at optimizing its pharmacological profile. Fluorine, being the most electronegative element, imparts unique properties to organic molecules.[1][2][3] Its small size allows it to act as a bioisostere of a hydrogen atom, minimizing steric hindrance while significantly altering electronic properties.[3] Key advantages of fluorination include:
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This often leads to a longer biological half-life and improved bioavailability.[1][4]
Increased Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with biological targets, such as enzymes and receptors, thereby increasing binding affinity and potency.[1][3]
Modulation of Physicochemical Properties: Fluorination can influence a molecule's lipophilicity, pKa, and membrane permeability, which are critical parameters for drug absorption, distribution, metabolism, and excretion (ADME).[1][2]
The 2-aminobenzothiazole core is a privileged scaffold in drug discovery, known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5][6][7] By introducing a fluorine atom at the 5-position of the 4-methyl-2-aminobenzothiazole framework, we hypothesize a significant enhancement in its biological efficacy.
Comparative Biological Efficacy: A Data-Driven Postulate
Anticancer Activity
The 2-aminobenzothiazole scaffold has been extensively investigated for its anticancer potential, with many derivatives demonstrating potent cytotoxicity against a range of cancer cell lines.[5][8][9][10][11] A prevalent mechanism of action for this class of compounds is the inhibition of protein tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), which are often overexpressed in cancer cells and play a crucial role in tumor growth and proliferation.[1][8][12][13]
Table 1: Representative Anticancer Activity of Fluorinated vs. Non-Fluorinated Benzothiazole Analogs
Compound/Analog Type
Cancer Cell Line
IC50/GI50 (µM)
Key Observation
Reference
Fluorinated Benzothiazole Derivative
Leukemia (THP-1)
0.9 - 1.0
More potent than the non-fluorinated analog and the standard drug mitomycin-C.[14]
The data presented in Table 1, derived from studies on structurally related compounds, strongly suggests that the presence of a fluorine atom on the benzothiazole ring significantly enhances anticancer activity. The electron-withdrawing nature of fluorine can increase the molecule's ability to interact with the ATP-binding site of kinases like EGFR, leading to more potent inhibition.[1][12][13]
Proposed Mechanism of Anticancer Action: EGFR Tyrosine Kinase Inhibition
The following diagram illustrates the putative mechanism by which 2-aminobenzothiazole derivatives exert their anticancer effects through the inhibition of the EGFR signaling pathway.
Caption: Inhibition of EGFR signaling by 5-Fluoro-4-methyl-1,3-benzothiazol-2-amine.
Antimicrobial Activity
2-Aminobenzothiazole derivatives have also emerged as a promising class of antimicrobial agents, with a key mechanism of action being the inhibition of bacterial DNA gyrase.[7][12][17] This enzyme is essential for bacterial DNA replication and is a well-validated target for antibiotics.
Table 2: Representative Antimicrobial Activity of Substituted 2-Aminobenzothiazole Derivatives
Compound/Analog Type
Bacterial Strain
MIC (µg/mL)
Key Observation
Reference
Fluorinated Benzothiazole Derivative
Gram-positive & Gram-negative bacteria
Potent activity
The presence of an electron-withdrawing fluoro group on the benzothiazole ring is reported to support antibacterial activity.[9]
Based on the structure-activity relationships observed in related series, the electron-withdrawing fluorine atom in 5-Fluoro-4-methyl-1,3-benzothiazol-2-amine is anticipated to contribute to enhanced inhibition of DNA gyrase, leading to superior antibacterial efficacy compared to its non-fluorinated counterpart.
Proposed Mechanism of Antimicrobial Action: DNA Gyrase Inhibition
The following workflow illustrates the inhibition of bacterial DNA replication through the targeting of DNA gyrase by 2-aminobenzothiazole derivatives.
Caption: Inhibition of DNA gyrase by 5-Fluoro-4-methyl-1,3-benzothiazol-2-amine.
Experimental Protocols
To facilitate further research and validation of the concepts presented in this guide, detailed, step-by-step methodologies for key in vitro assays are provided below.
Synthesis of 2-Aminobenzothiazole Derivatives
The synthesis of 2-aminobenzothiazoles typically involves the cyclization of an appropriately substituted aniline. The following is a general, illustrative protocol.
Workflow for the Synthesis of 2-Aminobenzothiazoles
Caption: General synthetic workflow for 2-aminobenzothiazole derivatives.
Step-by-Step Protocol:
Reaction Setup: Dissolve equimolar quantities of the substituted aniline (e.g., 3-fluoro-4-methylaniline for the fluorinated analog or 4-methylaniline for the non-fluorinated analog) and ammonium thiocyanate in ethanol containing a catalytic amount of concentrated hydrochloric acid.
Thiourea Formation: Stir the reaction mixture at room temperature to facilitate the formation of the corresponding substituted 1-phenylthiourea intermediate.
Cyclization: To the reaction mixture, add a solution of bromine in glacial acetic acid dropwise while maintaining the temperature.
Reflux: Reflux the reaction mixture for 1-2 hours.
Isolation: Cool the reaction mixture in an ice bath to precipitate the product.
Purification: Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent like ethanol to obtain the pure 2-aminobenzothiazole derivative.[18]
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[3][4][8][19][20]
Step-by-Step Protocol:
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
Compound Treatment: Treat the cells with serial dilutions of the test compounds (5-Fluoro-4-methyl-1,3-benzothiazol-2-amine and 4-methyl-1,3-benzothiazol-2-amine) and a vehicle control (DMSO).
Incubation: Incubate the plates for 48-72 hours.
MTT Addition: Add MTT solution to each well and incubate for an additional 4 hours.
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability and determine the IC50 values (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Antimicrobial Activity: DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase.[2][6][10][21]
Step-by-Step Protocol:
Reaction Setup: In a reaction buffer containing relaxed plasmid DNA, add the DNA gyrase enzyme.
Compound Addition: Add varying concentrations of the test compounds to the reaction mixture.
Incubation: Incubate the reaction at 37°C for 30-60 minutes to allow for the supercoiling reaction to occur.
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and EDTA.
Agarose Gel Electrophoresis: Separate the relaxed and supercoiled DNA on an agarose gel.
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA compared to the control.
Conclusion
The strategic incorporation of fluorine into the 4-methyl-2-aminobenzothiazole scaffold is a scientifically sound approach to enhancing its biological efficacy. Based on the extensive body of evidence for related compounds and the fundamental principles of medicinal chemistry, it is highly probable that 5-Fluoro-4-methyl-1,3-benzothiazol-2-amine exhibits superior anticancer and antimicrobial properties compared to its non-fluorinated analog. The enhanced performance is likely attributable to improved metabolic stability, increased binding affinity to key biological targets such as EGFR and DNA gyrase, and favorable modulation of physicochemical properties. This guide provides a robust framework for the continued investigation and development of fluorinated 2-aminobenzothiazoles as promising therapeutic agents. Further direct comparative studies are warranted to definitively quantify the degree of efficacy enhancement.
References
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Kaur, R., & Kumar, R. (2019). Benzothiazole derivatives as anticancer agents. Anti-Cancer Agents in Medicinal Chemistry, 19(14), 1674-1699.
Trapani, V., et al. (2004). Fluorinated 2-(4-amino-3-methylphenyl)benzothiazoles induce CYP1A1 expression, become metabolized, and bind to macromolecules in sensitive human cancer cells. Drug Metabolism and Disposition, 32(12), 1392-1401.
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Abdellatif, K. R., et al. (2021). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega, 6(48), 32585–32603.
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Amnerkar, N. D., & Bhusari, K. P. (2015). Synthesis and biological evaluation of some 4-(6-substituted-1,3-benzothiazol-2-yl)amino-1,3-thiazole-2-amines and their Schiff bases. Arabian Journal of Chemistry, 8(6), 845-853.
Leong, C. O., et al. (2004). In vitro, in vivo, and in silico analyses of the antitumor activity of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoles. Molecular Cancer Therapeutics, 3(12), 1565-1575.
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A Comparative Guide to Purity Validation of 5-Fluoro-4-methyl-1,3-benzothiazol-2-amine: The Ascendancy of Quantitative NMR (qNMR)
In the landscape of pharmaceutical development, the absolute purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is the bedrock of safety and efficacy. For novel small molecules like 5-...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of pharmaceutical development, the absolute purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is the bedrock of safety and efficacy. For novel small molecules like 5-Fluoro-4-methyl-1,3-benzothiazol-2-amine, a compound of interest in medicinal chemistry, establishing an accurate and robust purity profile is a critical step for regulatory submission and clinical progression.[1][2] This guide provides an in-depth, comparative analysis of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity determination of this compound, juxtaposed with traditional chromatographic techniques. We will explore the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative standards.
The Challenge: Why Purity Determination Isn't One-Size-Fits-All
Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), have long been the workhorses of purity analysis.[3] They excel at separating mixtures, allowing for the quantification of individual components. However, their core principle relies on comparing the analyte's response to that of a highly characterized, certified reference standard of the same compound.[4][5] For a new chemical entity like 5-Fluoro-4-methyl-1,3-benzothiazol-2-amine, such a standard is often unavailable.[2] This is where qNMR emerges not just as an alternative, but as a primary, more direct analytical method.[6][7]
qNMR operates on a fundamental principle of physics: the area of an NMR signal is directly proportional to the number of atomic nuclei generating that signal.[6][8][9] This allows for the determination of a compound's purity by comparing its NMR signal integrals to those of a stable, unrelated, and highly pure internal standard of known concentration, obviating the need for an identical analyte standard.[6][10]
Part 1: The qNMR Protocol for 5-Fluoro-4-methyl-1,3-benzothiazol-2-amine
The trustworthiness of a qNMR experiment is built upon a meticulously planned and executed protocol. Each parameter is selected to ensure the fundamental proportionality of signal to concentration is upheld.
Experimental Workflow: A Self-Validating System
The following diagram illustrates the logical flow of the qNMR experiment, from initial planning to the final purity calculation. Each stage incorporates checks to ensure data integrity.
Caption: Workflow for quantitative NMR (qNMR) purity determination.
Internal Standard (IS): Maleic acid (Certified Reference Material, Purity ≥ 99.5%). It is selected for its high purity, stability, and sharp singlet in a region of the ¹H NMR spectrum that is typically free of analyte signals.[11]
Deuterated Solvent: Dimethyl sulfoxide-d6 (DMSO-d6, 99.9 atom % D), chosen for its excellent solvating power for a wide range of organic molecules.[6]
2. Sample Preparation:
Accurately weigh approximately 20 mg of 5-Fluoro-4-methyl-1,3-benzothiazol-2-amine into a clean, dry vial using a calibrated analytical microbalance. Record the weight precisely.
Accurately weigh approximately 10 mg of maleic acid (Internal Standard) into the same vial. The 2:1 mass ratio aims for a near 1:1 signal intensity ratio between the analyte's and standard's protons for optimal integration accuracy.[12]
Add approximately 0.7 mL of DMSO-d6 to the vial.
Ensure complete dissolution by vortexing or gentle sonication. A homogenous solution is critical to avoid signal broadening.[12]
Transfer the solution to a clean, high-precision 5 mm NMR tube.
3. NMR Data Acquisition (¹H qNMR):
Instrument: A 400 MHz (or higher) NMR spectrometer.
Causality of Key Parameters:
Pulse Angle: Set to 90°. This ensures maximum signal generation for all nuclei in a single pulse, which is a prerequisite for accurate quantification.[12]
Relaxation Delay (D1): Set to at least 5 times the longest spin-lattice relaxation time (T1) of the protons being quantified (both analyte and standard). A typical starting point is 30 seconds. This long delay is the most critical parameter; it ensures that all protons have fully returned to their equilibrium state before the next pulse, guaranteeing that the subsequent signal intensity is directly proportional to the number of protons and not biased by differential relaxation rates.[13]
Number of Scans (NS): Typically 8 to 16 scans. This is a balance between achieving a sufficient signal-to-noise ratio (S/N > 150 is recommended for good precision) and experiment time.[14]
Acquire the Free Induction Decay (FID).
4. Data Processing and Purity Calculation:
Apply a Fourier Transform to the FID.
Manually perform phase correction and baseline correction to ensure accurate integration. Automated routines can introduce errors.[12]
Signal Selection:
Analyte: Identify a well-resolved signal unique to 5-Fluoro-4-methyl-1,3-benzothiazol-2-amine. The methyl group (-CH₃) protons, appearing as a singlet, are an excellent choice due to their sharp signal and lack of complex coupling.
Internal Standard: Integrate the singlet from the two olefinic protons of maleic acid.
Purity Calculation: Use the following equation[1][12]:
Part 2: Comparative Analysis with Chromatographic Methods
While qNMR provides an absolute measure of purity, HPLC-UV and GC-FID offer complementary, and often orthogonal, information. The choice of method depends on the specific analytical challenge.
Method Selection Logic
The following decision tree provides a logical framework for selecting the most appropriate purity analysis technique.
Caption: Decision tree for selecting a purity analysis method.
Performance Metrics: qNMR vs. HPLC-UV vs. GC-FID
The following table summarizes the key performance characteristics of each technique for the purity analysis of a small molecule like 5-Fluoro-4-methyl-1,3-benzothiazol-2-amine.
Feature
Quantitative NMR (qNMR)
HPLC-UV
Gas Chromatography-FID (GC-FID)
Principle
Signal area is directly proportional to the number of nuclei.[6][9]
UV absorbance is proportional to concentration (Beer-Lambert Law).[4]
Flame ionization response is proportional to the mass of carbon atoms.[15][16]
Reference Standard
Requires a stable, pure internal standard (can be structurally unrelated).[11]
Requires a certified reference standard of the analyte itself. [2][4]
Requires a certified reference standard of the analyte itself for accurate quantification.[17]
Universal detector for nuclei (¹H, ¹³C, ¹⁹F, ³¹P), structural confirmation, no analyte-specific standard needed.[1][8]
High sensitivity, excellent for non-volatile compounds, widely available.[5][20]
Very high resolution for volatile compounds, robust and reliable detector.[16][18]
Limitations
Lower sensitivity than chromatography, potential for signal overlap in complex mixtures.[10]
Requires analyte-specific standard, UV chromophore is necessary, response factors vary.[8]
Analyte must be volatile and thermally stable, not suitable for large molecules or salts.[19]
Conclusion: An Integrated Approach to Purity Validation
For the definitive purity assessment of a new chemical entity like 5-Fluoro-4-methyl-1,3-benzothiazol-2-amine, quantitative NMR (qNMR) stands out as the superior primary method. Its ability to provide an absolute purity value without reliance on a non-existent certified reference standard is a decisive advantage in early-stage drug development.[2] The method is direct, non-destructive, and provides structural information simultaneously with quantitative data.
However, a comprehensive validation strategy, as encouraged by regulatory bodies like the ICH, often employs orthogonal methods.[22][23][24] HPLC-UV is invaluable for detecting non-volatile, UV-active impurities at very low levels, while GC-FID is the gold standard for assessing residual solvents and other volatile impurities. Therefore, the most robust approach involves using qNMR to assign the primary purity value of the bulk material and employing chromatographic techniques to profile and quantify trace-level impurities. This integrated strategy provides a complete, trustworthy, and scientifically sound picture of the API's purity, ensuring the highest standards of quality and safety in drug development.
References
A Guide to Quantitative NMR (qNMR). (2024, February 9). Emery Pharma. [Link]
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (2025, December 29). ResolveMass Laboratories Inc.[Link]
Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]
qNMR for Purity Determination in Pharmaceuticals. RSSL. [Link]
What is qNMR and why is it important?. (2024, September 16). Mestrelab Resources. [Link]
How It Works: UV Detection for HPLC. (2018, December 1). LCGC International - Chromatography Online. [Link]
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Gao, W., et al. (2023, January 12). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. PMC. [Link]
Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025, December 29). ResolveMass Laboratories Inc.[Link]
Al-Ostoot, F. H., et al. (2024). Identification of Benzothiazoles Bearing 1,3,4-Thiadiazole as Antiproliferative Hybrids Targeting VEGFR-2 and BRAF Kinase: Design, Synthesis, BIO Evaluation and In Silico Study. PMC. [Link]
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]
Liu, Q., et al. (2024, December 31). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. MDPI. [Link]
HPLC UV Method Development: Testing 9 Articles in Formulation with Gradient Elution. Emery Pharma. [Link]
Özer, D. Ö., & Mutlu, M. (2016). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. ACG Publications. [Link]
Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results [Video]. (2025, December 29). ResolveMass Laboratories Inc.[Link]
GC-FID | Gas Chromatography Flame Ionization Detector. (2024, January 29). SCION Instruments. [Link]
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Shi, D., et al. (2008). Synthesis and Biological Properties of Benzothiazole, Benzoxazole, and Chromen-4-one Analogues of the Potent Antitumor Agent 2-(3,4-Dimethoxyphenyl)-5-fluorobenzothiazole. Journal of Medicinal Chemistry. [Link]
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Wang, Y., et al. (2009). 5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine. ResearchGate. [Link]
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Small Molecule Analysis Testing: HPLC vs GC. Brewer Science. [Link]
A gas chromatography-flame ionization detection method for direct and rapid determination of small molecule volatile organic compounds in aqueous phase. (2020, November 10). PMC. [Link]
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Holzgrabe, U. (2010). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Central European Journal of Chemistry. [Link]
Boiangiu, G., et al. (2019). HPLC-UV method approach for the analysis and impurity profiling of Captopril. ResearchGate. [Link]
Gödecke, T., et al. (2014). Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. SciSpace. [Link]
Comparison Between GC and HPLC for Pharmaceutical Analysis. (2025, September 8). Drawell. [Link]
13 C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. ResearchGate. [Link]
A Researcher's Guide to the Pharmacokinetic Landscape of 5-Fluoro-4-methyl-1,3-benzothiazol-2-amine and Its Derivatives
In the dynamic field of drug discovery, a thorough understanding of a compound's pharmacokinetic profile is paramount to its successful development. This guide provides a comprehensive comparison of the pharmacokinetic p...
Author: BenchChem Technical Support Team. Date: March 2026
In the dynamic field of drug discovery, a thorough understanding of a compound's pharmacokinetic profile is paramount to its successful development. This guide provides a comprehensive comparison of the pharmacokinetic properties of 5-Fluoro-4-methyl-1,3-benzothiazol-2-amine and its derivatives, with a particular focus on the well-characterized anxiolytic and neuroprotective agent, Riluzole. By examining the absorption, distribution, metabolism, and excretion (ADME) of these compounds, we aim to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate the complexities of this promising chemical class.
Introduction to the Benzothiazole Scaffold: A Privileged Structure in Medicinal Chemistry
The benzothiazole ring is a bicyclic heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1][2] Its rigid, planar structure and ability to participate in various non-covalent interactions make it an attractive pharmacophore for targeting a diverse range of biological targets, including enzymes and receptors.[1][3] The versatility of the benzothiazole scaffold is evident in its application across multiple therapeutic areas, including oncology, neurology, and infectious diseases.[1][4]
The subject of this guide, 5-Fluoro-4-methyl-1,3-benzothiazol-2-amine, and its derivatives represent a key area of investigation within this chemical family. The introduction of various substituents onto the benzothiazole core allows for the fine-tuning of physicochemical properties, which in turn profoundly influences the pharmacokinetic behavior of the resulting molecules.
Comparative Pharmacokinetic Profiles: A Data-Driven Analysis
A direct comparison of the pharmacokinetic parameters of various 5-Fluoro-4-methyl-1,3-benzothiazol-2-amine derivatives is crucial for lead optimization. Due to the limited publicly available data on the specific title compound, we will leverage the extensive data on Riluzole (2-amino-6-(trifluoromethoxy)benzothiazole) as a benchmark for this class of compounds.
Table 1: Key Pharmacokinetic Parameters of Riluzole
Factors Influencing the Pharmacokinetics of Benzothiazole Derivatives:
Lipophilicity: A strong correlation between lipophilicity and the potency of benzothiazole analogs has been observed.[7][8] Modifications to the benzothiazole scaffold that alter its lipophilicity will likely impact its absorption and distribution characteristics.
Substituent Effects: The nature and position of substituents on the benzothiazole ring can significantly influence metabolic stability. For instance, fluorination can alter metabolic pathways and enhance stability.[4]
Formulation: The formulation of the drug product can impact its bioavailability. For example, a riluzole oral film has been shown to be bioequivalent to the tablet form.[9] A sublingual formulation of riluzole demonstrated bioequivalence to the oral tablet at a lower dose.[10]
Deciphering the ADME Profile: An In-Depth Look
A comprehensive understanding of a drug candidate's journey through the body is essential. Here, we delve into the four key components of pharmacokinetics for benzothiazole derivatives.
Absorption
Benzothiazole derivatives are generally well-absorbed after oral administration, with riluzole exhibiting approximately 90% absorption.[5][6] However, the absolute bioavailability is around 60%, suggesting first-pass metabolism.[5] The rate and extent of absorption can be influenced by food, with a high-fat meal significantly reducing the peak plasma concentration and overall exposure to riluzole.[5]
Distribution
Once absorbed, benzothiazole derivatives are extensively distributed throughout the body, as indicated by the large volume of distribution for riluzole.[6] They exhibit high plasma protein binding, primarily to albumin and lipoproteins. This extensive binding can influence the free drug concentration available to exert its pharmacological effect. For derivatives targeting the central nervous system, the ability to cross the blood-brain barrier is a critical consideration. In-silico studies on some 1,3-benzothiazole-2-amine derivatives have shown that certain analogs are predicted to penetrate the blood-brain barrier while others are not.[11][12]
Metabolism
The metabolic fate of benzothiazole derivatives is a key determinant of their efficacy and safety. Riluzole undergoes extensive metabolism, primarily mediated by cytochrome P450 enzymes, with CYP1A2 being the major contributor, followed by glucuronidation.[6] The metabolism of the benzothiazole ring itself can involve ring-cleavage, leading to various metabolites.[13] Understanding the metabolic pathways is crucial for predicting potential drug-drug interactions and identifying any active or toxic metabolites.
Caption: Generalized ADME pathway for orally administered benzothiazole derivatives.
Excretion
The primary route of excretion for riluzole and its metabolites is via the kidneys, with approximately 90% of the dose recovered in the urine.[6] A very small fraction of the parent drug is excreted unchanged, highlighting the extensive metabolism of this compound class.[6]
Experimental Protocols for Pharmacokinetic Characterization
To obtain reliable pharmacokinetic data, robust and validated experimental methodologies are essential. The following outlines standard protocols for key pharmacokinetic studies.
In Vivo Pharmacokinetic Study in Rodents
This protocol provides a framework for assessing the pharmacokinetic profile of a novel benzothiazole derivative in a rodent model.
Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters (Cmax, Tmax, AUC, t½) of a test compound after oral administration to rats.
Materials:
Test compound (e.g., a 5-Fluoro-4-methyl-1,3-benzothiazol-2-amine derivative)
Vehicle suitable for oral administration (e.g., 0.5% methylcellulose in water)
Dose Formulation: Prepare a homogenous suspension or solution of the test compound in the chosen vehicle at the desired concentration.
Animal Dosing: Fast the rats overnight (with free access to water) prior to dosing. Administer the test compound via oral gavage at a specific dose (e.g., 10 mg/kg).
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., at 3000 x g for 10 minutes at 4°C) to separate the plasma.
Sample Storage: Store the plasma samples at -80°C until bioanalysis.
Bioanalysis: Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.
Pharmacokinetic Analysis: Use appropriate software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis of the plasma concentration-time data to determine the pharmacokinetic parameters.
Caption: Workflow for an in vivo pharmacokinetic study in rodents.
In Vitro Metabolic Stability Assay
This assay provides an early indication of a compound's susceptibility to metabolism by liver enzymes.
Objective: To determine the in vitro metabolic stability of a test compound in liver microsomes.
Materials:
Test compound
Liver microsomes (e.g., from human, rat, or mouse)
NADPH regenerating system
Phosphate buffer (pH 7.4)
Positive control compound with known metabolic instability (e.g., verapamil)
Negative control (incubation without NADPH)
LC-MS/MS system
Procedure:
Incubation Preparation: In a microcentrifuge tube, combine liver microsomes, phosphate buffer, and the test compound.
Initiation of Reaction: Pre-warm the mixture at 37°C, then initiate the metabolic reaction by adding the NADPH regenerating system.
Time-Course Incubation: Incubate the reaction mixture at 37°C. At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
Sample Processing: Centrifuge the quenched samples to precipitate the protein.
Bioanalysis: Analyze the supernatant by LC-MS/MS to determine the remaining concentration of the parent compound at each time point.
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression will give the elimination rate constant (k). From this, the in vitro half-life (t½ = 0.693/k) and intrinsic clearance can be calculated.
Conclusion and Future Directions
The pharmacokinetic profile of 5-Fluoro-4-methyl-1,3-benzothiazol-2-amine and its derivatives is a critical aspect of their development as therapeutic agents. While riluzole provides a valuable reference point, it is imperative that each new derivative undergoes rigorous pharmacokinetic characterization. The interplay of physicochemical properties, formulation, and biological factors creates a complex pharmacokinetic landscape that must be carefully navigated. Future research should focus on establishing clear structure-pharmacokinetic relationships within this chemical class to guide the rational design of new drug candidates with optimized ADME properties. In silico predictive models, coupled with robust in vitro and in vivo experimental validation, will be instrumental in accelerating the discovery and development of the next generation of benzothiazole-based therapeutics.
References
Vertex AI Search. (n.d.). Pharmacokinetics and Pharmacodynamics of Riluzole in Acute Spinal Cord Injury Patients.
Wiley Online Library. (n.d.). Pharmacokinetics, Bioavailability, and Swallowing Safety With Riluzole Oral Film.
Ovid. (n.d.). Population pharmacokinetics of riluzole in patients with amyotrophic lateral sclerosis.
U.S. Food and Drug Administration. (n.d.). RILUTEK® (riluzole) Tablets Rx only.
European Medicines Agency. (n.d.). ANNEX I SUMMARY OF PRODUCT CHARACTERISTICS - Rilutek, INN-riluzole.
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PMC. (2025, September 11). Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants.
PubMed. (2025, September 11). Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants.
Indian Journal of Pharmaceutical Education and Research. (2023, October 10). Synthesis and Pharmacological Activities of Benzothiazole Derivatives.
ResearchGate. (2026, January 10). Molecular docking and In-Silico pharmacokinetic analysis of 1,3- benzothiazole-2-amine derivatives as anticonvulsants.
Ajman University. (2023, April 15). Pharmacokinetics of some newly synthesized 1, 5- benzothiazepine scaffolds: A molecular docking and molecular dynamics simulation approach.
ACS Medicinal Chemistry Letters. (2023, June 23). Development of Riluzole Analogs with Improved Use-Dependent Inhibition of Skeletal Muscle Sodium Channels.
MDPI. (2025, July 25). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances.
PMC. (n.d.). Development of Riluzole Analogs with Improved Use-Dependent Inhibition of Skeletal Muscle Sodium Channels.
MDPI. (2022, July 28). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis.
PubMed. (2020, May 15). A Pharmacokinetic Bioequivalence Study Comparing Sublingual Riluzole (BHV-0223) and Oral Tablet Formulation of Riluzole in Healthy Volunteers.
PubMed. (1999, May). A comparison of the pharmacokinetics and tolerability of riluzole after repeat dose administration in healthy elderly and young volunteers.
PubMed. (2009, January 8). Synthesis and evaluation of benzothiazole-based analogues as novel, potent, and selective fatty acid amide hydrolase inhibitors.
A Comparative Guide to LC-MS Method Validation for Metabolite Tracking of 5-Fluoro-4-methyl-1,3-benzothiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of methodologies and performance for the validation of Liquid Chromatography-Mass Spectrometry (LC-MS) methods t...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies and performance for the validation of Liquid Chromatography-Mass Spectrometry (LC-MS) methods tailored for the tracking of 5-Fluoro-4-methyl-1,3-benzothiazol-2-amine and its metabolites. It is designed to assist researchers, scientists, and drug development professionals in establishing robust, reliable, and compliant bioanalytical assays.
At the heart of pharmaceutical development, understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate is paramount. Liquid chromatography coupled with mass spectrometry (LC-MS) stands as the gold standard for the quantitative analysis of drugs and their metabolites in biological matrices.[1] This guide will delve into the critical aspects of validating an LC-MS method for a novel fluorinated benzothiazole compound, providing a framework for comparing different analytical strategies and ensuring data integrity.
The validation of a bioanalytical method is a regulatory requirement designed to ensure the method is suitable for its intended purpose.[2][3][4][5][6] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines, with the International Council for Harmonisation (ICH) M10 guideline now providing a globally harmonized framework.[4][5][7][8][9]
Comparing LC-MS Platforms for Metabolite Quantification: Triple Quadrupole vs. High-Resolution Mass Spectrometry
The choice of mass spectrometer is a critical decision that influences the sensitivity, selectivity, and overall strategy for metabolite quantification. The two most common platforms used in bioanalysis are triple quadrupole (QqQ) and high-resolution mass spectrometry (HRMS), such as Orbitrap or Time-of-Flight (TOF) instruments.
Feature
Triple Quadrupole (QqQ)
High-Resolution Mass Spectrometry (HRMS)
Primary Application
Targeted quantification
Untargeted and targeted analysis, metabolite identification
Mode of Operation
Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM)[1][10]
High, based on specific precursor-product ion transitions[11]
Very high, based on accurate mass measurements[11]
Sensitivity
Generally considered the gold standard for high-sensitivity quantification[1][10]
Modern instruments offer comparable sensitivity to QqQ for many applications[11][12]
Strengths
Robust, high-throughput, cost-effective for routine analysis[10][11]
Enables retrospective data analysis, identification of unknown metabolites, and higher confidence in analyte identification[11][12]
Limitations
Limited to pre-selected analytes; not ideal for discovering unexpected metabolites[13][14]
Can have a more limited linear dynamic range compared to QqQ; data files are larger[12]
For the specific task of tracking known metabolites of 5-Fluoro-4-methyl-1,3-benzothiazol-2-amine, a Triple Quadrupole (QqQ) mass spectrometer operating in MRM mode is often the preferred choice due to its exceptional sensitivity and robustness for quantitative assays.[1][10] However, during the drug discovery and early development phases, HRMS offers the significant advantage of being able to identify unexpected metabolites and provide greater confidence in structural elucidation.[11][14]
A Step-by-Step Guide to LC-MS Method Validation
A full bioanalytical method validation is essential to ensure the reliability of the data.[4][7] The following sections outline the key validation parameters and provide a rationale for their importance.
Specificity and Selectivity
The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample is crucial.[15] For metabolite tracking, this includes distinguishing the parent drug from its metabolites and both from endogenous matrix components.
Experimental Protocol:
Analyze at least six different batches of blank biological matrix (e.g., plasma).
Spike the lower limit of quantification (LLOQ) level of the analyte and internal standard (IS) into these blank matrices.
Evaluate for any interfering peaks at the retention time of the analyte and IS. The response of interfering peaks should be less than 20% of the LLOQ for the analyte and 5% for the IS.[16]
Linearity and Range
This establishes the relationship between the instrument response and the known concentration of the analyte.
Experimental Protocol:
Prepare a series of calibration standards by spiking known concentrations of the analyte into the biological matrix. A minimum of six to eight non-zero standards is recommended.[17]
Analyze the calibration curve in at least three separate runs.
Plot the peak area ratio (analyte/IS) against the nominal concentration and determine the best-fit regression model. A simple linear model with appropriate weighting is often sufficient.[16]
The back-calculated concentrations of at least 75% of the standards must be within ±15% of the nominal value (±20% at the LLOQ).[16][17]
Accuracy and Precision
Accuracy refers to the closeness of the measured value to the true value, while precision describes the reproducibility of the measurements.
Experimental Protocol:
Prepare quality control (QC) samples at a minimum of four concentration levels: LLOQ, low, medium, and high.
Analyze at least five replicates of each QC level in three separate analytical runs on different days.
Accuracy: The mean concentration should be within ±15% of the nominal value (±20% at the LLOQ).[16][18]
Precision: The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ).[16][18]
Matrix Effect
The matrix effect is the alteration of ionization efficiency by co-eluting compounds from the biological matrix.[19][20][21][22] It is a critical parameter to evaluate in LC-MS bioanalysis.[19][22]
Experimental Protocol:
Prepare two sets of samples:
Set A: Analyte spiked into a neat solution (e.g., mobile phase).
Set B: Blank matrix is extracted, and the analyte is spiked into the post-extracted supernatant.
The matrix factor (MF) is calculated as the ratio of the peak area in the presence of the matrix (Set B) to the peak area in the absence of the matrix (Set A). An MF of 1 indicates no matrix effect, >1 indicates ion enhancement, and <1 indicates ion suppression.[20]
The IS-normalized MF should be calculated to ensure that the IS adequately compensates for any matrix effects. The CV of the IS-normalized MF across different batches of the matrix should be ≤15%.
Caption: Workflow for Quantitative Assessment of Matrix Effect.
Recovery
Recovery is the efficiency of the extraction procedure.
Experimental Protocol:
Prepare three sets of samples:
Set A: Analyte spiked into the biological matrix before extraction.
Set B: Blank matrix is extracted, and the analyte is spiked into the post-extracted supernatant.
Set C: Analyte spiked into a neat solution.
Recovery (%) = (Peak Area of Set A / Peak Area of Set B) x 100.
Recovery should be consistent, precise, and reproducible, although it does not need to be 100%.
Stability
The stability of the analyte in the biological matrix must be evaluated under various storage and handling conditions.
Experimental Protocol:
Freeze-Thaw Stability: Analyze QC samples after undergoing multiple freeze-thaw cycles.
Short-Term (Bench-Top) Stability: Assess stability at room temperature for a period that mimics the sample handling time.
Long-Term Stability: Evaluate stability at the intended storage temperature (e.g., -80°C) for a duration that covers the expected sample storage time.
Stock Solution Stability: Confirm the stability of the analyte and IS in their stock solutions.
For all stability experiments, the mean concentration of the stability samples should be within ±15% of the nominal concentration.[6]
Experimental Workflow for Metabolite Tracking
The following diagram illustrates a typical workflow for the quantitative analysis of 5-Fluoro-4-methyl-1,3-benzothiazol-2-amine and its metabolites in a biological matrix.
Caption: General LC-MS/MS Workflow for Metabolite Quantification.
Sample Preparation: A Critical Step for Success
The goal of sample preparation is to remove interferences from the biological matrix and concentrate the analyte of interest.[1][23] Common techniques include:
Protein Precipitation (PPT): A simple and fast method, but it may not effectively remove all matrix components, particularly phospholipids, which are a known source of matrix effects.[24]
Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT but can be more time-consuming and uses larger volumes of organic solvents.[1]
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts and is highly selective, but it is also the most complex and expensive method.[1][23][25]
For fluorinated compounds like 5-Fluoro-4-methyl-1,3-benzothiazol-2-amine, which may have unique solubility and binding properties, Solid-Phase Extraction (SPE) is often the recommended approach to achieve the necessary cleanliness and sensitivity for a robust bioanalytical method.[23]
Conclusion
The validation of an LC-MS method for metabolite tracking is a rigorous and essential process for generating high-quality, reliable data to support drug development.[5][6] Adherence to regulatory guidelines, particularly the harmonized ICH M10, is mandatory for regulatory submissions.[4][5][7][8][9] The choice between a triple quadrupole and a high-resolution mass spectrometer will depend on the specific goals of the study, with QqQ instruments being the workhorse for targeted quantification and HRMS offering unparalleled capabilities for metabolite identification.[10][11][14] By carefully considering each validation parameter and implementing a well-designed experimental workflow, researchers can establish a robust and reliable method for tracking 5-Fluoro-4-methyl-1,3-benzothiazol-2-amine and its metabolites, ultimately contributing to the successful development of new therapeutic agents.
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Bioanalytical Method Validation Guidance for Industry. Food and Drug Administration.
FDA Draft Guidance for Industry - Bioanalytical Method Validation. Regulations.gov.
As a Senior Application Scientist, I frequently observe laboratories applying generic safety protocols to specialized solid organics. However, fluorinated benzothiazol-amines demand a tailored, mechanistically informed approach. 5-Fluoro-4-methyl-1,3-benzothiazol-2-amine (CAS: 156970-37-5) is a highly reactive, lipophilic heterocycle used extensively in drug development and synthetic chemistry. The addition of the fluorine atom and methyl group to the benzothiazole core significantly alters its pharmacokinetic and safety profile, necessitating strict dermal and respiratory barriers to prevent systemic absorption and acute toxicity[1].
This guide provides a self-validating, step-by-step operational framework for researchers handling this compound, ensuring maximum safety, regulatory compliance, and experimental integrity.
Chemical Identity & Hazard Causality
To safely handle a chemical, one must first understand why it is dangerous. The 1,3-benzothiazol-2-amine core is a planar, lipophilic structure. Fluorination increases its LogP (lipophilicity), allowing the molecule to readily partition into the stratum corneum (skin) and cross cellular membranes[1]. Once absorbed, the primary amine group can undergo metabolic activation, leading to reactive intermediates that cause cellular irritation and respiratory toxicity[2].
Table 1: Quantitative Chemical & Hazard Profile
Property / Hazard
Value / Code
Mechanistic Causality & Clinical Implication
CAS Number
156970-37-5
Unique identifier for precise safety tracking and inventory logging.
Molecular Weight
182.22 g/mol
Low molecular weight facilitates rapid dermal and mucosal penetration.
Physical State
Solid (Powder)
High risk of electrostatic aerosolization during weighing; bypasses first-pass metabolism if inhaled.
Acute Toxicity
H302 (Oral)
Harmful if swallowed; requires strict prohibition of food/drink in the workspace[2].
Skin/Eye Irritation
H315 / H319
Direct contact disrupts lipid bilayers, causing acute severe irritation[2].
Respiratory Toxicity
H335
Micro-dust deposits directly into the alveolar space, triggering acute inflammatory responses[2].
The Personal Protective Equipment (PPE) Matrix
Standard latex gloves and basic safety glasses are insufficient for fluorinated heterocycles. The following PPE matrix is engineered to counter the specific physicochemical properties of 5-Fluoro-4-methyl-1,3-benzothiazol-2-amine.
Table 2: Required PPE and Selection Causality
PPE Category
Specification
Mechanistic Causality
Hand Protection
Double-layered Nitrile (EN 374)
Fluorinated lipophilic compounds rapidly permeate latex. Nitrile provides a robust chemical barrier against non-polar organics.
Eye Protection
ANSI Z87.1 Chemical Goggles
Prevents aerosolized micro-dust from dissolving in ocular fluid, which would cause severe acute irritation (H319)[2].
Respiratory
N95, P2, or P3 Particulate Respirator
Prevents inhalation of aerosolized particles that irritate alveolar tissue (H335). Mandatory if handling outside a fume hood[2].
Body Protection
Flame-retardant Lab Coat (Closed)
Prevents accumulation of static-charged powder on personal clothing, mitigating secondary exposure risks.
Operational Workflow & Handling Protocol
Every step in this workflow is designed as a self-validating system . This means the protocol includes built-in checks to ensure operational integrity before proceeding to the next step.
Standard self-validating operational workflow for handling fluorinated benzothiazol-amines.
Step-by-Step Methodology: Safe Weighing and Transfer
Pre-Operation Setup: Ensure the fume hood is operational.
Self-Validation Check: Tape a small strip of Kimwipe to the bottom of the sash. If the strip is pulled inward, negative pressure is confirmed.
Static Mitigation: Wipe the analytical balance and spatulas with an anti-static cloth. Fluorinated powders are highly prone to electrostatic dispersion.
Weighing: Open the chemical container only inside the fume hood. Use a static-free, grounded micro-spatula to transfer the powder into a pre-tared, sealable vial.
Sealing & Transfer: Cap the vial tightly before removing it from the balance.
Self-Validation Check: Wipe the exterior of the sealed vial with a 70% ethanol swab. Inspect the swab visually for any powder residue. If clean, the vial is safe to transfer to the reaction station.
Decontamination: Immediately wash the spatula and balance pan with a solvent capable of dissolving lipophilic organics (e.g., ethanol or acetone), followed by a water rinse.
Emergency Response & Spill Management
In the event of a spill, rapid containment is critical to prevent aerosolization and respiratory exposure.
Emergency spill response and decontamination sequence for laboratory settings.
Step-by-Step Spill Recovery:
Evacuate and Assess: Immediately alert personnel in the vicinity. If the spill occurs outside a fume hood, evacuate the immediate area to allow airborne dust to settle[2].
Upgrade PPE: Don a P3/N95 respirator and fresh double-layered nitrile gloves before re-entering the spill zone.
Containment: Do NOT sweep dry powder, as this forces particles into the air. Gently cover the spill with an inert, damp absorbent material (e.g., sand or diatomaceous earth moistened with water or ethanol) to suppress dust[2].
Collection: Use a plastic scoop (avoid metal to prevent sparking or static generation) to collect the absorbed mixture. Place it into a designated hazardous waste bag and seal it tightly.
Surface Decontamination: Scrub the spill surface with an alcohol-based solvent (ethanol or isopropanol) to dissolve any remaining lipophilic residue, followed by a thorough wash with soap and water[2].
Waste Disposal & Decontamination Plan
Improper disposal of benzothiazole derivatives poses severe risks to aquatic ecosystems. Under no circumstances should 5-Fluoro-4-methyl-1,3-benzothiazol-2-amine be flushed down the drain[2].
Solid Waste: All contaminated consumables (Kimwipes, gloves, empty vials) must be placed in a clearly labeled, sealed biohazard/chemical waste container.
Liquid Waste: Reaction filtrates and decontamination solvents containing the chemical must be collected in a dedicated non-halogenated (or halogenated, depending on the synthesis solvent used) organic waste carboy.
Final Disposal: Transfer all collected waste to a licensed professional chemical waste disposal service for high-temperature incineration[2].
References[1] BLD Pharm. "156970-37-5 | 5-Fluoro-4-methyl-1,3-benzothiazol-2-amine". Available at:https://www.bldpharm.com/[2] National Center for Biotechnology Information. "PubChem Compound Summary for CID 8706, Benzo(d)thiazol-2-amine". Available at:https://pubchem.ncbi.nlm.nih.gov/compound/8706[3] AK Scientific, Inc. "Safety Data Sheet: 6-(Difluoromethoxy)-1,3-benzothiazol-2-amine". Available at:https://aksci.com/